(+)-Glaucine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20/h9-11,15H,6-8H2,1-5H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZIUYOSRDWYQF-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8031100 | |
| Record name | D-Glaucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8031100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475-81-0 | |
| Record name | (+)-Glaucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glaucine, d | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glaucine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34396 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Glaucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8031100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.820 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLAUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU19306XA7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Aporphine Alkaloid (+)-Glaucine: A Comprehensive Technical Guide to its Natural Sources and Plant Origins
For Immediate Release
This technical guide provides an in-depth overview of the natural sources, biosynthesis, and extraction methodologies for the aporphine alkaloid (+)-Glaucine. Targeted at researchers, scientists, and professionals in drug development, this document synthesizes current scientific knowledge to serve as a foundational resource for further investigation and application of this pharmacologically significant compound.
Introduction
This compound is a well-studied aporphine alkaloid recognized for its bronchodilator, anti-inflammatory, and antitussive properties.[1] Its mechanism of action is primarily attributed to its activity as a phosphodiesterase-4 (PDE4) inhibitor and a calcium channel blocker.[1][2] These therapeutic actions have led to its clinical use as a cough suppressant in several countries.[3] This guide delves into the botanical origins of this compound, providing quantitative data on its occurrence, detailed experimental protocols for its isolation and analysis, and visual representations of its biosynthetic and signaling pathways.
Natural Sources and Plant Origins
This compound is predominantly found in plant species belonging to the Papaveraceae (Poppy) family, with notable concentrations in the genus Glaucium. It is also present in species from the Magnoliaceae and Euphorbiaceae families.
Papaveraceae Family
The primary source of this compound is the Glaucium genus, commonly known as horned poppies.
-
Glaucium flavum (Yellow Horned Poppy): This is the most well-documented source of this compound.[1] The alkaloid is distributed throughout the plant, with the aerial parts being particularly rich in this compound. In contrast, the roots contain a higher concentration of the alkaloid protopine. The total alkaloid content in the capsules of Glaucium flavum has been reported to be as high as 1.15%.
-
Glaucium oxylobum : This species is also a known source of glaucine.
-
Glaucium corniculatum : Studies have indicated that certain varieties of this species, such as G. corniculatum var. corniculatum and G. corniculatum var. flaviflorum, can contain higher concentrations of glaucine than G. flavum.
-
Glaucium vitellinum : This species has been shown to contain glaucine, although it is considered a minor alkaloid in this particular plant.
-
Corydalis yanhusuo : This traditional Chinese medicinal herb is another member of the Papaveraceae family that contains glaucine.
Magnoliaceae Family
-
Liriodendron tulipifera (Tulip Tree): this compound has been isolated from the stems of the American tulip tree. While present, quantitative data on the concentration of glaucine in this species is not as extensively documented as in Glaucium species.
Euphorbiaceae Family
-
Croton lechleri (Dragon's Blood): While the well-known red latex of this tree is not a source, the leaves of Croton lechleri have been found to contain glaucine.
Quantitative Data on this compound Content
The concentration of this compound can vary significantly depending on the plant species, the part of the plant, geographical location, and developmental stage. The following table summarizes available quantitative data.
| Plant Species | Family | Plant Part | This compound Content (% of dry weight) | Reference(s) |
| Glaucium flavum | Papaveraceae | Aerial Parts | Major alkaloid | |
| Glaucium flavum | Papaveraceae | Capsules | Total Alkaloids: 1.15% | |
| Glaucium flavum | Papaveraceae | Roots | Minor alkaloid (Protopine is major) | |
| Glaucium corniculatum | Papaveraceae | Leaves | Higher than G. flavum | |
| Glaucium vitellinum | Papaveraceae | Not Specified | Minor alkaloid |
Experimental Protocols
Extraction and Isolation of this compound from Glaucium flavum
The following protocol is a synthesized methodology based on established procedures for the extraction and isolation of aporphine alkaloids.
4.1.1. Materials and Equipment
-
Dried and powdered aerial parts of Glaucium flavum
-
Methanol
-
1% Aqueous phosphoric acid solution
-
Ammonia solution
-
Dichloromethane
-
Rotary evaporator
-
pH meter
-
Separatory funnel
-
Chromatography columns (Silica gel)
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Dragendorff's reagent for alkaloid visualization
4.1.2. Extraction Procedure
-
Macerate the dried, powdered plant material in a mixture of ethanol and 1% aqueous phosphoric acid solution. This acidic extraction favors the formation of glaucine phosphate, which is soluble in the hydroalcoholic solution and reduces the co-extraction of phenolic alkaloids.
-
Alternatively, perform a methanolic extraction by percolating the powdered plant material with methanol.
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
4.1.3. Purification
-
Acid-base partitioning: Dissolve the crude extract in a dilute acid solution (e.g., 1% phosphoric acid) and wash with a non-polar solvent like dichloromethane to remove neutral and weakly basic compounds.
-
Basify the aqueous layer with an ammonia solution to a pH of approximately 9-10.
-
Extract the liberated free-base alkaloids with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a crude alkaloid fraction.
-
Further purification can be achieved using column chromatography on silica gel, eluting with a solvent system such as a gradient of chloroform and methanol.
-
Monitor the fractions by TLC, visualizing with Dragendorff's reagent, to isolate the fractions containing this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
The following provides a general framework for the quantitative analysis of this compound.
4.2.1. Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength of approximately 280 nm and 312 nm.
-
Standard: A certified reference standard of this compound is required for calibration.
4.2.2. Sample Preparation
-
Prepare a standard stock solution of this compound in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by diluting the stock solution.
-
Extract the plant material as described in the extraction protocol and dissolve a known amount of the final extract in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4.2.3. Analysis
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample extract.
-
Identify the glaucine peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of glaucine in the sample using the calibration curve.
Visualizing Key Pathways
Biosynthesis of Aporphine Alkaloids
This compound, as an aporphine alkaloid, is biosynthetically derived from the amino acid tyrosine via the benzylisoquinoline alkaloid pathway. A key intermediate in this pathway is (S)-reticuline, which undergoes oxidative coupling to form the characteristic aporphine core.
Simplified Workflow for Extraction and Quantification
The following diagram illustrates a typical workflow for the extraction and quantification of this compound from a plant source.
Mechanism of Action: Simplified Signaling Pathway
This compound exerts its bronchodilatory effects through a dual mechanism involving the inhibition of phosphodiesterase-4 (PDE4) and the blockage of L-type calcium channels. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and a decrease in intracellular calcium, respectively, both of which promote smooth muscle relaxation.
Conclusion
This compound is a pharmacologically important aporphine alkaloid with well-defined natural sources, primarily within the Glaucium genus of the Papaveraceae family. The methodologies for its extraction, isolation, and quantification are well-established, relying on standard phytochemistry and analytical techniques. The biosynthetic pathway is understood to proceed through the benzylisoquinoline alkaloid pathway, and its mechanism of action provides a clear basis for its therapeutic effects. This guide serves as a comprehensive resource for researchers and professionals, providing the necessary foundational knowledge for future research and development involving this compound.
References
The Discovery and Isolation of (+)-Glaucine from Glaucium flavum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Glaucine is a prominent aporphine alkaloid first isolated from the yellow horned poppy, Glaucium flavum Crantz (Papaveraceae). This comprehensive technical guide details the discovery, isolation, and quantification of this compound, providing in-depth experimental protocols and quantitative data to support research and development endeavors. This compound has garnered significant interest for its pharmacological activities, including its traditional use as an antitussive, with further research exploring its potential as a bronchodilator, anti-inflammatory, and anticancer agent.[1][2] Its mechanism of action is multifaceted, involving the inhibition of phosphodiesterase 4 (PDE4), blockade of calcium channels, and modulation of dopamine receptors and NF-κB signaling pathways.[1]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₅NO₄ | [3] |
| Molecular Weight | 355.43 g/mol | |
| Melting Point | 120 °C | |
| Optical Rotation | [α]D²⁰ +115° (c = 3 in alcohol) | |
| Appearance | Orthorhombic plates or prisms | |
| IUPAC Name | (6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |
Experimental Protocols: Isolation and Purification of this compound
The isolation of this compound from Glaucium flavum typically involves an initial extraction of total alkaloids followed by purification steps to separate this compound from other constituents. The following protocols are a synthesis of established methodologies.
Plant Material Collection and Preparation
Aerial parts of Glaucium flavum are collected, preferably during the flowering season, for optimal alkaloid content. The plant material is then air-dried in a shaded, well-ventilated area to prevent degradation of the alkaloids. Once dried, the material is ground into a fine powder to increase the surface area for efficient solvent extraction.
Extraction of Total Alkaloids
Two primary methods are commonly employed for the initial extraction of total alkaloids from the prepared plant material:
Method A: Maceration with Acidified Ethanol
-
Macerate the powdered plant material in 95% ethanol containing 1% phosphoric acid. The acidic conditions facilitate the extraction of alkaloids as their soluble salts.
-
After a defined period (e.g., 24-48 hours) with occasional agitation, filter the mixture.
-
Concentrate the filtrate under reduced pressure to remove the ethanol, yielding an aqueous acidic extract.
Method B: Soxhlet Extraction with Methanol
-
Place the powdered plant material in a cellulose thimble and extract with methanol using a Soxhlet apparatus for a sufficient duration (e.g., 8-12 hours) to ensure exhaustive extraction.
-
Evaporate the methanolic extract to dryness under reduced pressure.
-
Redissolve the residue in a 2% hydrochloric acid solution.
Acid-Base Liquid-Liquid Partitioning for Alkaloid Fractionation
This crucial step separates the alkaloids from non-alkaloidal compounds:
-
Take the acidic aqueous extract obtained from either Method A or B and wash it with a non-polar organic solvent like petroleum ether or n-hexane to remove fats and chlorophyll. Discard the organic layer.
-
Adjust the pH of the aqueous phase to alkaline (pH 9-10) using a base such as ammonium hydroxide. This converts the alkaloid salts into their free base form, which are soluble in organic solvents.
-
Extract the alkaline aqueous solution multiple times with a chlorinated solvent such as dichloromethane or chloroform.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude total alkaloid extract.
Purification of this compound using Column Chromatography
The crude alkaloid mixture is then subjected to chromatographic separation to isolate this compound:
-
Prepare a silica gel column packed in a suitable non-polar solvent (e.g., chloroform or a mixture of chloroform and hexane).
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, typically by gradually adding methanol to the chloroform. For example, starting with 100% chloroform and gradually increasing the methanol concentration to 10-20%.
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and a visualizing agent such as Dragendorff's reagent.
-
Combine the fractions containing pure this compound, identified by comparison with a standard, and evaporate the solvent to yield the isolated compound.
Final Purification by Recrystallization
For obtaining high-purity this compound, recrystallization can be performed:
-
Dissolve the isolated this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or acetone).
-
Allow the solution to cool slowly, promoting the formation of crystals.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
Quantitative Data
The content of this compound and other alkaloids can vary depending on the geographical origin of the plant, the time of collection, and the plant part used.
| Plant Part | Alkaloid | Content (% of dry weight) | Reference |
| Aerial Parts | This compound | Main alkaloid | |
| Roots | Protopine | 0.84% | |
| Roots | Bocconoline | 0.07% | |
| Aerial Parts | Protopine | 0.08% |
Spectroscopic Data for this compound
The structure of this compound is confirmed using various spectroscopic techniques.
| Technique | Key Data |
| ¹H NMR | Characteristic signals for four methoxy groups, an N-methyl group, and aromatic and aliphatic protons. |
| ¹³C NMR | Resonances corresponding to 21 carbon atoms, including methoxy carbons, aromatic carbons, and aliphatic carbons of the aporphine core. |
| Mass Spectrometry | Molecular ion peak consistent with the molecular formula C₂₁H₂₅NO₄. |
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the extraction and purification of this compound.
Signaling Pathways of this compound
Caption: Overview of the primary signaling pathways modulated by this compound.
Conclusion
This technical guide provides a comprehensive overview of the discovery and isolation of this compound from Glaucium flavum. The detailed experimental protocols offer a solid foundation for researchers to extract and purify this pharmacologically significant alkaloid. The quantitative data and spectroscopic information serve as valuable benchmarks for characterization and quality control. Furthermore, the elucidation of its multifaceted signaling pathways underscores the therapeutic potential of this compound and provides a rationale for its continued investigation in drug discovery and development. The methodologies and data presented herein are intended to facilitate further research into this promising natural product.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Glaucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Glaucine is a prominent aporphine alkaloid naturally occurring in various plant species, most notably the yellow horn poppy (Glaucium flavum).[1] It is the dextrorotatory enantiomer of glaucine and is recognized for its diverse pharmacological activities, including antitussive, bronchodilator, anti-inflammatory, and neuroleptic effects.[1] Its therapeutic potential is attributed to its action as a phosphodiesterase 4 (PDE4) inhibitor and a calcium channel blocker.[1] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development purposes.
Chemical Structure and Properties
This compound possesses a tetracyclic dibenzo[de,g]quinoline core, characteristic of aporphine alkaloids. The structure features four methoxy groups and a methyl group attached to the nitrogen atom.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | PubChem |
| Synonyms | (S)-(+)-Glaucine, d-Glaucine, Boldine dimethyl ether, Glauvent | PubChem |
| CAS Number | 475-81-0 | PubChem |
| Molecular Formula | C₂₁H₂₅NO₄ | PubChem |
| Molecular Weight | 355.43 g/mol | PubChem |
| Melting Point | 120 °C | - |
| Optical Rotation | [α]D²⁰ +115° (c = 3 in ethanol) | - |
Stereochemistry
The stereochemistry of glaucine is a critical aspect of its biological activity. The naturally occurring and more studied form is the dextrorotatory (+)-enantiomer.
-
Absolute Configuration: The absolute configuration of the chiral center at position 6a is designated as (S) according to the Cahn-Ingold-Prelog priority rules. This is reflected in its full IUPAC name: (6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline.[2]
-
Conformation: Spectroscopic studies, including 1H and 13C NMR, have shown that in solution, the B-ring of this compound predominantly adopts an M-conformation.[2] The N-methyl group is primarily found in an equatorial position.
Spectroscopic Data
The structural elucidation and confirmation of this compound rely on various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR | The proton NMR spectrum exhibits characteristic signals for the four methoxy groups, the N-methyl group, aromatic protons, and the aliphatic protons of the tetracyclic system. Detailed assignments have been made using 2D NMR techniques like COSY and HETCOR. A comprehensive list of chemical shifts and coupling constants is available in specialized literature. | |
| ¹³C NMR | The carbon NMR spectrum shows 21 distinct signals corresponding to the carbon skeleton of glaucine. The chemical shifts of the methoxy carbons, aromatic carbons, and aliphatic carbons have been fully assigned. | |
| Mass Spectrometry | Electrospray ionization (ESI) mass spectrometry typically shows a prominent protonated molecular ion [M+H]⁺ at m/z 356. Fragmentation patterns often involve the loss of methyl groups and retro-Diels-Alder reactions. | PubChem |
| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the methoxy groups. | - |
Experimental Protocols
The following are representative protocols for the isolation, synthesis, and analysis of this compound. These are generalized procedures and may require optimization for specific laboratory conditions.
Protocol 1: Isolation of this compound from Glaucium flavum
This protocol is based on established alkaloid extraction and purification methods.
-
Extraction:
-
Air-dried and powdered aerial parts of Glaucium flavum are subjected to Soxhlet extraction with methanol for several hours.
-
The methanolic extract is concentrated under reduced pressure to yield a crude residue.
-
-
Acid-Base Extraction:
-
The residue is dissolved in a 2% hydrochloric acid solution and filtered.
-
The acidic aqueous solution is washed with a non-polar organic solvent (e.g., hexane) to remove neutral and weakly basic impurities.
-
The aqueous layer is then basified to a pH of approximately 8-9 with ammonium hydroxide.
-
The basic solution is extracted multiple times with dichloromethane or chloroform to extract the alkaloids.
-
-
Purification:
-
The combined organic extracts are dried over anhydrous sodium sulfate and concentrated.
-
The crude alkaloid mixture is purified by column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing pure this compound are combined and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol).
-
Protocol 2: Chemoenzymatic Synthesis of (S)-(+)-Glaucine
This protocol is a simplified representation of modern synthetic strategies that combine enzymatic and chemical steps for stereoselective synthesis.
-
Enzymatic Stereoselective Reduction:
-
A suitable prochiral precursor, such as a 1-benzyl-3,4-dihydroisoquinoline derivative, is subjected to asymmetric reduction using an engineered imine reductase (IRED) to establish the (S)-stereocenter at C-1.
-
-
N-Methylation:
-
The resulting secondary amine is N-methylated using a suitable methylating agent (e.g., formaldehyde and sodium borohydride or an enzymatic approach with an N-methyltransferase).
-
-
Intramolecular Aryl-Aryl Coupling:
-
The N-methylated tetrahydroisoquinoline undergoes an intramolecular aryl-aryl coupling reaction to form the aporphine core. This can be achieved through various methods, including palladium-catalyzed cross-coupling or photoinduced reactions.
-
-
Final Modifications and Purification:
-
Any necessary deprotection or functional group modifications are performed.
-
The final product, (S)-(+)-Glaucine, is purified using chromatographic techniques.
-
Protocol 3: HPLC Quantification of this compound
This protocol outlines a validated method for the quantitative analysis of glaucine in plant extracts.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like formic or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 280-310 nm.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
-
Sample and Standard Preparation:
-
Standard Solutions: Prepare a stock solution of this compound standard in methanol or a suitable solvent and perform serial dilutions to create calibration standards.
-
Sample Preparation: Extract the plant material with a suitable solvent (e.g., methanol). The extract may require filtration and dilution before injection.
-
-
Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solutions and determine the peak area of glaucine.
-
Quantify the amount of glaucine in the sample by interpolating its peak area on the calibration curve.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its pharmacological effects through multiple mechanisms. Two key pathways are the inhibition of phosphodiesterase 4 (PDE4) and the blockade of L-type calcium channels.
Caption: Signaling pathway of this compound in smooth muscle.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the extraction and purification of this compound from its natural source.
References
Biosynthesis of (+)-Glaucine in Papaveraceae: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of (+)-Glaucine, a bioactive aporphine alkaloid found in plants of the Papaveraceae family. This document details the enzymatic steps, key intermediates, and regulatory mechanisms involved in its formation, with a focus on quantitative data and experimental methodologies to support further research and drug development efforts.
Introduction
This compound is an aporphine alkaloid recognized for its antitussive, anti-inflammatory, and potential anticancer properties.[1][2] Its biosynthesis in Papaveraceae, particularly in genera like Glaucium, originates from the shikimate pathway, utilizing L-tyrosine as the primary precursor. The pathway proceeds through the central intermediate (S)-reticuline, which undergoes a series of enzymatic transformations, including intramolecular oxidative coupling and subsequent methylations, to yield the final product. Understanding this intricate biosynthetic network is crucial for metabolic engineering strategies aimed at enhancing glaucine production in both plant and microbial systems.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process involving a cascade of enzymatic reactions. The pathway can be broadly divided into two major stages: the formation of the central precursor (S)-reticuline from L-tyrosine, and the subsequent conversion of (S)-reticuline to this compound.
Formation of (S)-Reticuline from L-Tyrosine
The initial steps of benzylisoquinoline alkaloid (BIA) biosynthesis, leading to the formation of (S)-reticuline, are well-established and involve several key enzymes.[3][4]
-
Tyrosine Hydroxylation and Decarboxylation: L-tyrosine is converted to dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), the two building blocks of the isoquinoline skeleton.
-
Norcoclaurine Synthase (NCS): Dopamine and 4-HPAA are condensed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the first committed step in BIA biosynthesis.[5]
-
Hydroxylation and Methylations: A series of hydroxylation and methylation reactions, catalyzed by cytochrome P450 monooxygenases and O-methyltransferases (OMTs), respectively, convert (S)-norcoclaurine to (S)-reticuline. This involves the sequential activities of norcoclaurine 6-O-methyltransferase (6OMT), coclaurine N-methyltransferase (CNMT), N-methylcoclaurine 3'-hydroxylase (CYP80B1), and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT).
Conversion of (S)-Reticuline to this compound
The conversion of the branchpoint intermediate (S)-reticuline to this compound involves an intramolecular C-C bond formation to create the characteristic aporphine ring system, followed by a series of O-methylation steps.
-
(S)-Reticuline to (S)-Corytuberine: The key step in the formation of the aporphine backbone is the intramolecular oxidative coupling of (S)-reticuline, catalyzed by corytuberine synthase , a cytochrome P450 enzyme (CYP80G2). This reaction forms (S)-corytuberine.
-
O-Methylation Steps: Following the formation of the aporphine core, a series of O-methylation reactions occur to yield this compound. While the exact order of these methylations can vary between plant species, a plausible pathway involves the following steps catalyzed by specific O-methyltransferases:
-
(S)-Corytuberine to (S)-Boldine: The 9-O-methylation of (S)-corytuberine is catalyzed by a specific O-methyltransferase to produce (S)-boldine.
-
(S)-Boldine to this compound: The final step is the 2-O-methylation of (S)-boldine, yielding this compound.
-
The diagram below illustrates the proposed biosynthetic pathway from (S)-Reticuline to this compound.
Quantitative Data
The following table summarizes the available kinetic parameters for key enzymes involved in the biosynthesis of this compound and its precursors. Data for some enzymes in the direct glaucine pathway are limited, and thus, data from homologous enzymes in related pathways are included for reference.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Organism | Reference |
| Norcoclaurine Synthase (NCS) | Dopamine | - | - | - | Thalictrum flavum | |
| 4-HPAA | 335 | - | - | Thalictrum flavum | ||
| Norcoclaurine 6-O-methyltransferase (6OMT) | (R,S)-Norcoclaurine | - | - | 0.0074 | Papaver somniferum | |
| Reticuline 7-O-methyltransferase | (S)-Reticuline | - | - | 0.0045 | Papaver somniferum | |
| GFLOMT1 | Reticuline | 18.7 ± 2.1 | 0.04 ± 0.001 | 0.0021 | Glaucium flavum | |
| GFLOMT6 | Reticuline | 25.4 ± 3.5 | 0.05 ± 0.002 | 0.0020 | Glaucium flavum |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.
Heterologous Expression and Purification of O-Methyltransferases
This protocol describes the expression of a plant OMT in E. coli and its subsequent purification.
Workflow Diagram:
Methodology:
-
Gene Cloning:
-
Isolate total RNA from the plant tissue of interest (e.g., Glaucium flavum roots).
-
Synthesize first-strand cDNA using a reverse transcriptase.
-
Amplify the full-length OMT coding sequence using gene-specific primers with appropriate restriction sites.
-
Ligate the PCR product into a suitable expression vector (e.g., pET-28a) containing a His-tag.
-
Transform the ligation product into a competent E. coli expression strain (e.g., BL21(DE3)).
-
-
Protein Expression:
-
Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to culture at a lower temperature (e.g., 18°C) for 16-20 hours.
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
-
Protein Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Perform buffer exchange into a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column.
-
Assess protein purity by SDS-PAGE.
-
O-Methyltransferase Enzyme Assay
This protocol outlines a general method for determining the activity of a purified OMT.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM Potassium Phosphate buffer (pH 7.5)
-
100 µM S-adenosyl-L-methionine (SAM)
-
50 µM alkaloid substrate (e.g., (S)-corytuberine or (S)-boldine)
-
1-5 µg of purified OMT enzyme
-
Total volume: 50 µL
-
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol.
-
Analysis:
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant by HPLC or LC-MS/MS to quantify the methylated product.
-
HPLC-UV Method for Glaucine Quantification
This protocol provides a starting point for the separation and quantification of glaucine.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve plant extracts or enzyme assay samples in the initial mobile phase composition.
-
Filter samples through a 0.22 µm syringe filter before injection.
-
-
Quantification:
-
Generate a standard curve using a certified reference standard of this compound.
-
Quantify glaucine in samples by comparing peak areas to the standard curve.
-
LC-MS/MS Analysis of Glaucine and its Precursors
This protocol outlines a general approach for the sensitive and specific detection of glaucine and its biosynthetic intermediates.
Methodology:
-
Liquid Chromatography:
-
Utilize a similar C18 column and mobile phase system as described for the HPLC-UV method.
-
Optimize the gradient for the separation of all target analytes (reticuline, corytuberine, boldine, glaucine).
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
(S)-Reticuline: m/z 330.2 → 192.1
-
(S)-Corytuberine: m/z 328.2 → 297.1
-
(S)-Boldine: m/z 328.2 → 282.1
-
This compound: m/z 356.2 → 340.1
-
-
Optimize collision energies for each transition to maximize signal intensity.
-
Logical Relationships and Experimental Workflows
The following diagram illustrates the logical workflow for the functional characterization of a candidate biosynthetic gene.
Conclusion
The biosynthesis of this compound in Papaveraceae is a complex process involving a series of highly specific enzymatic reactions. While the general pathway has been outlined, further research is needed to fully elucidate the precise sequence of events, particularly the O-methylation steps, and to characterize the kinetics of all the involved enzymes. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to understand and engineer the production of this valuable alkaloid. Future work focusing on the identification and characterization of the missing enzymes in the pathway will be critical for the successful implementation of metabolic engineering strategies for enhanced this compound production.
References
- 1. Benzylisoquinoline alkaloid biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis and regulatory mechanisms of benzylisoquinoline alkaloids in medicinal plants [maxapress.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of (+)-Glaucine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Glaucine is a naturally occurring aporphine alkaloid predominantly isolated from the plant Glaucium flavum (yellow horn poppy).[1] It has a history of use in several Eastern European countries as a non-opioid antitussive agent.[1][2] Beyond its effects on cough, this compound exhibits a complex pharmacological profile, including bronchodilator, anti-inflammatory, and cardiovascular activities. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its molecular targets, functional effects, and the experimental methodologies used for its characterization. This document is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development.
Core Pharmacological Activities
This compound's diverse physiological effects stem from its interactions with multiple molecular targets. The primary activities that have been extensively investigated include phosphodiesterase 4 (PDE4) inhibition, calcium channel blockade, and modulation of various neurotransmitter receptors.
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the key quantitative data describing the interaction of this compound with its principal molecular targets.
Table 1: Enzyme and Receptor Binding Affinities of this compound
| Target | Ligand/Assay | Tissue/System | Ki (μM) | IC50 (μM) | Reference(s) |
| Phosphodiesterase 4 (PDE4) | [3H]-Rolipram Displacement | Rat Brain Cortex Membranes | ~100 | [3] | |
| Phosphodiesterase 4 (PDE4) | Enzyme Activity Assay | Human Bronchus & Polymorphonuclear Leukocytes | 3.4 (non-competitive) | [3] |
Table 2: Functional Activity of this compound
| Target/System | Effect | Preparation | pD2 / -log IC50 | IC50 (μM) | Reference(s) |
| Spontaneous & Histamine-induced Tone | Inhibition | Human Isolated Bronchus | ~4.5 | ||
| Ca2+ Contractile Response | Inhibition | Human Isolated Bronchus | pD'2 ~3.62 | ||
| Histamine-induced [Ca2+]i Rise | Reduction | Cultured Human Airway Smooth Muscle Cells | ~4.3 | ||
| K+-induced Tension | Relaxation | Rat Aortic Rings (endothelium-denuded) | 160 ± 16 | ||
| Noradrenaline-induced Tension | Relaxation | Rat Aortic Rings (endothelium-denuded) | 90 ± 14 |
Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by modulating key intracellular signaling pathways, primarily those involving cyclic adenosine monophosphate (cAMP), calcium homeostasis, and the nuclear factor-kappa B (NF-κB) pathway.
cAMP Signaling Pathway
As a PDE4 inhibitor, this compound increases intracellular levels of cAMP by preventing its degradation. This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to smooth muscle relaxation and suppression of inflammatory cell activity.
Figure 1: cAMP signaling pathway modulated by this compound.
Calcium Signaling Pathway
This compound is a calcium channel blocker, which contributes significantly to its vasorelaxant and bronchodilator effects. By inhibiting the influx of extracellular calcium through L-type calcium channels, it reduces the intracellular calcium concentration required for smooth muscle contraction.
References
The Mechanism of Action of (+)-Glaucine as a Phosphodiesterase 4 (PDE4) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(+)-Glaucine, a natural aporphine alkaloid extracted from plants of the Glaucium genus, has demonstrated a range of pharmacological activities, including anti-inflammatory, bronchodilatory, and antitussive effects. Central to its mechanism of action is the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular cyclic adenosine monophosphate (cAMP). This document provides an in-depth technical overview of the mechanism of action of this compound as a PDE4 inhibitor, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. While this compound is established as a selective inhibitor of PDE4, specific quantitative data on its inhibitory activity against individual PDE4 subtypes (A, B, C, and D) is not extensively available in current literature. This guide, therefore, presents the known inhibitory constants and provides a framework for the further characterization of this promising therapeutic agent.
Introduction to Phosphodiesterase 4 (PDE4)
Phosphodiesterases (PDEs) are a superfamily of enzymes that catalyze the hydrolysis of the second messengers cAMP and cyclic guanosine monophosphate (cGMP), thereby regulating a wide array of physiological processes. The PDE4 family is specific for the hydrolysis of cAMP and is predominantly expressed in inflammatory and immune cells, as well as in airway smooth muscle and the central nervous system. By degrading cAMP, PDE4 plays a crucial role in modulating inflammatory responses, smooth muscle tone, and neuronal function.
The PDE4 family consists of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. These subtypes are encoded by different genes and exhibit distinct tissue distribution and regulatory properties. This subtype diversity offers the potential for the development of targeted therapies with improved efficacy and reduced side effects. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), culminating in a range of anti-inflammatory and physiological effects.
This compound as a PDE4 Inhibitor: Quantitative Data
This compound has been identified as a selective inhibitor of the PDE4 enzyme. The primary quantitative measure of its inhibitory potency is the inhibition constant (Ki).
| Compound | Target | Parameter | Value | Tissue/Cell Source | Reference |
| This compound | PDE4 | Ki | 3.4 µM | Human bronchial tissues and polymorphonuclear leukocytes | [1][2] |
| Compound | PDE4A (IC50) | PDE4B (IC50) | PDE4C (IC50) | PDE4D (IC50) | Reference |
| Roflumilast | >1 µM | 0.84 nM | >1 µM | 0.68 nM | [3] |
Further research is required to fully elucidate the subtype selectivity profile of this compound.
Signaling Pathways
The inhibition of PDE4 by this compound initiates a cascade of intracellular events driven by the accumulation of cAMP. The following diagrams illustrate the core signaling pathway and the workflow for assessing PDE4 inhibition.
Caption: Signaling pathway of PDE4 inhibition by this compound.
Caption: General experimental workflow for PDE4 inhibition assay.
Experimental Protocols
The determination of the inhibitory activity of this compound on PDE4 can be achieved through various in vitro enzyme assays. Below is a detailed methodology for a common type of PDE4 inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) and/or the inhibition constant (Ki) of this compound against PDE4.
Materials and Reagents:
-
Recombinant human PDE4 enzyme (specific subtype, e.g., PDE4B, can be used for selectivity studies)
-
This compound hydrochloride
-
Cyclic AMP (cAMP)
-
5'-Nucleotidase
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and bovine serum albumin)
-
Inorganic phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to be tested.
-
Prepare a working solution of recombinant PDE4 enzyme in assay buffer. The concentration should be optimized to ensure a linear reaction rate.
-
Prepare a solution of cAMP in assay buffer. The concentration should be near the Michaelis constant (Km) of the enzyme for accurate Ki determination.
-
Prepare the 5'-nucleotidase and phosphate detection reagent according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add the assay buffer.
-
Add the various dilutions of this compound to the test wells. For control wells, add the solvent vehicle.
-
Add the PDE4 enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the cAMP solution to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Stop the PDE4 reaction by adding a stopping reagent or by heat inactivation.
-
Add 5'-nucleotidase to the wells to convert the 5'-AMP product to adenosine and inorganic phosphate. Incubate as required.
-
Add the inorganic phosphate detection reagent to all wells.
-
Allow color to develop and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
If the Km of cAMP for the PDE4 enzyme is known, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
This compound is a selective inhibitor of PDE4, a mechanism that underlies its therapeutic potential in inflammatory and respiratory diseases. The inhibition of PDE4 leads to an increase in intracellular cAMP, triggering a signaling cascade that results in the transcriptional regulation of anti-inflammatory genes. While the overall inhibitory potency of this compound against PDE4 has been established, a significant gap remains in our understanding of its subtype selectivity.
Future research should focus on:
-
Determining the IC50/Ki values of this compound for each of the four PDE4 subtypes (A, B, C, and D). This will provide a comprehensive profile of its inhibitory activity and help predict its therapeutic efficacy and potential side effects.
-
Elucidating the precise binding mode of this compound to the active site of PDE4. Co-crystallization studies would provide valuable structural insights for the rational design of more potent and selective derivatives.
-
Conducting in vivo studies in relevant animal models of inflammatory diseases. This will be crucial to validate the therapeutic potential of this compound and to establish a clear dose-response relationship.
A thorough characterization of the interaction between this compound and PDE4 subtypes will be instrumental in advancing its development as a novel therapeutic agent for a range of inflammatory conditions.
References
An In-Depth Technical Guide on the Dopamine D1 and D2 Receptor Antagonist Activity of (+)-Glaucine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dopamine D1 and D2 receptor antagonist activity of the aporphine alkaloid, (+)-Glaucine. The document synthesizes available quantitative data, details experimental methodologies, and visualizes key pathways and workflows to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction
This compound is a natural alkaloid found in several plant species, most notably Glaucium flavum. While traditionally investigated for its antitussive and anti-inflammatory properties, there is growing interest in its activity within the central nervous system, particularly its interaction with dopamine receptors. Structurally related to apomorphine, this compound presents a distinct pharmacological profile. This guide focuses on its antagonist activity at dopamine D1 and D2 receptors, critical targets in the treatment of various neuropsychiatric disorders.
Quantitative Data on Receptor Binding Affinity
The binding affinity of this compound for dopamine D1 and D2 receptors has been characterized through in vitro radioligand binding assays. The available data indicates that this compound has a lower affinity for these receptors compared to some other aporphine alkaloids like boldine.
Table 1: In Vitro Binding Affinity of this compound at Dopamine D1 and D2 Receptors [1]
| Receptor | Radioligand | Tissue Source | IC50 (µM) |
| Dopamine D1-like | [3H]-SCH 23390 | Rat Striatum | ~4.0 |
| Dopamine D2-like | [3H]-raclopride | Rat Striatum | ~5.0 |
Note: The IC50 values are estimated to be an order of magnitude lower than that of boldine, which has reported IC50 values of 0.4 µM for D1 and 0.5 µM for D2 receptors.[1]
Table 2: In Vivo Receptor Occupancy of this compound [1]
| Receptor | Radioligand | Animal Model | Dose (mg/kg, i.p.) | % Displacement |
| Dopamine D1-like | [3H]-SCH 23390 | Rat | 40 | ~50% |
| Dopamine D2-like | [3H]-raclopride | Rat | 40 | ~50% |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide.
The binding affinity of this compound for dopamine D1 and D2 receptors was determined using competitive radioligand binding assays with rat striatal membranes.
Experimental Workflow for Radioligand Binding Assay
References
Anti-inflammatory and bronchodilator effects of (+)-Glaucine
An In-depth Technical Guide on the Anti-inflammatory and Bronchodilator Effects of (+)-Glaucine
Introduction
This compound is an aporphine alkaloid naturally occurring in several plant species, most notably the yellow horned poppy (Glaucium flavum)[1]. Traditionally used for its antitussive properties, recent pharmacological research has unveiled its potential as a potent bronchodilator and anti-inflammatory agent[1][2][3]. This dual action makes this compound a compound of significant interest for the development of novel therapeutics for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)[4]. This technical guide provides a comprehensive overview of the mechanisms of action, quantitative efficacy, and experimental protocols related to the bronchodilator and anti-inflammatory effects of this compound.
Bronchodilator Effects of this compound
This compound exhibits significant bronchodilator properties, primarily through its action as a calcium channel blocker and a phosphodiesterase 4 (PDE4) inhibitor.
Mechanism of Action
The relaxation of airway smooth muscle is a key component of bronchodilation. This compound achieves this through two primary pathways:
-
Calcium Channel Blockade : The influx of extracellular calcium (Ca2+) into airway smooth muscle cells is a critical step in muscle contraction. This compound acts as a Ca2+ entry blocker by binding to the benzothiazepine site on L-type calcium channels, thereby inhibiting this influx. This action prevents the sustained muscle contraction that characterizes bronchoconstriction. Studies on human isolated bronchus have shown that glaucine effectively depresses contractile responses to Ca2+.
-
Phosphodiesterase 4 (PDE4) Inhibition : PDE4 is a key enzyme in airway smooth muscle cells that hydrolyzes cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to smooth muscle relaxation. This compound has been identified as a selective, non-competitive inhibitor of PDE4 in human bronchial tissue. However, it's noteworthy that its potency as a PDE4 inhibitor is considered relatively low.
Interestingly, while PDE4 inhibition is a clear mechanism, studies suggest that the Ca2+ channel antagonism is the primary driver of its relaxant effect in human isolated bronchus.
Quantitative Data: Bronchodilator Effects
| Parameter | Tissue/Enzyme | Value | Reference |
| pD2 | Human Isolated Bronchus (spontaneous and histamine-induced tone) | ~4.5 | |
| pD'2 | Human Isolated Bronchus (contractile responses to Ca2+) | ~3.62 | |
| -log IC50 | Cultured Human Airway Smooth Muscle Cells (histamine-induced [Ca2+]i rise) | ~4.3 | |
| Ki | PDE4 from Human Bronchus | 3.4 µM | |
| IC50 | [3H]-rolipram displacement (rat brain cortex) | ~100 µM |
Experimental Workflow: Assessing Bronchodilator Activity
Caption: Workflow for assessing bronchodilator activity in isolated human bronchus.
Signaling Pathway: Bronchodilation by this compound
Caption: Dual mechanism of this compound in promoting bronchodilation.
Anti-inflammatory Effects of this compound
This compound also demonstrates a broad range of anti-inflammatory activities, which are particularly relevant to inflammatory airway diseases. These effects are mediated by its influence on various inflammatory cells and signaling pathways.
Mechanism of Action
-
Inhibition of Inflammatory Mediator Release : this compound has been shown to inhibit the release of several pro-inflammatory mediators from human polymorphonuclear leukocytes (PMNs), including superoxide generation, elastase release, and leukotriene B4 production. This inhibition is linked to the elevation of cAMP levels resulting from PDE4 inhibition.
-
Suppression of NF-κB Activation : The transcription factor nuclear factor-kappa B (NF-κB) is a critical regulator of inflammatory responses, controlling the expression of pro-inflammatory genes. This compound has been found to suppress the activation of NF-κB. It achieves this by attenuating the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, glaucine blocks the nuclear translocation of NF-κB, thereby inhibiting the transcription of NF-κB target genes like MMP-9.
-
Effects on Eosinophils : Eosinophils are key effector cells in allergic asthma. This compound produces a concentration-related inhibition of eosinophil peroxidase (EPO) release from activated human eosinophils, a marker of granular secretion.
Quantitative Data: Anti-inflammatory Effects
| Parameter | Cell Type/Stimulus | Value | Reference |
| -log IC50 | Human Eosinophils (FMLP-induced EPO release) | 3.74 ± 0.17 | |
| -log IC50 | Human PMNs (A23187-induced superoxide release) | 5.13 ± 0.19 | |
| -log IC50 | Human PMNs (FMLP-induced superoxide release) | 4.76 ± 0.17 | |
| -log IC50 | Human PMNs (PMA-induced superoxide release) | 3.87 ± 0.04 | |
| -log IC50 | Human PMNs (SOZ-induced superoxide release) | 3.60 ± 0.07 | |
| Ki | PDE4 from Human PMNs | 3.4 µM |
Experimental Workflow: Superoxide Generation Assay
Caption: Workflow for measuring superoxide generation in human PMNs.
Signaling Pathway: Anti-inflammatory Action of this compound
Caption: Key anti-inflammatory pathways modulated by this compound.
Detailed Experimental Protocols
Preparation of Human Bronchial Rings and Organ Bath Studies
-
Tissue Source : Macroscopically normal human bronchial tissue is obtained from patients undergoing lung resection. The protocol must be approved by a local Ethics Committee.
-
Preparation : Bronchial rings with an inner diameter of 2-4 mm are prepared.
-
Apparatus : Rings are suspended in organ baths containing Krebs solution (composition in mmol/L: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1). The solution is maintained at 37°C and gassed with 5% CO2 in O2 (pH 7.4).
-
Tension Recording : An initial load of 2 g is applied to the tissues. Isometric tension changes are recorded. An equilibration period of 60–90 minutes is allowed, during which the resting tone stabilizes.
-
Procedure : A stable contraction is induced using an agonist like histamine. Once the contraction is stable, cumulative concentration-response curves to this compound are generated.
Superoxide Anion Generation in Human PMNs
-
Cell Isolation : Human PMNs are isolated from peripheral blood of healthy volunteers using dextran sedimentation and Ficoll-Paque density gradient centrifugation.
-
Assay Principle : The assay is based on the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c.
-
Procedure : PMNs (5x10^5 cells) are incubated in Hanks' balanced salt solution with this compound or vehicle for a specified time (e.g., 5 minutes) at 37°C. A stimulating agent (e.g., FMLP, PMA, opsonized zymosan) is then added.
-
Measurement : The change in absorbance is monitored spectrophotometrically at 550 nm.
-
Calculation : Superoxide generation is expressed as nmol of cytochrome c reduced per 5x10^5 cells, calculated using an extinction coefficient of 21.1 mM^-1 cm^-1.
Quantification of Leukotriene B4 (LTB4) Production
-
Cell Preparation : PMN suspensions (10^7 cells/mL) are prepared.
-
Incubation : Cells are incubated with this compound or its vehicle for 7 minutes. Thimerosal (20 µM) is added for 3 minutes, followed by the addition of FMLP (30 nM) for 5 minutes.
-
Reaction Termination : The reaction is stopped by placing the tubes on ice and adding three volumes of ice-cold methanol.
-
Extraction and Analysis : Cells are pelleted by centrifugation. The supernatant is used for LTB4 quantification, typically by a specific enzyme immunoassay (EIA) kit.
NF-κB Reporter Gene Assay
-
Cell Line : A suitable cell line (e.g., human breast cancer cells like MCF-7) is used.
-
Transfection : Cells are transfected with a reporter plasmid containing NF-κB binding sites upstream of a reporter gene (e.g., luciferase).
-
Treatment : Cells are pre-treated with various concentrations of this compound for a specified duration, followed by stimulation with an NF-κB activator like phorbol 12-myristate 13-acetate (PMA).
-
Measurement : After treatment, cell lysates are prepared, and the reporter gene activity (e.g., luciferase activity) is measured using a luminometer. A decrease in reporter activity indicates inhibition of NF-κB activation.
Summary and Future Directions
This compound presents a compelling profile as a dual-action therapeutic agent, simultaneously targeting bronchoconstriction and inflammation through distinct yet complementary mechanisms. Its ability to act as both a calcium channel blocker and a PDE4 inhibitor underlies its bronchodilator effects, while its inhibition of granulocyte activation and the NF-κB signaling pathway contributes to its anti-inflammatory properties.
A particularly interesting aspect for drug development is the very low PDE4/binding site ratio observed for glaucine. This suggests a potential for reduced side effects, such as emesis, which have plagued other PDE4 inhibitors.
Future research should focus on optimizing the structure of this compound to enhance its potency and selectivity, particularly for PDE4, while retaining its favorable safety profile. Further clinical investigations are warranted to fully elucidate its therapeutic potential in patients with asthma and COPD. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for such future research and development endeavors.
References
- 1. Glaucine - Foreal BioTech [forealbio.com]
- 2. Glaucine Hydrobromide | GALEN [galen-n.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bronchodilator and anti-inflammatory activities of glaucine: In vitro studies in human airway smooth muscle and polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Antitussive Properties of (+)-Glaucine
Abstract: this compound, an aporphine alkaloid derived from the plant Glaucium flavum (yellow horned poppy), is a non-narcotic antitussive agent used in several countries for the symptomatic treatment of cough.[1][2] Unlike traditional opioid-based cough suppressants, glaucine does not depress the respiratory center, cause drug dependence, or significantly impact intestinal motility.[1][3] Its primary mechanism is believed to be a central action on the medullary cough center.[4] Additionally, it exhibits peripheral effects, including calcium channel blockade and weak phosphodiesterase 4 (PDE4) inhibition, which may contribute to its bronchodilator and anti-inflammatory properties. This document provides a comprehensive overview of the pharmacological profile of this compound, focusing on its antitussive efficacy, mechanism of action, and the experimental methodologies used in its evaluation.
Mechanism of Action
This compound's primary antitussive effect is attributed to its direct action on the cough center in the brainstem. Studies in animal models have demonstrated that significantly smaller doses are required to suppress cough when administered directly to the brain stem (via the vertebral artery or cerebello-medullary cistern) compared to intravenous administration. The compound does not appear to affect the afferent or efferent pathways of the cough reflex arc.
Beyond its central action, glaucine displays several peripheral activities:
-
Calcium Channel Blockade: Glaucine binds to the benzothiazepine site on L-type Ca²⁺ channels in smooth muscle, such as the human bronchus, inhibiting calcium influx and preventing muscle contraction. This action contributes to its bronchodilator effects.
-
PDE4 Inhibition: It acts as a non-competitive inhibitor of PDE4 in human bronchial tissue, though its potency is considered low. This inhibition can lead to increased intracellular cyclic AMP (cAMP), promoting bronchodilation and reducing inflammation.
-
Anti-inflammatory Effects: Glaucine has been shown to exert Toll-like receptor (TLR)-mediated anti-inflammatory actions, reducing pro-inflammatory cytokines.
-
Dopamine Receptor Antagonism: It also functions as a dopamine D1 and D1-like receptor antagonist.
Quantitative Data Summary
The antitussive efficacy of this compound has been quantified in both preclinical and clinical settings. The following tables summarize the key findings.
Table 1: Summary of Clinical Trials on this compound
| Study (Year) | Design | No. of Patients | Condition | Glaucine Dose | Comparator(s) | Key Quantitative Outcomes | Citation(s) |
| Gastpar et al. (1984) | Double-blind, comparative | 90 | Acute/chronic cough from upper respiratory tract inflammation | 30 mg syrup, 3x daily for 7 days | Codeine (30 mg syrup, 3x daily) | Physician's score reduction: Glaucine (3.0 to 0.47) vs. Codeine (3.0 to 1.10). Patient VAS reduction: Glaucine (85mm to 7mm) vs. Codeine (83mm to 17mm). | |
| Rühle et al. (1984) | Single-dose, double-blind, cross-over | 24 | Chronic cough | 30 mg (single dose) | Dextromethorphan (30 mg), Placebo | Significantly reduced cough frequency compared to placebo. Dextromethorphan did not achieve statistical significance vs. placebo. | |
| Dierckx et al. (1981) | Double-blind, cross-over | 38 | Chronic cough | 30 mg (single dose) | Codeine (30 mg), Placebo | Mean 8-hr cough counts: Placebo (269.3), Glaucine (241.8), Codeine (201.9). Effects of glaucine and codeine were superimposable for the first 6 hours. | |
| Gastpar et al. (1984) | Open trial | 40 | Acute/chronic cough | 30 mg capsules, 3x daily for 28 days | N/A | Physician's score reduction from 3.0 to 0.15. Patient VAS reduction from 93mm to 1mm. |
Table 2: Summary of Preclinical (Animal) Studies on this compound
| Study (Year) | Animal Model | Cough Induction Method | Glaucine Dose & Route | Key Quantitative Outcomes | Citation(s) |
| Nosáľová et al. (1989) | Non-anesthetized cats (n=56) | Mechanical stimulation (nylon fiber) | 5.0, 7.5, 10.0 mg/kg, i.p. | Statistically significant suppression of single cough components at all doses. Antitussive effect was stronger in the presence of Staphylococcus-induced inflammation. | |
| Cortijo et al. (2000) | Ovalbumin-sensitized guinea pigs | Inhaled antigen (ovalbumin) | 10 mg/mL, inhaled (3 min) | Inhibited acute bronchoconstriction. Antigen response was 95±14 cm H₂O L⁻¹ s⁻¹ in glaucine-treated animals vs. 256±42 in controls. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are representative protocols for evaluating this compound's antitussive properties.
Clinical Trial Protocol: Cross-Over Study in Chronic Cough
This protocol is based on the methodology described by Rühle et al. (1984).
-
Patient Selection: Inpatients with a diagnosis of chronic cough from various etiologies (e.g., chronic bronchitis, pulmonary tuberculosis) are recruited. Patients must demonstrate a stable cough frequency.
-
Study Design: A double-blind, placebo-controlled, cross-over study is implemented. A balanced incomplete block design is often used, where each patient receives two of the three treatments (e.g., Glaucine 30 mg, Dextromethorphan 30 mg, Placebo) on consecutive nights.
-
Cough Recording: An objective method for cough evaluation is employed. A writing cough recorder or a tape recorder placed in the patient's room overnight records all cough events for an 8-hour period post-administration.
-
Data Analysis: The primary endpoint is the total number of coughs recorded during the measurement interval (e.g., 1-6 hours or 0-8 hours). Statistical analysis (e.g., ANOVA for cross-over design) is used to compare the cough counts between treatment arms.
-
Washout Period: A sufficient washout period (e.g., 24 hours) is maintained between treatment nights to prevent carry-over effects.
Preclinical Animal Protocol: Mechanically-Induced Cough in Cats
This protocol is based on the methodology described by Nosáľová et al. (1989).
-
Animal Model: Conscious, non-anesthetized adult cats of either sex are used. Animals are acclimatized to the experimental environment.
-
Cough Induction: Cough is induced by mechanical stimulation of the laryngopharyngeal and tracheobronchial regions of the airways. A nylon fiber is inserted through a tracheal cannula to touch the mucosa, provoking a cough response.
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at varying doses (e.g., 5.0, 7.5, and 10.0 mg/kg). A control group receives a vehicle.
-
Pathological Model (Optional): To assess efficacy in a disease state, airway inflammation can be induced prior to the experiment, for example, through the administration of a bacterial culture (e.g., Staphylococcus) or an irritant like croton oil.
-
Measurement and Analysis: Key parameters of the cough reflex are measured, including the number of cough efforts, frequency, and intensity of cough attacks. The results from the glaucine-treated group are compared to the control group and to a positive control like codeine.
Safety and Tolerability
In clinical trials, this compound is generally well-tolerated. Unlike codeine, it does not cause constipation or nausea. Side effects are infrequent but can occur, particularly at higher doses (e.g., single 80 mg dose). Reported adverse effects include dizziness, weakness, sedation, fatigue, and a potential decrease in blood pressure. At high doses or in cases of recreational use, hallucinogenic effects characterized by colorful visual imagery have been reported, which may be linked to its activity at 5-HT2A receptors.
Conclusion
This compound is an effective, centrally acting, non-narcotic antitussive agent with a favorable safety profile compared to opioid-based medications. Its multifaceted mechanism of action, combining central cough suppression with peripheral bronchodilator and anti-inflammatory effects, makes it a valuable therapeutic option. The quantitative data from both clinical and preclinical studies consistently demonstrate its efficacy in reducing cough frequency and severity. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of glaucine and other novel antitussive compounds.
References
The Neuroleptic Potential of (+)-Glaucine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Glaucine, a naturally occurring aporphine alkaloid, has garnered significant scientific interest for its potential neuroleptic properties. This document provides a comprehensive technical overview of the pharmacological profile of this compound, with a specific focus on its interactions with key neurotransmitter systems implicated in psychosis. This whitepaper synthesizes in vitro and in vivo data to elucidate its mechanism of action, presenting quantitative binding affinities, detailed experimental methodologies, and visual representations of its effects on critical signaling pathways. The information contained herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel antipsychotic agents.
Introduction
This compound is an alkaloid constituent of several plant species, including Glaucium flavum. Traditionally utilized for its antitussive and bronchodilator effects, recent pharmacological investigations have revealed its broader central nervous system activity. Notably, this compound exhibits a pharmacological profile suggestive of atypical neuroleptic action, primarily attributed to its influence on dopaminergic and serotonergic pathways. This paper will delve into the core molecular and behavioral pharmacology of this compound.
Pharmacological Profile: Quantitative Analysis
The neuroleptic potential of this compound is underpinned by its interactions with multiple receptor systems. The following tables summarize the quantitative data from various preclinical studies, offering a comparative view of its binding affinities and functional potencies.
Table 1: Dopamine Receptor Binding Affinities of this compound
| Radioligand | Receptor Subtype | Preparation | IC50 (µM) | Reference |
| [3H]-SCH 23390 | D1-like | Rat Striatum | >1.0 | [1] |
| [3H]-Raclopride | D2-like | Rat Striatum | >1.0 | [1] |
In vivo displacement studies, however, indicate that at a dose of 40 mg/kg (i.p.), glaucine can displace approximately 50% of both [3H]-SCH 23390 and [3H]-raclopride in the mouse striatum, suggesting central dopamine receptor occupancy.[1]
Table 2: Serotonin Receptor Interactions of this compound
| Receptor Subtype | Effect | Notes | Reference |
| 5-HT2A | Positive Allosteric Modulator ((R)-glaucine) | Increases the efficacy of serotonin. | [2][3] |
| 5-HT2 Subtypes | Partial Agonist ((S)-glaucine) |
Table 3: Adrenergic Receptor Interactions of this compound
| Receptor Subtype | Effect | Notes | Reference |
| α1 | Antagonist | Both (R)- and (S)-glaucine. |
Table 4: Other Pharmacological Activities of this compound
| Target | Activity | Ki (µM) | Notes | Reference |
| Phosphodiesterase 4 (PDE4) | Inhibitor | 3.4 | In human bronchial tissues and polymorphonuclear leukocytes. | |
| L-type Calcium Channels | Blocker | - | Binds to the benzothiazepine site. |
Table 5: In Vivo Behavioral Effects of this compound in Rodent Models
| Behavioral Model | Species | Dose (mg/kg, i.p.) | Effect | Reference |
| Apomorphine-induced Stereotypy | Mice | 40 | Almost complete abolishment of climbing, sniffing, and grooming. | |
| Apomorphine-induced Yawning & Penile Erection | Rats | 40 | >50% inhibition of both behaviors. | |
| Locomotor Activity | Mice | 7, 14, 28 | Decreased locomotor activity. | |
| Haloperidol-induced Catalepsy | Rats | - | Antagonized catalepsy. | |
| 5-HTP-induced Head Twitch | Rats | 14, 28 | Antagonized head twitch response. |
Experimental Protocols
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of this compound for dopamine D1-like and D2-like receptors.
Methodology:
-
Tissue Preparation: Striatal tissue from rodents is homogenized in an appropriate buffer (e.g., Tris-HCl) and centrifuged to obtain a crude membrane preparation. The final pellet is resuspended in the assay buffer.
-
Competitive Binding Assay:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of a specific radioligand ([3H]-SCH 23390 for D1-like receptors or [3H]-raclopride for D2-like receptors).
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for receptor binding.
-
Non-specific binding is determined in the presence of a high concentration of a known antagonist (e.g., unlabeled SCH 23390 or raclopride).
-
-
Incubation and Filtration: The reaction mixtures are incubated to allow for binding equilibrium to be reached. The incubation is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition curves.
In Vivo Behavioral Models
Objective: To assess the functional antagonist activity of this compound at dopamine receptors.
Methodology: Apomorphine-Induced Stereotypy in Mice
-
Animals: Male mice are used for this behavioral paradigm.
-
Drug Administration:
-
Mice are pre-treated with various doses of this compound or vehicle via intraperitoneal (i.p.) injection.
-
After a specified pre-treatment time, the dopamine agonist apomorphine (e.g., 0.75 mg/kg, s.c.) is administered to induce stereotypic behaviors.
-
-
Behavioral Observation: Immediately after apomorphine administration, individual mice are placed in observation cages. Stereotypic behaviors such as climbing, sniffing, and grooming are scored by a trained observer, who is typically blinded to the treatment conditions, at regular intervals over a defined observation period.
-
Data Analysis: The scores for each stereotypic behavior are summed for each animal. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the scores between the this compound-treated groups and the vehicle-treated control group to determine if there is a significant reduction in apomorphine-induced stereotypy.
Signaling Pathways and Experimental Workflows
The neuroleptic effects of this compound can be visualized through its modulation of key signaling pathways and the experimental procedures used to elucidate these effects.
Caption: Workflow for evaluating the neuroleptic potential of this compound.
Caption: Modulation of Dopamine and Serotonin Pathways by this compound.
Discussion and Future Directions
The available evidence suggests that this compound possesses a unique neuropharmacological profile that warrants further investigation for its potential as a neuroleptic agent. Its in vivo efficacy in models predictive of antipsychotic activity, such as the antagonism of apomorphine-induced behaviors, is particularly noteworthy, especially given its modest in vitro dopamine receptor binding affinities. This discrepancy suggests that its mechanism of action may be more complex than simple dopamine receptor blockade.
The modulatory effects of this compound at serotonin 5-HT2A receptors, acting as a positive allosteric modulator or partial agonist depending on the isomer, may contribute to an atypical antipsychotic profile, potentially with a lower propensity for extrapyramidal side effects. Furthermore, its activity as a PDE4 inhibitor and calcium channel blocker could introduce novel therapeutic dimensions, although these effects are observed at relatively high concentrations.
Future research should focus on:
-
Receptor Occupancy Studies: Conducting in vivo receptor occupancy studies using techniques like Positron Emission Tomography (PET) to correlate plasma and brain concentrations of this compound with its binding to dopamine and serotonin receptors.
-
Isomer-Specific Pharmacology: Delineating the distinct pharmacological profiles of the (R)- and (S)-enantiomers of glaucine to identify the more therapeutically relevant isomer.
-
Chronic Dosing Studies: Evaluating the effects of chronic this compound administration in animal models of psychosis to assess its long-term efficacy and potential for inducing tolerance or adverse effects.
-
Exploration of Downstream Signaling: Investigating the impact of this compound on intracellular signaling cascades downstream of D1, D2, and 5-HT2A receptors to gain a more granular understanding of its mechanism of action.
Conclusion
This compound presents a compelling case as a lead compound for the development of novel antipsychotic drugs. Its multi-target engagement, particularly its dual action on dopaminergic and serotonergic systems, aligns with the pharmacological profiles of several clinically effective atypical antipsychotics. The data summarized in this whitepaper provide a robust foundation for further preclinical and, potentially, clinical exploration of this compound and its derivatives as a new therapeutic option for psychotic disorders.
References
Structure-Activity Relationship of (+)-Glaucine and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-Glaucine, an aporphine alkaloid originally isolated from plants of the Papaveraceae family, has garnered significant scientific interest due to its diverse pharmacological profile. It is known to exhibit antitussive, anti-inflammatory, neuroleptic, and bronchodilator effects.[1] These properties are attributed to its interactions with various biological targets, including dopamine and serotonin receptors, phosphodiesterase 4 (PDE4), and L-type calcium channels.[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of (+)-glaucine and its analogs, offering valuable insights for the design and development of novel therapeutic agents.
Core Structure and Pharmacological Profile of this compound
This compound possesses a tetracyclic dibenzo[de,g]quinoline ring system, which forms the core scaffold for its biological activities. The substitution pattern on this aporphine nucleus, particularly the methoxy groups at positions 1, 2, 9, and 10, and the N-methyl group at position 6, are crucial determinants of its pharmacological effects.
Structure-Activity Relationship at Key Biological Targets
The pharmacological versatility of glaucine has prompted extensive research into how structural modifications of its scaffold influence its interaction with various biological targets. Understanding these structure-activity relationships is paramount for designing analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Dopamine and Serotonin Receptors
Glaucine and its analogs have been shown to interact with both dopamine and serotonin receptors, which are key targets in the central nervous system. The affinity and selectivity for these receptors are highly dependent on the substitution pattern on the aporphine core.
Table 1: Binding Affinities (Ki, nM) of this compound and Analogs at Dopamine and Serotonin Receptors
| Compound | D1 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | 5-HT1A Receptor (Ki, nM) |
| This compound | 3900 | 3020 | - |
| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | 46 | 1.8 | 6.8 |
| (R)-(-)-11-Hydroxy-N-n-propylnoraporphine | 110 | 0.2 | 1.1 |
Data compiled from literature sources.[2]
The data in Table 1 highlights that modifications to the methoxy and N-alkyl groups can significantly alter the binding affinity for dopamine and serotonin receptors. For instance, the presence of a hydroxyl group at position 11 and variations in the N-substituent can lead to a substantial increase in affinity for D2 and 5-HT1A receptors compared to glaucine.
Phosphodiesterase 4 (PDE4)
Glaucine has been identified as a PDE4 inhibitor, which contributes to its bronchodilator and anti-inflammatory effects.[1] PDE4 is a key enzyme in the hydrolysis of cyclic adenosine monophosphate (cAMP).
Table 2: PDE4 Inhibitory Activity of this compound and Analogs
| Compound | PDE4B IC50 (µM) |
| This compound | ~100 |
| Seco-glaucine | 40 |
Data compiled from literature sources.
As indicated in Table 2, structural modifications such as the opening of the B-ring to form seco-glaucine can influence PDE4 inhibitory activity. Further SAR studies are needed to explore the full potential of glaucine analogs as selective PDE4 inhibitors.
Calcium Channel Blockade
Glaucine also acts as a calcium channel blocker, contributing to its smooth muscle relaxant properties.[1] This activity is crucial for its bronchodilator effects.
Table 3: Calcium Channel Blocking Activity of this compound and Analogs
| Compound | Activity |
| This compound | Active |
| 3-Aminomethyl derivatives | Preserve spasmolytic activity |
| Dehydrogenated and N-oxidized derivatives | Considerably reduced spasmolytic action |
Data compiled from literature sources.
As shown in Table 3, modifications at the 3-position can retain the spasmolytic activity, while dehydrogenation and N-oxidation significantly diminish it. This suggests that the integrity of the B-ring and the nature of the nitrogen substituent are important for calcium channel blocking activity.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of the pharmacological properties of this compound and its analogs.
Synthesis of 3-Aminomethylglaucine Derivatives
A general procedure for the synthesis of 3-aminomethylglaucine derivatives involves the following steps:
-
Activation of Amino Acid: The corresponding N-protected amino acid is activated using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt) in an appropriate solvent (e.g., dichloromethane).
-
Coupling Reaction: 3-Aminomethylglaucine is then added to the activated amino acid solution, along with a base such as N-methylmorpholine (NMM), and the reaction mixture is stirred at room temperature until completion.
-
Purification: The final product is purified using standard chromatographic techniques, such as column chromatography on silica gel.
Radioligand Binding Assay for Dopamine and Serotonin Receptors
The affinity of compounds for dopamine and serotonin receptors can be determined through competitive radioligand binding assays. A representative protocol is as follows:
-
Membrane Preparation: Brain tissue (e.g., rat striatum for dopamine receptors or hippocampus for serotonin receptors) is homogenized in a suitable buffer. The homogenate is then centrifuged to obtain a membrane preparation.
-
Assay Setup: In a 96-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [3H]SCH23390 for D1 receptors, [3H]spiperone for D2 receptors, or [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
-
Incubation and Filtration: The plate is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation.
PDE4 Inhibition Assay
The inhibitory activity of glaucine analogs on PDE4 can be assessed using various methods, including the following:
-
Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme and the substrate, cAMP, are prepared in an appropriate assay buffer.
-
Assay Reaction: The test compound is pre-incubated with the PDE4 enzyme. The reaction is initiated by the addition of cAMP.
-
Termination and Detection: The reaction is stopped, and the amount of remaining cAMP or the product, AMP, is quantified. This can be done using various detection methods, such as fluorescence polarization, scintillation proximity assay, or by converting AMP to ATP and measuring the resulting luminescence.
-
Data Analysis: The IC50 values are calculated from the concentration-response curves.
Calcium Channel Blocking Activity Assay
The calcium channel blocking activity can be evaluated using isolated tissue preparations, such as rat aorta or guinea pig ileum. A general protocol is as follows:
-
Tissue Preparation: The selected tissue is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Contraction Induction: The tissue is contracted by adding a high concentration of potassium chloride (KCl) to induce depolarization and opening of voltage-gated calcium channels, or by a specific receptor agonist.
-
Inhibition Measurement: Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath, and the relaxation of the tissue is measured.
-
Data Analysis: The concentration-response curves for relaxation are constructed, and the EC50 values (the concentration of the compound that produces 50% of the maximal relaxation) are determined.
Signaling Pathways and Logical Relationships
The diverse pharmacological effects of this compound and its analogs are mediated through their modulation of complex intracellular signaling pathways. Visualizing these pathways is crucial for understanding the mechanism of action and for identifying potential downstream targets for drug development.
General Workflow for Pharmacological Evaluation
The following diagram illustrates a typical workflow for the synthesis and pharmacological evaluation of glaucine analogs.
Caption: General workflow for the synthesis and pharmacological evaluation of glaucine analogs.
NF-κB Signaling Pathway Inhibition
Glaucine has been reported to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation. The following diagram illustrates a simplified representation of this inhibitory action.
Caption: Simplified diagram of this compound's inhibitory effect on the NF-κB signaling pathway.
MAPK/ERK Signaling Pathway Modulation
The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK cascade, is another important signaling pathway involved in inflammation and cell proliferation that can be modulated by bioactive compounds. While the direct effects of glaucine on this pathway are still under investigation, the following diagram illustrates a potential point of intervention.
Caption: Potential modulation of the MAPK/ERK signaling pathway by glaucine analogs.
Conclusion
The aporphine alkaloid this compound serves as a valuable scaffold for the development of new therapeutic agents. Its diverse pharmacology, stemming from its interactions with multiple biological targets, provides a rich platform for medicinal chemistry exploration. The structure-activity relationships discussed in this guide highlight the critical role of specific structural motifs in determining the potency and selectivity of glaucine analogs. Further systematic studies, focusing on the generation of diverse analog libraries and their comprehensive pharmacological evaluation, will be instrumental in unlocking the full therapeutic potential of this fascinating class of natural products. The detailed experimental protocols and signaling pathway diagrams provided herein offer a foundational resource for researchers dedicated to advancing the field of aporphine alkaloid-based drug discovery.
References
The Enantioselective Pharmacology of (+)-Glaucine: A Technical Guide to its Distinct Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucine, a naturally occurring aporphine alkaloid, has long been recognized for its diverse pharmacological effects, including its use as an antitussive and its potential as a bronchodilator and anti-inflammatory agent.[1] The chiral nature of glaucine, existing as (S)-(+)-glaucine and (R)-(-)-glaucine enantiomers, presents a compelling case for stereoselective pharmacological investigation. Recent research has unveiled that these enantiomers possess distinct and often divergent activities at various G-protein coupled receptors (GPCRs) and other cellular targets. This technical guide provides an in-depth exploration of the enantioselective pharmacology of glaucine, with a focus on its interactions with adrenergic and serotonergic receptors, its role as a phosphodiesterase-4 (PDE4) inhibitor, and its function as a calcium channel blocker. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of the underlying molecular pathways.
Quantitative Pharmacological Data
The distinct pharmacological profiles of the glaucine enantiomers are most evident in their interactions with α1-adrenoceptors and 5-HT2 serotonin receptors. The following tables summarize the available quantitative data from in vitro studies.
Table 1: Antagonism of Glaucine Enantiomers at Human α1-Adrenergic Receptor Subtypes
| Enantiomer | Receptor Subtype | pKb (mean ± SEM) |
| (R)-(-)-Glaucine | α1A | 6.83 ± 0.08 |
| α1B | 7.11 ± 0.07 | |
| α1D | 6.61 ± 0.06 | |
| (S)-(+)-Glaucine | α1A | 6.91 ± 0.05 |
| α1B | 7.23 ± 0.04 | |
| α1D | 6.72 ± 0.05 |
Data from Heng et al. (2018). pKb values were determined by functional antagonism of phenylephrine-induced calcium mobilization in HEK293 cells expressing the respective human α1-adrenoceptor subtypes.
Table 2: Activity of Glaucine Enantiomers at Human 5-HT2 Receptor Subtypes
| Enantiomer | Receptor Subtype | Activity | Quantitative Data |
| (S)-(+)-Glaucine | 5-HT2A | Partial Agonist | pEC50 and Emax values not explicitly reported in the primary literature. Dose-response curves indicate partial agonism.[2] |
| 5-HT2B | Partial Agonist | Specific quantitative data not available.[2] | |
| 5-HT2C | Partial Agonist | Specific quantitative data not available.[2] | |
| (R)-(-)-Glaucine | 5-HT2A | Positive Allosteric Modulator | Potentiates the response to serotonin. At a concentration of 10 µM, (R)-glaucine increases the serotonin response by approximately 25%.[3] |
Table 3: Other Pharmacological Activities of Glaucine (Racemate)
| Target | Activity | IC50 / Ki |
| Dopamine D1-like Receptors | Antagonist | IC50: 3.90 µM |
| Dopamine D2-like Receptors | Antagonist | IC50: 3.02 µM |
| Phosphodiesterase 4 (PDE4) | Inhibitor | Ki: 3.4 µM |
| L-type Calcium Channels | Blocker | - |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of glaucine enantiomers.
Chiral Separation of Glaucine Enantiomers by HPLC
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as a Chiralcel OD-H or Chiralpak AD-H column, is often effective for the separation of aporphine alkaloids.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would consist of a mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol. The ratio of these solvents would need to be optimized to achieve baseline separation of the enantiomers. A small amount of an amine additive, such as diethylamine or triethylamine (e.g., 0.1%), is often added to the mobile phase to improve peak shape for basic compounds like glaucine.
-
Flow Rate: A flow rate of 0.5 to 1.0 mL/min is typically used.
-
Detection: UV detection at a wavelength where glaucine exhibits strong absorbance, for example, around 280 nm.
-
Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and robustness.
Caption: Workflow for the chiral HPLC separation of glaucine enantiomers.
α1-Adrenoceptor Functional Assay (Calcium Mobilization)
This protocol describes a cell-based assay to determine the antagonist activity of glaucine enantiomers at α1-adrenoceptor subtypes.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human α1A, α1B, or α1D adrenoceptor subtype.
-
Reagents:
-
Culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Phenylephrine (a selective α1-adrenoceptor agonist).
-
(R)-(-)-Glaucine and (S)-(+)-Glaucine.
-
-
Procedure:
-
Seed the HEK293 cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with Fluo-4 AM according to the manufacturer's protocol.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the glaucine enantiomers.
-
Pre-incubate the cells with the glaucine enantiomers or vehicle for a defined period (e.g., 15-30 minutes).
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Add a fixed concentration of phenylephrine (e.g., EC80) to all wells and immediately measure the change in fluorescence over time.
-
The antagonist effect of the glaucine enantiomers is determined by their ability to inhibit the phenylephrine-induced increase in intracellular calcium.
-
-
Data Analysis: The pKb values are calculated from the concentration-response curves using the Schild equation.
5-HT2A Receptor Functional Assay (Calcium Mobilization)
This protocol is used to assess the partial agonist activity of (S)-(+)-glaucine and the positive allosteric modulatory effect of (R)-(-)-glaucine at the 5-HT2A receptor.
-
Cell Line: HEK293 cells stably expressing the human 5-HT2A receptor.
-
Reagents:
-
Culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer.
-
Serotonin (5-HT).
-
(S)-(+)-Glaucine and (R)-(-)-Glaucine.
-
-
Procedure for Partial Agonism of (S)-(+)-Glaucine:
-
Follow steps 1-3 from the α1-adrenoceptor functional assay protocol.
-
Prepare serial dilutions of (S)-(+)-glaucine and a full agonist (serotonin).
-
Add the different concentrations of (S)-(+)-glaucine or serotonin to the cells and measure the fluorescence change.
-
The partial agonist activity is determined by the maximal response of (S)-(+)-glaucine relative to that of serotonin.
-
-
Procedure for Positive Allosteric Modulation of (R)-(-)-Glaucine:
-
Follow steps 1-3 from the α1-adrenoceptor functional assay protocol.
-
Prepare a concentration-response curve for serotonin in the absence and presence of fixed concentrations of (R)-(-)-glaucine.
-
Pre-incubate the cells with (R)-(-)-glaucine or vehicle.
-
Add varying concentrations of serotonin and measure the fluorescence change.
-
-
Data Analysis: The positive allosteric modulation is quantified by the leftward shift of the serotonin concentration-response curve and the increase in the maximal response in the presence of (R)-(-)-glaucine.
Signaling Pathways
The diverse pharmacological effects of glaucine and its enantiomers stem from their interaction with distinct cellular signaling pathways.
α1-Adrenoceptor Antagonism
Both (R)- and (S)-glaucine act as antagonists at α1-adrenoceptors. These receptors are Gq-coupled, and their activation by endogenous agonists like norepinephrine leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction. By blocking these receptors, the glaucine enantiomers prevent this signaling cascade, resulting in vasodilation and smooth muscle relaxation.
References
Methodological & Application
Application Note: HPLC Methods for the Quantification of (+)-Glaucine in Plant Extracts
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of (+)-Glaucine in plant extracts using High-Performance Liquid Chromatography (HPLC). This compound, a prominent aporphine alkaloid found in plants of the Papaveraceae family, such as Glaucium flavum (yellow horn poppy), is of significant interest due to its antitussive and anti-inflammatory properties.[1][2] Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacological studies, and drug development. This guide is intended for researchers, scientists, and drug development professionals, offering a summary of various HPLC methods, detailed experimental protocols, and quantitative data to facilitate the selection and implementation of a suitable analytical method.
Introduction
This compound is the primary alkaloid in several plant species, notably Glaucium flavum.[2][3][4] It is used medicinally as a non-addictive cough suppressant. The increasing interest in plant-based pharmaceuticals necessitates robust and validated analytical methods for the quantification of active compounds. HPLC is a powerful technique for the separation, identification, and quantification of phytochemicals in complex plant matrices due to its high resolution, sensitivity, and accuracy. This application note consolidates information from various studies to provide a comprehensive overview of HPLC methods for this compound quantification.
HPLC Methods for this compound Quantification
Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of this compound in plant extracts. These methods typically utilize C18 columns with a mobile phase consisting of an organic solvent (acetonitrile or methanol) and an aqueous buffer, often with additives like triethylamine or formic acid to improve peak shape and resolution. Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector.
Summary of Quantitative Data
The following tables summarize the key quantitative parameters from different HPLC methods reported in the literature, providing a comparative overview to aid in method selection.
Table 1: HPLC Method Parameters for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Plant Material | Glaucium flavum aerial parts | Glaucium flavum roots | Glaucium species leaves |
| Column | Merck C-18 end-capped Lichrospher (250 x 4.6 mm, 5 µm) | Polaris Amide C18 (250 x 4.6 mm, 5 µm) | Information not available |
| Mobile Phase | 60% Triethylamine (0.1%) and 40% Acetonitrile | Gradient elution with acetonitrile and water | Ethanolic extracts were subjected to HPLC |
| Flow Rate | 1.0 mL/min | Information not available | Information not available |
| Detection | DAD or UV at 280 nm | DAD at 290 nm | Information not available |
| Column Temp. | 40°C | 25°C | Information not available |
Table 2: Validation Parameters for this compound Quantification
| Parameter | Method A (Hypothetical) | Method B (Hypothetical) |
| Linearity (R²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL | 0.15 µg/mL |
| Recovery (%) | 97.14–103.38% | 95-105% |
| Precision (RSD %) | < 4.6% | < 5% |
Note: Quantitative validation data for specific glaucine methods were not fully detailed in the provided search results. The data in Table 2 is representative of typical performance for such HPLC methods based on similar analyses.
Experimental Protocols
This section provides detailed protocols for sample preparation and HPLC analysis based on methodologies described in the scientific literature.
Protocol 1: Extraction of this compound from Plant Material
This protocol is based on an acidic ethanol extraction method, which is effective for water- and ethanol-soluble alkaloid salts like glaucine phosphate and helps to minimize the co-extraction of interfering phenolic compounds.
Materials:
-
Dried and powdered plant material (e.g., Glaucium flavum leaves or aerial parts)
-
Ethanol (96%)
-
1% (v/v) Phosphoric acid in deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Weigh 1.0 g of the finely powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of a mixture of ethanol and 1% aqueous phosphoric acid (ratio not specified, a 70:30 ethanol:acidic water ratio is a common starting point).
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction of the analyte.
-
Combine the supernatants from both extractions.
-
Filter the combined extract through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
Protocol 2: HPLC Analysis of this compound
This protocol outlines the chromatographic conditions for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a DAD or UV detector.
-
Column: Polaris Amide C18 (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient elution may be required for complex extracts. A starting point could be:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
Gradient: A suitable gradient would start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute compounds of increasing hydrophobicity.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-40°C.
-
Detection Wavelength: 290 nm.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Prepare a series of standard solutions of this compound of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the prepared plant extract samples.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflows for the quantification of this compound.
Caption: Workflow for the preparation of plant extracts for HPLC analysis.
Caption: Workflow for the HPLC quantification of this compound.
Conclusion
The HPLC methods described in this application note provide a reliable and accurate approach for the quantification of this compound in plant extracts. The selection of the most appropriate method will depend on the specific plant matrix, available instrumentation, and the analytical objectives. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of phytochemistry, pharmacology, and quality control of herbal products. Further method development and validation may be required to meet specific regulatory or research needs.
References
- 1. HPLC Method for Quantitative Determination of Glaucine in Glaucium (Papaveraceae) [mjms.mums.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Quantification of the Main Active Anticancer Alkaloids from the Root of Glaucium flavum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: GC-MS Analysis of (+)-Glaucine and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction (+)-Glaucine is an aporphine alkaloid predominantly found in plants of the Papaveraceae family, such as Glaucium flavum (yellow hornpoppy).[1][2] It is utilized therapeutically as an antitussive and bronchodilator, primarily by acting as a phosphodiesterase-4 (PDE4) inhibitor and calcium channel blocker.[3][4] However, glaucine has also emerged as a recreational drug or "legal high," leading to symptoms like hallucinations, fatigue, and dizziness.[3] Consequently, robust analytical methods are essential for its detection and the characterization of its metabolic fate in clinical and forensic toxicology, as well as in drug development. This document provides detailed protocols for the analysis of glaucine and its metabolites using Gas Chromatography-Mass Spectrometry (GC-MS).
Metabolic Pathways of this compound
The biotransformation of glaucine in the body occurs primarily in the liver through Phase I and Phase II metabolic reactions.
-
Phase I Metabolism: This phase involves the modification of the glaucine molecule, mainly through reactions catalyzed by Cytochrome P450 (CYP) enzymes. Studies in rats and with human liver microsomes have identified O-demethylation, N-demethylation, hydroxylation, and N-oxidation as the principal metabolic pathways. The key CYP isoforms responsible for these transformations are CYP1A2, CYP2C19, CYP2D6, CYP3A4, and CYP3A5. The primary targets for toxicological analysis are the O- and N-demethylated metabolites.
-
Phase II Metabolism: The phenolic metabolites formed during Phase I (after O-demethylation) undergo conjugation reactions, primarily glucuronidation and/or sulfation, to form more water-soluble compounds that can be easily excreted.
Quantitative Data: Kinetic Parameters
The kinetic profiles for the formation of the main glaucine metabolites have been determined in human liver microsomes. These studies show that the reactions follow classic Michaelis-Menten kinetics. The demethylated metabolites are key targets in toxicological screening.
| Metabolite Formation | Major CYP Isoforms Involved | Km (µM) | Vmax (pmol/min/pmol) |
| 2-O-demethylation | CYP1A2, CYP3A4 | 25 - 140 | 0.10 - 1.92 |
| 9-O-demethylation | CYP1A2, CYP2C19, CYP2D6 | 25 - 140 | 0.10 - 1.92 |
| N-demethylation | CYP2D6, CYP3A4 | 25 - 140 | 0.10 - 1.92 |
| (Data sourced from studies on human liver microsomes) |
Experimental Protocols
A general workflow for the GC-MS analysis involves sample preparation (extraction and derivatization), chromatographic separation, and mass spectrometric detection.
Protocol 1: Sample Preparation from Biological Matrices
This protocol is a generalized procedure for the extraction of glaucine and its metabolites from a urine sample, which can be adapted for other matrices.
1. Initial Sample Treatment:
-
For analysis of conjugated metabolites (Phase II), perform enzymatic cleavage. To 1 mL of urine, add a suitable buffer (e.g., acetate buffer, pH 5) and β-glucuronidase/arylsulfatase and incubate.
-
For unconjugated metabolites, proceed directly to extraction after protein precipitation (if using plasma or microsomal samples).
2. Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Elution: Elute the analytes (glaucine and metabolites) with 5 mL of methanol or another suitable organic solvent.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. The dried extract must be completely free of water before derivatization.
3. Derivatization:
-
Due to the low volatility of the metabolites, derivatization is required prior to GC-MS analysis. Acetylation is commonly used for glaucine metabolites.
-
Acetylation: Reconstitute the dried extract in 100 µL of a mixture of acetic anhydride and pyridine. Heat the mixture at 60-70°C for 30 minutes.
-
After cooling, evaporate the derivatization reagents under a nitrogen stream.
-
Reconstitute the final residue in a suitable solvent (e.g., ethyl acetate or chloroform) for GC-MS injection.
Protocol 2: GC-MS Instrumental Analysis
The following parameters are a representative starting point and should be optimized for the specific instrument and application.
-
Gas Chromatograph (GC) System:
-
Injector: Splitless mode.
-
Injector Temperature: 250°C - 280°C.
-
Carrier Gas: Helium, at a constant flow rate of approximately 1.0 mL/min.
-
Column: A non-polar or semi-polar capillary column, such as a 5% phenylmethylsiloxane column (e.g., HP-5MS, DB-5). A common dimension is 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 100°C - 120°C, hold for 2 minutes.
-
Ramp: Increase at a rate of 5-15°C/min to 300°C.
-
Final hold: Hold at 300°C for 5-10 minutes.
-
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer (MS) System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40-500.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Data Acquisition: Full scan mode for metabolite identification. Selected Ion Monitoring (SIM) mode can be used for targeted quantification to improve sensitivity.
-
Conclusion The GC-MS method, coupled with appropriate sample preparation and derivatization, is a powerful and reliable technique for the identification and quantification of this compound and its Phase I metabolites. This application is crucial for pharmacokinetic studies, drug metabolism research, and in the field of clinical and forensic toxicology to monitor therapeutic use or detect abuse. The O- and N-demethylated metabolites serve as key analytical targets for confirming glaucine intake.
References
- 1. Studies on the metabolism and toxicological detection of glaucine, an isoquinoline alkaloid from Glaucium flavum (Papaveraceae), in rat urine using GC-MS, LC-MS(n) and LC-high-resolution MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gtfch.org [gtfch.org]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Extraction and Purification of (+)-Glaucine from Glaucium flavum
Introduction
(+)-Glaucine is a prominent aporphine alkaloid primarily found in the plant Glaucium flavum (yellow horn poppy), a member of the Papaveraceae family.[1][2] This bioactive compound is of significant interest to researchers and drug development professionals due to its antitussive, bronchodilator, and anti-inflammatory properties.[3][4] It has been medically used as a cough suppressant in some countries.[3] The extraction and purification of this compound from its natural source are critical steps for its pharmacological study and potential therapeutic applications. These protocols detail established and modern methods for isolating this compound with high yield and purity.
Application Notes
Overview of Extraction Strategies
The isolation of this compound from Glaucium flavum typically involves an initial extraction of total alkaloids from the plant material, followed by purification steps. The aerial parts of the plant are particularly rich in this compound.
-
Solvent Extraction: This is the most common initial step.
-
Maceration/Percolation: Simple soaking or passing a solvent through the powdered plant material. Methanol is a common solvent for this purpose.
-
Soxhlet Extraction: A continuous extraction method using a Soxhlet apparatus, which provides a more exhaustive extraction with a smaller volume of solvent compared to simple maceration. Methanol is an effective solvent for this method as well.
-
Acidified Solvent Extraction: Using a slightly acidic aqueous solution (e.g., 1% aqueous phosphoric acid mixed with ethanol) can selectively extract alkaloids like glaucine while minimizing the co-extraction of undesirable phenolic compounds that are prone to oxidation.
-
-
Acid-Base Extraction: This is a crucial technique for separating alkaloids from other plant constituents. Alkaloids are basic and can be converted into their salt form (soluble in an aqueous acidic phase) and then back to their free base form (soluble in an organic phase) by adjusting the pH. This process effectively removes neutral and acidic impurities.
-
Modern "Green" Extraction Approaches:
-
Ionic Liquid-Supported Solid-Liquid Extraction: Aqueous solutions of certain ionic liquids have been shown to achieve high extraction yields (e.g., 85% with acetate-based ionic liquids) in a significantly reduced time.
-
Integrated Extraction-Pertraction: This technique combines solid-liquid extraction with a liquid membrane separation (pertraction) to simultaneously extract and purify the alkaloids. This method has been reported to yield a purity of 88.7% in the receiving solution.
-
Overview of Purification Strategies
Crude alkaloid extracts contain a mixture of compounds. Several techniques can be employed to purify this compound.
-
Chromatography: This is a cornerstone of purification.
-
Column Chromatography: Using stationary phases like silica gel or alumina to separate alkaloids based on their polarity.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique used to isolate highly pure compounds from a mixture.
-
Ion-Exchange Chromatography: This method can significantly enhance the purity of glaucine from a crude mixture, with reports of increasing purity from an initial 65–75% to 85–90%.
-
-
Recrystallization: This technique involves dissolving the crude compound in a suitable solvent and allowing it to cool slowly, forming pure crystals. This compound can be converted to a salt, such as glaucine hydrobromide or phosphate, which can then be purified by recrystallization.
Data Presentation: Yields and Purity
The efficiency of extraction and purification protocols can be evaluated by the yield of the extracted alkaloids and the final purity of this compound. The following tables summarize quantitative data from various studies.
Table 1: Extraction Yields of Alkaloids from Glaucium flavum
| Extraction Method | Plant Part | Solvent/Medium | Yield | Reference |
| Soxhlet Extraction | Root | Methanol, followed by acid-base extraction with CH₂Cl₂ | 2% (crude alkaloid extract) | |
| Solid-Liquid Extraction | Aerial Parts | Aqueous Phosphoric Acid | 1.55% this compound Content | |
| Ionic Liquid Extraction | Aerial Parts | Aqueous [C₄C₁im][Ace] | 85% of total glaucine |
Table 2: Purity Levels Achieved by Different Purification Methods
| Purification Method | Initial Material | Purity Achieved | Reference |
| Integrated Extraction-Pertraction | Native Extract | 88.7% | |
| Ion-Exchange Chromatography | Crude Alkaloid Mixture | 85-90% |
Experimental Protocols
Protocol 1: Soxhlet Extraction followed by Acid-Base Purification
This protocol describes a classic and robust method for obtaining a crude alkaloid extract enriched with this compound.
1. Materials and Equipment:
-
Dried and powdered aerial parts of Glaucium flavum
-
Methanol (reagent grade)
-
Hydrochloric acid (HCl), 2% solution
-
Ammonia solution (NH₄OH)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Soxhlet apparatus
-
Rotary evaporator
-
Separatory funnel
-
pH meter or pH paper
2. Extraction Procedure:
-
Place 10 g of powdered aerial parts of G. flavum into a cellulose thimble.
-
Insert the thimble into the Soxhlet extractor.
-
Add 150 mL of methanol to the round-bottom flask.
-
Assemble the Soxhlet apparatus and heat the methanol to reflux. Continue the extraction for 4-6 hours.
-
After extraction, allow the apparatus to cool.
-
Evaporate the methanol from the flask using a rotary evaporator to obtain a concentrated residue.
3. Acid-Base Purification:
-
Dissolve the residue from step 6 in 50 mL of 2% hydrochloric acid. This protonates the alkaloids, making them soluble in the aqueous solution.
-
Filter the acidic solution to remove any insoluble material.
-
Transfer the filtrate to a separatory funnel.
-
Adjust the pH of the solution to approximately 8-9 with an ammonia solution. This deprotonates the alkaloids, converting them to their free base form.
-
Extract the aqueous solution three times with 25 mL portions of dichloromethane. The free base alkaloids will move into the organic layer.
-
Combine the dichloromethane extracts.
-
Dry the combined organic extract over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the dichloromethane using a rotary evaporator to yield the crude alkaloid extract containing this compound.
Protocol 2: Purification by Column Chromatography
This protocol is for the purification of this compound from the crude alkaloid extract obtained in Protocol 1.
1. Materials and Equipment:
-
Crude alkaloid extract
-
Silica gel (for column chromatography, 70-230 mesh)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin-Layer Chromatography (TLC) plates and developing chamber
2. Procedure:
-
Prepare a slurry of silica gel in chloroform.
-
Pour the slurry into the chromatography column and allow it to pack evenly.
-
Dissolve the crude alkaloid extract in a minimal amount of chloroform.
-
Carefully load the dissolved extract onto the top of the silica gel column.
-
Begin elution with pure chloroform.
-
Gradually increase the polarity of the mobile phase by adding methanol in increasing proportions (e.g., 99:1, 98:2, 95:5 CHCl₃:MeOH).
-
Collect fractions of the eluate.
-
Monitor the separation by spotting fractions onto TLC plates and developing them in a suitable solvent system (e.g., CHCl₃:MeOH 9:1). Visualize spots under UV light or with an appropriate stain.
-
Combine the fractions that contain pure this compound.
-
Evaporate the solvent from the combined fractions to obtain purified this compound.
Visualizations: Experimental Workflows
Caption: General workflow for extraction and purification of this compound.
Caption: Detailed logic of the acid-base extraction for alkaloid purification.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Method for Quantitative Determination of Glaucine in Glaucium (Papaveraceae) [mjms.mums.ac.ir]
- 3. Isoquinoline alkaloids isolated from Glaucium corniculatum var. corniculatum and Glaucium grandiflorum subsp. refractum var. torquatum with bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (±)-Glaucine hydrobromide | 50722-32-2 | ACA72232 [biosynth.com]
Application Notes and Protocols for Studying the Calcium Channel Blocking Effects of (+)-Glaucine Using Calcium Influx Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Glaucine is an aporphine alkaloid found in various plant species. It is recognized for its bronchodilator, neuroleptic, and anti-inflammatory effects. A key mechanism underlying these pharmacological activities is its ability to act as a calcium channel blocker, specifically targeting L-type voltage-gated calcium channels.[1][2] this compound binds to the benzothiazepine site on these channels, thereby inhibiting the influx of extracellular calcium into the cell.[3] This blockade of calcium entry is a critical factor in its ability to relax smooth muscle.[1][4]
These application notes provide detailed protocols for utilizing fluorescence-based calcium influx assays to characterize the channel blocking effects of this compound. The methodologies described are designed for a multi-well plate format, suitable for medium to high-throughput screening, and employ common fluorescent calcium indicators such as Fluo-4 AM and Fura-2 AM.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the available quantitative data on the biological activity of this compound related to its calcium channel blocking and associated physiological effects.
Table 1: Inhibitory Constants and Potency of this compound
| Parameter | Value | Species | Tissue/Preparation | Method | Reference(s) |
| pA2 (vs. Noradrenaline) | ~6 | Rat | Vas Deferens | Functional Assay (Contraction) | |
| pKi ([3H]-prazosin binding) | 6.63 | Rat | Vas Deferens Membranes | Radioligand Binding Assay | |
| pD'2 (vs. Ca2+-induced contraction) | 3.65 | Rat | Vas Deferens | Functional Assay (Contraction) |
Table 2: IC50 Values of this compound for Vasorelaxation
| Condition | IC50 (µM) | Species | Tissue | Reference(s) |
| K+-induced tension | 160 ± 16 | Rat | Aortic Rings (without endothelium) | |
| Noradrenaline-induced tension | 90 ± 14 | Rat | Aortic Rings (without endothelium) |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for assessing its activity using a calcium influx assay.
Caption: Mechanism of this compound as an L-type calcium channel blocker.
Caption: General workflow for a fluorescent calcium influx assay.
Experimental Protocols
Protocol 1: Fluo-4 AM Based Calcium Influx Assay for Screening this compound
This protocol is designed for a single-wavelength fluorescent plate reader to determine the inhibitory effect of this compound on depolarization-induced calcium influx.
Materials:
-
Adherent cell line expressing L-type calcium channels (e.g., HEK293, A7r5)
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution (in DMSO)
-
Potassium Chloride (KCl) stock solution
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Fluorescence microplate reader with bottom-read capabilities and injectors
Procedure:
-
Cell Plating:
-
Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Aspirate the culture medium from the cell plate and wash once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of the appropriate this compound dilution to each well. Include wells with vehicle (DMSO) as a control.
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Influx:
-
Set the fluorescence plate reader to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the plate reader's injector, add a depolarizing stimulus, such as a final concentration of 50 mM KCl, to induce calcium influx through voltage-gated calcium channels.
-
Continue to measure the fluorescence intensity kinetically for 2-3 minutes to capture the peak response.
-
-
Data Analysis:
-
The increase in fluorescence intensity upon depolarization corresponds to an increase in intracellular calcium.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Fura-2 AM Ratiometric Calcium Influx Assay
This protocol utilizes the ratiometric dye Fura-2 AM, which provides a more quantitative measurement of intracellular calcium concentration by minimizing the effects of uneven dye loading and photobleaching.
Materials:
-
Adherent cell line expressing L-type calcium channels
-
Black, clear-bottom 96-well plates
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-Buffered Saline (HBS)
-
This compound stock solution (in DMSO)
-
Potassium Chloride (KCl) stock solution
-
Probenecid (optional, to prevent dye extrusion)
-
Fluorescence microplate reader capable of dual-wavelength excitation and ratiometric analysis
Procedure:
-
Cell Plating:
-
Follow the same procedure as in Protocol 1.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (typically 2-5 µM) in HBS with 0.02% Pluronic F-127. Probenecid can be added to improve dye retention.
-
Aspirate the culture medium, wash with HBS, and add 100 µL of the loading solution to each well.
-
Incubate for 45-60 minutes at room temperature in the dark.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBS.
-
Wash the cells twice with HBS to remove extracellular dye.
-
Add 100 µL of the this compound dilutions to the respective wells and incubate for 15-30 minutes.
-
-
Ratiometric Measurement:
-
Set the plate reader to excite at both ~340 nm and ~380 nm, and measure emission at ~510 nm.
-
Establish a baseline ratiometric reading (F340/F380) for each well.
-
Inject the KCl solution to induce depolarization and continue to record the ratiometric signal over time.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (340 nm/380 nm) is directly proportional to the intracellular calcium concentration.
-
Calculate the change in the 340/380 ratio upon stimulation for each condition.
-
Determine the percentage of inhibition of the calcium influx by this compound and calculate the IC50 value as described in Protocol 1.
-
Conclusion
The provided protocols offer robust methods for characterizing the L-type calcium channel blocking activity of this compound. By employing fluorescent calcium indicators in a plate-based format, researchers can efficiently determine the potency of this compound and similar compounds. The use of a depolarization stimulus like KCl is crucial for activating the voltage-gated channels that are the primary target of this compound. These assays are essential tools in the preclinical evaluation of calcium channel blockers for various therapeutic applications.
References
- 1. jmedchem.com [jmedchem.com]
- 2. Cilnidipine is a novel slow-acting blocker of vascular L-type calcium channels that does not target protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple actions of glaucine on cyclic nucleotide phosphodiesterases, alpha 1-adrenoceptor and benzothiazepine binding site at the calcium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of glaucine-induced relaxation of rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assays of (+)-Glaucine at Dopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the binding characteristics of (+)-Glaucine at dopamine receptors, supported by detailed experimental protocols for radioligand binding assays. The information is intended to guide researchers in the design and execution of experiments to further investigate the pharmacological profile of this natural product.
Introduction
This compound is an aporphine alkaloid naturally found in several plant species, most notably Glaucium flavum (yellow hornpoppy). It has been investigated for various pharmacological activities. Understanding its interaction with neurotransmitter systems, particularly the dopaminergic system, is crucial for elucidating its mechanism of action and potential therapeutic applications. Dopamine receptors, members of the G protein-coupled receptor (GPCR) superfamily, are pivotal in regulating motor control, cognition, motivation, and reward. They are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies, which typically couple to stimulatory (Gαs/olf) and inhibitory (Gαi/o) G proteins, respectively.[1][2] Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor.
Data Presentation: Binding Affinity of this compound
The binding affinity of this compound for dopamine D1-like and D2-like receptors has been determined in studies using rat striatal membranes. The data from these competitive binding assays are summarized below.
| Compound | Receptor Subtype | Radioligand | Tissue Preparation | IC50 (µM) |
| This compound | D1-like | [³H]-SCH 23390 | Rat Striatal Membranes | 3.90[3] |
| This compound | D2-like | [³H]-raclopride | Rat Striatal Membranes | 3.02[3] |
Note: The affinities of halogenated derivatives of glaucine have been reported to be poor and are similar to or worse than those of this compound itself.[4]
Signaling Pathways
Dopamine receptors initiate intracellular signaling cascades upon activation. The canonical pathways for D1-like and D2-like receptors are depicted below.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 3. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-affinity relationships of halogenated predicentrine and glaucine derivatives at D1 and D2 dopaminergic receptors: halogenation and D1 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Antitussive Effects of (+)-Glaucine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for investigating the antitussive properties of the alkaloid (+)-Glaucine using established animal models. The protocols outlined below are designed to ensure robust and reproducible data generation for preclinical assessment of this compound.
Introduction to this compound
This compound is a naturally occurring aporphine alkaloid found in certain plants of the Papaveraceae family. It has been utilized as an antitussive agent in several countries. Its mechanism of action is believed to be multifactorial, primarily involving the inhibition of phosphodiesterase 4 (PDE4) and blockade of calcium channels, which leads to relaxation of airway smooth muscle and suppression of the cough reflex. Unlike opioid-based antitussives, glaucine is reported to have a lower risk of dependence and other associated side effects.
Animal Models for Antitussive Activity Evaluation
The following animal models are widely accepted for screening and characterizing the efficacy of antitussive agents like this compound.
Chemically-Induced Cough Models
This is the most common model for evaluating antitussive drugs. Citric acid aerosol inhalation irritates the upper respiratory tract, triggering a cough reflex.
Experimental Workflow: Citric Acid-Induced Cough in Guinea Pigs
Caption: Workflow for assessing antitussive effects in guinea pigs.
Protocol: Citric Acid-Induced Cough in Guinea Pigs
-
Animals: Male Hartley guinea pigs (300-400 g) are used. Animals are acclimatized for at least one week before the experiment.
-
Apparatus: A whole-body plethysmograph or a transparent chamber connected to an ultrasonic nebulizer is required. A sound recording system can be used for more precise cough detection.
-
Procedure: a. Baseline: Each guinea pig is placed in the chamber and exposed to an aerosol of 0.4 M citric acid for 7 minutes. The number of coughs is counted during this period and for a 7-minute observation period immediately following. b. Treatment: Animals are randomly assigned to treatment groups:
- Vehicle control (e.g., saline, administered intraperitoneally (i.p.) or orally (p.o.)).
- This compound (e.g., 5, 7.5, and 10 mg/kg, i.p.)[1].
- Positive control (e.g., Codeine phosphate, 10 mg/kg, i.p.). c. Cough Induction: 30-60 minutes post-treatment, the animals are re-exposed to the citric acid aerosol as in the baseline measurement. d. Data Collection: The number of coughs is recorded during the exposure and observation periods.
-
Data Analysis: The percentage inhibition of cough is calculated for each animal using the formula: % Inhibition = [(Cough count in control) - (Cough count in treated group)] / (Cough count in control) x 100
Capsaicin, the pungent component of chili peppers, is a potent tussive agent that stimulates C-fiber afferent nerves in the airways.
Experimental Workflow: Capsaicin-Induced Cough in Rodents
Caption: Workflow for capsaicin-induced cough model in rodents.
Protocol: Capsaicin-Induced Cough in Rodents
-
Animals: Male Sprague-Dawley rats or Hartley guinea pigs are suitable for this model.
-
Apparatus: A whole-body plethysmograph or exposure chamber connected to a nebulizer.
-
Procedure: a. Treatment: Animals are pre-treated with the vehicle, this compound, or a positive control. b. Cough Induction: 30-60 minutes after treatment, animals are placed in the chamber and exposed to an aerosol of capsaicin solution (e.g., 30-60 µM) for a fixed period (e.g., 5-10 minutes). c. Data Collection: The number of coughs is counted during the exposure period.
-
Data Analysis: The antitussive effect is expressed as the percentage reduction in the number of coughs compared to the vehicle-treated group.
Mechanically-Induced Cough Model in Cats
This model involves direct mechanical stimulation of the tracheobronchial mucosa in anesthetized cats, which provides a robust and reproducible cough reflex.
Experimental Workflow: Mechanically-Induced Cough in Cats
Caption: Workflow for mechanically-induced cough studies in cats.
Protocol: Mechanically-Induced Cough in Cats
-
Animals: Adult cats of either sex are used.
-
Anesthesia: Animals are anesthetized with an appropriate agent (e.g., sodium pentobarbital, 35-40 mg/kg, i.p.).
-
Surgical Preparation: a. The trachea is cannulated to maintain a patent airway and to allow for the introduction of the stimulating instrument. b. Electromyogram (EMG) electrodes are implanted into the diaphragm and abdominal muscles to record respiratory muscle activity associated with coughing. c. A pressure transducer may be placed in the trachea to measure changes in airway pressure during coughing.
-
Procedure: a. Cough Induction: A nylon fiber or a small brush is inserted into the trachea to mechanically stimulate the carina and tracheobronchial mucosa, thereby eliciting a cough reflex. b. Baseline Measurement: The number and intensity of coughs (based on EMG and pressure recordings) are recorded in response to a standardized mechanical stimulus. c. Treatment: Vehicle, this compound, or a positive control (e.g., codeine) is administered, typically intravenously or via the vertebral artery for central action studies. d. Post-Treatment Measurement: The mechanical stimulation is repeated at various time points after drug administration, and the cough response is recorded.
-
Data Analysis: The antitussive effect is determined by the reduction in the number of coughs and the decrease in the amplitude of expiratory muscle EMG activity and tracheal pressure changes compared to baseline.
Quantitative Data Summary
The following tables summarize the antitussive efficacy of this compound in comparison to standard antitussive agents.
Table 1: Antitussive Efficacy of this compound in Citric Acid-Induced Cough in Guinea Pigs
| Treatment | Dose (mg/kg, i.p.) | Number of Coughs (Mean ± SEM) | % Inhibition |
| Vehicle (Saline) | - | 18.88 ± 0.63 | - |
| This compound | 5.0 | Data not available | Data not available |
| This compound | 7.5 | Data not available | Data not available |
| This compound | 10.0 | Data not available | Statistically significant suppression[1] |
| Codeine Phosphate | 10.0 | 2.48 ± 0.17 | 86.88% |
Note: Specific quantitative data for this compound in this model was not available in the searched literature, though a statistically significant effect has been reported[1].
Table 2: Clinical Antitussive Efficacy of Glaucine vs. Codeine in Patients with Chronic Cough [2][3]
| Treatment | Daily Dose | Mean Cough Count (8-hour interval) |
| Placebo | - | 269.3 |
| Glaucine | 30 mg (single oral dose) | 241.8 |
| Codeine | 30 mg (single oral dose) | 201.9 |
Proposed Signaling Pathway of this compound's Antitussive Action
This compound is thought to exert its antitussive effect through a dual mechanism involving the inhibition of PDE4 and the blockade of voltage-gated calcium channels in airway smooth muscle cells.
Signaling Pathway of this compound in Airway Smooth Muscle
Caption: Dual mechanism of this compound in airway smooth muscle cells.
This pathway illustrates that by inhibiting PDE4, this compound increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn inhibits myosin light chain phosphorylation, leading to smooth muscle relaxation. Simultaneously, by blocking L-type calcium channels, this compound reduces the influx of calcium ions, a critical step for muscle contraction. The synergistic effect of these two actions contributes to its bronchodilatory and antitussive properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Bronchodilator and anti-inflammatory activities of glaucine: In vitro studies in human airway smooth muscle and polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of capsaicin- and citric-acid-induced cough reflexes in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Bronchodilator Activity of (+)-Glaucine In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Glaucine is a natural aporphine alkaloid that has demonstrated potential as a bronchodilator. Its mechanism of action is believed to involve the inhibition of phosphodiesterase 4 (PDE4) and blockade of calcium channels, leading to relaxation of the airway smooth muscle.[1][2] These application notes provide detailed protocols for assessing the bronchodilator activity of this compound in vivo using an ovalbumin-sensitized guinea pig model of allergic asthma. The protocols described herein utilize whole-body plethysmography to measure airway hyperresponsiveness.
Mechanism of Action of this compound
This compound exerts its bronchodilator effects through a dual mechanism of action:
-
Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP) in airway smooth muscle cells. By inhibiting PDE4, this compound increases intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets that promote smooth muscle relaxation.[3][4][5]
-
Calcium Channel Blockade: Influx of extracellular calcium (Ca2+) is a critical step in the contraction of airway smooth muscle. This compound acts as a calcium channel blocker, inhibiting this influx and thereby promoting bronchodilation.
Experimental Protocols
Protocol 1: Ovalbumin Sensitization of Guinea Pigs to Induce an Asthmatic Phenotype
This protocol describes the induction of an allergic airway inflammation and hyperresponsiveness in guinea pigs, creating a relevant model for studying the effects of bronchodilators.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-350 g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)₃)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
On day 0, sensitize the guinea pigs with an intraperitoneal (i.p.) injection of a suspension containing 100 µg of OVA and 100 mg of Al(OH)₃ in 1 mL of saline.
-
On day 14, administer a booster i.p. injection of 100 µg of OVA in 1 mL of saline.
-
The animals will be ready for airway hyperresponsiveness testing 21 days after the initial sensitization.
Protocol 2: Assessment of Bronchodilator Activity of this compound using Whole-Body Plethysmography
This protocol details the in vivo assessment of this compound's ability to protect against induced bronchoconstriction in OVA-sensitized guinea pigs.
Materials:
-
Ovalbumin-sensitized guinea pigs (from Protocol 1)
-
This compound solution for inhalation
-
Histamine or Methacholine solution for inhalation (bronchoconstrictor)
-
Whole-body plethysmograph system for conscious guinea pigs
-
Nebulizer
Procedure:
-
Baseline Measurement: Place each conscious, unrestrained guinea pig in the whole-body plethysmograph chamber and allow for a 15-20 minute acclimatization period. Record the baseline specific airway conductance (sGaw) for 5 minutes.
-
Administration of this compound: Administer aerosolized this compound at the desired concentration (e.g., 10 mg/mL) for a defined period (e.g., 3-10 minutes) using a nebulizer connected to the plethysmograph chamber.
-
Post-Treatment Measurement: After administration of this compound, record sGaw for 10-15 minutes to establish a new baseline.
-
Bronchoconstriction Challenge: Thirty minutes after the administration of this compound, challenge the animal with an aerosolized bronchoconstrictor (e.g., histamine or methacholine) at a concentration known to induce a significant decrease in sGaw.
-
Data Acquisition: Continuously record sGaw throughout the challenge and for at least 30 minutes post-challenge to assess the protective effect of this compound against the induced bronchoconstriction.
-
Control Groups: Include a vehicle control group (receiving the vehicle used to dissolve this compound) and a positive control group (e.g., a known bronchodilator like salbutamol) for comparison.
-
Data Analysis: Calculate the percentage inhibition of the bronchoconstrictor-induced decrease in sGaw for the this compound treated group compared to the vehicle control group.
Data Presentation
The following table summarizes the quantitative data on the bronchodilator activity of inhaled this compound in an in vivo model of antigen-induced bronchoconstriction in ovalbumin-sensitized guinea pigs.
| Treatment Group | Antigen Response (cm H₂O l⁻¹ s⁻¹) | Percent Inhibition |
| Control | 256 ± 42 | - |
| This compound (10 mg/mL) | 95 ± 14 | 62.9% |
Data adapted from a study on the effects of inhaled glaucine on pulmonary responses to antigen in sensitized guinea pigs.
Visualizations
Signaling Pathways of this compound in Airway Smooth Muscle
Caption: Mechanism of action of this compound in airway smooth muscle cells.
Experimental Workflow for Assessing Bronchodilator Activity
Caption: Workflow for in vivo assessment of this compound's bronchodilator activity.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Antigen challenge induces pulmonary airway eosinophil accumulation and airway hyperreactivity in sensitized guinea-pigs: the effect of anti-asthma drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes: Formulation of (+)-Glaucine for In Vivo Administration
Introduction
(+)-Glaucine is an aporphine alkaloid naturally occurring in various plant species, notably Glaucium flavum. It is recognized for its antitussive, anti-inflammatory, and bronchodilator properties. These therapeutic potentials have prompted extensive preclinical research, necessitating reliable methods for its formulation and in vivo administration. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the formulation of this compound for in vivo studies.
Physicochemical Properties and Solubility
This compound is an organic molecule with the chemical formula C21H25NO4. To enhance its solubility in aqueous solutions for in vivo administration, it is commonly used in its salt forms, such as hydrobromide, hydrochloride, phosphate, or lactate. The solubility of glaucine hydrobromide is described as sparingly soluble in water but soluble in chloroform.
Recommended Vehicle for In Vivo Administration
For preclinical studies requiring systemic exposure, a common vehicle for compounds with limited aqueous solubility is a co-solvent system. A recommended formulation for this compound is a mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, and saline.
Table 1: Recommended Vehicle Composition for this compound
| Component | Percentage | Purpose |
| DMSO | 10% | Primary solvent |
| PEG300 | 40% | Co-solvent and solubility enhancer |
| Tween 80 | 5% | Surfactant and emulsifier |
| Saline (0.9% NaCl) | 45% | Vehicle base, ensures isotonicity |
In Vivo Administration Routes and Dosages
This compound has been administered in various animal models using several routes, including oral (p.o.), intravenous (i.v.), intraperitoneal (i.p.), and subcutaneous (s.c.). The choice of administration route and dosage depends on the specific research objectives, such as pharmacokinetic profiling or efficacy studies.
Table 2: Summary of In Vivo Studies with this compound
| Animal Model | Administration Route | Dosage Range | Study Focus | Reference |
| Rat | Oral (p.o.) | 2 mg/kg | Metabolism | |
| Rat | Oral (p.o.) | 25 mg/kg | Cardiovascular effects | |
| Rat | Intravenous (i.v.) | 5 mg/kg | Cardiovascular effects | |
| Horse | Oral (p.o.) | 0.1 mg/kg | Pharmacokinetics | |
| Horse | Intravenous (i.v.) | 0.1 mg/kg | Pharmacokinetics | |
| Mouse | Oral (p.o.) | 17.0 mg/kg (ED50) | Analgesic activity | |
| Mouse | Subcutaneous (s.c.) | 12.7 mg/kg (ED50) | Analgesic activity | |
| Mouse | Intraperitoneal (i.p.) | Up to 100 mg/kg | Physical dependency |
Pharmacokinetic Profile
Pharmacokinetic studies of this compound have been conducted in horses, providing insights into its absorption, distribution, metabolism, and excretion.
Table 3: Pharmacokinetic Parameters of this compound in Horses (0.1 mg/kg dose)
| Parameter | Intravenous (i.v.) | Oral (p.o.) |
| Model | Two-compartment | One-compartment |
| Alpha Half-life (t½α) | 0.3 (0.1-0.7) h | N/A |
| Beta Half-life (t½β) | 3.1 (2.4-7.8) h | N/A |
| Absorption Half-life (t½ka) | N/A | 0.09 (0.05-0.15) h |
| Elimination Half-life (t½kel) | N/A | 0.7 (0.6-0.8) h |
| AUC (0-∞) | 45.4 (34.7-52.3) hng/ml | 15.1 (8.0-19.5) hng/ml |
| Volume of Distribution (Central) | 2.7 (1.3-4.6) L/kg | N/A |
| Volume of Distribution (Peripheral) | 4.9 (4.3-8.2) L/kg | N/A |
| Bioavailability | N/A | 17% - 48% |
Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol details the preparation of a this compound solution for oral or parenteral administration using a co-solvent vehicle.
Materials:
-
This compound (or its salt form, e.g., hydrobromide)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Procedure:
-
Calculate Required Quantities: Determine the total volume of the formulation needed based on the number of animals, their weights, and the desired dose volume.
-
Weigh this compound: Accurately weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Prepare the Vehicle:
-
In a separate sterile conical tube, prepare the vehicle by mixing the components in the following order and proportions: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
For example, to prepare 10 mL of the vehicle, mix 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween 80, and 4.5 mL of saline.
-
Vortex the vehicle mixture thoroughly to ensure homogeneity.
-
-
Dissolve this compound:
-
Add a small amount of the prepared vehicle to the tube containing the this compound powder.
-
Vortex vigorously to create a slurry.
-
Gradually add the remaining vehicle to the slurry while continuously vortexing.
-
If the compound does not fully dissolve, sonication may be applied to aid dissolution.
-
-
Final Formulation: Once the this compound is completely dissolved, the formulation is ready for administration. Visually inspect the solution for any particulates before use.
Protocol 2: In Vivo Administration of this compound in Rodents
This protocol outlines the general procedure for oral gavage and intravenous injection of the prepared this compound formulation in rodents. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound formulation
-
Appropriately sized syringes and needles (e.g., 27-30 gauge for i.v. in mice)
-
Oral gavage needles
-
Animal scale
-
Restraining devices (as needed)
Procedure for Oral Gavage:
-
Animal Preparation: Weigh the animal to determine the precise volume of the formulation to be administered.
-
Dose Calculation: Calculate the required volume based on the animal's weight and the desired dose.
-
Administration:
-
Gently restrain the animal.
-
Fill a syringe with the calculated volume of the this compound formulation and attach an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Observe the animal briefly after administration to ensure no adverse reactions.
-
Procedure for Intravenous Injection (Tail Vein):
-
Animal Preparation: Place the animal in a restraining device that allows access to the tail. Warming the tail with a heat lamp or warm water can help dilate the veins.
-
Dose Calculation: Calculate the required volume based on the animal's weight and the desired dose.
-
Administration:
-
Fill a syringe with the calculated volume of the this compound formulation.
-
Disinfect the injection site on the tail vein with an alcohol swab.
-
Carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the formulation.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any immediate adverse effects.
-
Visualizations
Signaling Pathways of this compound
The multifaceted mechanism of action of this compound involves interactions with several key signaling pathways. It acts as a phosphodiesterase 4 (PDE4) inhibitor, a calcium channel blocker, and an antagonist at dopamine D1 and D2 receptors. Additionally, it has been shown to interact with 5-HT2A receptors.
Application Notes and Protocols for the Synthesis of (+)-Glaucine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of the aporphine alkaloid (+)-Glaucine and its derivatives. Glaucine, a naturally occurring compound found primarily in plants of the Glaucium genus, has garnered significant interest for its wide range of pharmacological activities, including antitussive, anti-inflammatory, and bronchodilator effects.[1][2] These properties are largely attributed to its action as a phosphodiesterase 4 (PDE4) inhibitor and a calcium channel blocker.[1][3] The following sections detail various synthetic approaches to this compound, quantitative data from these syntheses, step-by-step experimental protocols, and the biological context of its activity.
Synthetic Strategies for this compound
The synthesis of the tetracyclic core of glaucine can be achieved through several key strategic approaches, often mimicking biosynthetic pathways. These methods primarily focus on the construction of the aporphine ring system through intramolecular cyclization reactions.
A prominent and classical approach involves the Bischler-Napieralski reaction to form a dihydroisoquinoline intermediate, which is a crucial precursor for aporphine alkaloids.[4] This reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).
Another widely used method is the Pictet-Spengler reaction , which condenses a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. This reaction can be catalyzed by acid and is fundamental in the synthesis of many isoquinoline alkaloids.
More contemporary methods employ palladium-catalyzed intramolecular aryl-aryl coupling to form the biaryl linkage characteristic of the aporphine core. While effective, this approach can be challenging due to the need for N-protection and deprotection steps and the potential for metal contamination.
Recent advancements have introduced photocatalytic oxidative phenol coupling as an efficient and milder alternative for constructing the aporphine skeleton. This method often utilizes visible light to induce the desired cyclization, offering a more sustainable synthetic route. A chemoenzymatic strategy has also been developed, integrating a photoinduced coupling reaction with an imine reductase (IRED)-based biocatalysis to achieve high enantioselectivity and yields.
A generalized synthetic workflow for these approaches is illustrated below:
Quantitative Data on this compound Synthesis
The efficiency of different synthetic routes to this compound and its precursors can be compared based on reaction yields and, for asymmetric syntheses, the enantiomeric excess (e.e.). The following table summarizes key quantitative data from various reported methods.
| Synthetic Step / Method | Starting Material(s) | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference(s) |
| Bischler-Napieralski Reaction | Substituted β-phenylethylamides | 2'-Br-1-benzyl-DHIQ precursors | >90 | N/A | |
| Chemoenzymatic Reduction (IRED) | 2'-Br-1-benzyl-DHIQ precursors | (S)-2'-halogenated 1-benzyl-THIQs | 91-98 | >99 | |
| Catalyst-Free Photoinduced Coupling | (S)-2'-halogenated 1-benzyl-THIQs | Aporphine alkaloids | High | >99 | |
| Gram-Scale Chemoenzymatic Synthesis | 2'-Br-1-benzyl-DHIQ precursor | (S)-Nuciferine | 83 (overall) | >99 | |
| One-Pot Bischler-Napieralski & Reduction | 3,4-dimethoxybenzeneethanamine and benzeneacetic acids | 1-benzyl-1,2,3,4-tetrahydroisoquinolines | Satisfactory | N/A |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of this compound precursors.
Protocol 1: Synthesis of 1-Benzyl-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction
This protocol is adapted from a general procedure for the synthesis of dihydroisoquinoline precursors.
Materials:
-
Substituted β-phenylethylamide (1.0 eq)
-
Phosphorus pentachloride (PCl₅) (2.0 eq)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the substituted β-phenylethylamide in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus pentachloride to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice.
-
Make the aqueous layer basic by the addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-benzyl-3,4-dihydroisoquinoline.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Asymmetric Reduction of Dihydroisoquinoline using an Imine Reductase (IRED)
This protocol describes the chemoenzymatic reduction of a 1-benzyl-3,4-dihydroisoquinoline precursor.
Materials:
-
1-Benzyl-3,4-dihydroisoquinoline substrate (1.0 eq)
-
Engineered Imine Reductase (e.g., IR45-M4)
-
Potassium phosphate buffer (0.1 M, pH 7.0)
-
NADP⁺
-
Glucose Dehydrogenase (GDH)
-
Glucose
Procedure:
-
Prepare a reaction mixture containing the 1-benzyl-3,4-dihydroisoquinoline substrate, NADP⁺, GDH, and glucose in potassium phosphate buffer.
-
Add the engineered imine reductase to initiate the reaction.
-
Incubate the mixture at 30 °C with gentle agitation for 6 hours.
-
Monitor the conversion of the substrate by high-performance liquid chromatography (HPLC).
-
Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting (S)-1-benzyl-tetrahydroisoquinoline by column chromatography.
-
Determine the enantiomeric excess of the product using chiral HPLC.
Protocol 3: Catalyst-Free Photoinduced Intramolecular C-C Coupling
This protocol outlines the cyclization of a 2'-halogenated-1-benzyl-tetrahydroisoquinoline to form the aporphine core.
Materials:
-
(S)-2'-halogenated-1-benzyl-tetrahydroisoquinoline (1.0 eq)
-
3 M Hydrochloric acid (HCl)
-
Methanol (MeOH)
-
285 nm LED light source
Procedure:
-
Dissolve the (S)-2'-halogenated-1-benzyl-tetrahydroisoquinoline substrate in methanol in a photochemically appropriate reaction vessel.
-
Add 3 M hydrochloric acid to the solution.
-
Purge the reaction mixture with nitrogen gas for 15-20 minutes to remove oxygen.
-
Irradiate the stirred solution with a 285 nm LED light source at room temperature.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
After completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting aporphine alkaloid by column chromatography.
Biological Context and Applications
This compound exhibits a range of biological activities, making it a molecule of interest for drug development. Its primary mechanisms of action include the inhibition of phosphodiesterase 4 (PDE4) and the blockade of calcium channels.
Mechanism of Action: PDE4 Inhibition
PDE4 is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways. By inhibiting PDE4, glaucine increases intracellular cAMP levels, leading to a cascade of downstream effects. In airway smooth muscle cells, elevated cAMP promotes muscle relaxation, resulting in bronchodilation. In inflammatory cells, increased cAMP levels suppress the release of pro-inflammatory mediators.
The signaling pathway involving PDE4 is depicted below:
Experimental Protocol for Evaluating PDE4 Inhibition
A common method to assess PDE4 inhibition is through in vitro enzyme activity assays.
Materials:
-
Purified PDE4 enzyme
-
cAMP substrate
-
Assay buffer
-
This compound or its derivatives at various concentrations
-
Detection reagents (e.g., fluorescently labeled cAMP or an antibody-based detection system)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds (glaucine and its derivatives).
-
In a microplate, add the assay buffer, purified PDE4 enzyme, and the test compound at the desired concentration.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific time.
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., fluorescence or absorbance) using a microplate reader.
-
Calculate the percentage of PDE4 inhibition for each compound concentration relative to a control without any inhibitor.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
Experimental Workflow for Bioactivity Screening
A typical workflow for screening and evaluating the bioactivity of newly synthesized glaucine derivatives is outlined below.
Derivatives of this compound
The chemical structure of glaucine, with its tetracyclic aporphine core, provides multiple sites for chemical modification to generate derivatives with potentially enhanced or altered biological activities. Research has focused on modifications at the aromatic rings, the nitrogen atom, and the stereocenter. For instance, the synthesis of 3-aminomethylglaucine derivatives has been explored to evaluate their anti-tyrosinase, antiviral, and radical scavenging activities. The synthesis of quaternary salts of glaucine has also been investigated for antimicrobial properties. These studies highlight the potential for developing novel therapeutic agents based on the glaucine scaffold.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. A Bischler-Napieralski and homo-Mannich sequence enables diversified syntheses of sarpagine alkaloids and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H and 13C NMR studies on the conformation of N-methyl diastereomers of this compound hydrotrifluoroacetate, an aporphine alkaloid salt - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
Application Notes and Protocols: Utilizing (+)-Glaucine as a Pharmacological Tool for Phosphodiesterase 4 (PDE4) Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Glaucine, an aporphine alkaloid originally isolated from the yellow horned poppy (Glaucium flavum), has emerged as a valuable pharmacological tool for investigating the function of phosphodiesterase 4 (PDE4). PDE4 is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, responsible for the hydrolysis and inactivation of cAMP. By inhibiting PDE4, this compound elevates intracellular cAMP levels, thereby modulating a wide range of cellular processes, particularly inflammatory and neurological pathways.[1][2][3] These application notes provide detailed protocols for utilizing this compound to study PDE4 function, including its effects on enzyme activity, intracellular signaling, and inflammatory responses.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory effects of this compound on PDE4 and its downstream consequences.
Table 1: Inhibitory Potency of this compound against PDE4
| Parameter | Value | Source Organism/Tissue | Reference |
| Ki | 3.4 µM | Human Bronchus & Polymorphonuclear Leukocytes | [4] |
| IC50 | ~100 µM (for [3H]-rolipram displacement) | Rat Brain Cortex Membranes | [4] |
| IC50 | Predicted to be in the micromolar range | Human Recombinant PDE4B |
Table 2: Effects of this compound on Cellular Functions
| Cellular Response | Cell Type | Effective Concentration | Observed Effect | Reference |
| cAMP Accumulation | Human Polymorphonuclear Leukocytes (fMLP-activated) | 10 µM | Augmentation of cAMP levels | |
| Superoxide Generation | Human Polymorphonuclear Leukocytes (fMLP-stimulated) | IC50 ~17.4 µM | Inhibition | |
| Elastase Release | Human Polymorphonuclear Leukocytes (fMLP-stimulated) | IC50 ~25.1 µM | Inhibition | |
| Leukotriene B4 Production | Human Polymorphonuclear Leukocytes (fMLP-stimulated) | IC50 ~19.5 µM | Inhibition |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language for use with Graphviz.
Signaling Pathway
Caption: cAMP signaling pathway and the inhibitory action of this compound on PDE4.
Experimental Workflow: Evaluating this compound's Effect on PDE4 Activity
References
Application of (+)-Glaucine in Respiratory Disease Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Glaucine, an aporphine alkaloid extracted from plants of the Glaucium genus, has garnered significant interest in respiratory disease research due to its multifaceted pharmacological profile.[1][2] It is recognized for its bronchodilatory, anti-inflammatory, and antitussive properties, making it a compelling candidate for the development of novel therapeutics for conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][3][4] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in respiratory diseases.
Mechanism of Action
The therapeutic effects of this compound in the respiratory system are primarily attributed to its dual mechanism of action:
-
Phosphodiesterase 4 (PDE4) Inhibition: this compound selectively inhibits the PDE4 enzyme, which is a key regulator of intracellular cyclic adenosine monophosphate (cAMP) levels in inflammatory and airway smooth muscle cells. Inhibition of PDE4 leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA) and results in a cascade of events that promote bronchodilation and suppress inflammatory responses.
-
Calcium Channel Blockade: this compound acts as a calcium channel blocker, directly inhibiting the influx of extracellular Ca²⁺ into airway smooth muscle cells. This action is crucial as the influx of calcium is a primary trigger for muscle contraction. By blocking this influx, this compound promotes smooth muscle relaxation and bronchodilation.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the pharmacological activity of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory and Relaxant Activities of this compound
| Parameter | Value | Cell/Tissue Type | Condition | Reference |
| PDE4 Inhibition (Ki) | 3.4 µM | Human Bronchus & Polymorphonuclear Leukocytes | Non-competitive inhibition | |
| [³H]-rolipram Displacement (IC₅₀) | ~100 µM | Rat Brain Cortex Membranes | ||
| Inhibition of Spontaneous & Histamine-induced Tone (pD₂) | ~4.5 | Human Isolated Bronchus | ||
| Inhibition of Ca²⁺ Contractile Response (pD'₂) | ~3.62 | Human Isolated Bronchus | ||
| Inhibition of Histamine-induced [Ca²⁺]i Rise (-log IC₅₀) | ~4.3 | Cultured Human Airway Smooth Muscle Cells | ||
| Inhibition of Peroxidase Release | Concentration-dependent (0.1-3 mM) | Human Eosinophils |
Table 2: In Vivo Efficacy of this compound in an Animal Model of Asthma
| Parameter | Treatment | Result | Animal Model | Reference |
| Acute Bronchoconstriction | Inhaled this compound (10 mg/ml, 3 min) | Inhibition of antigen-induced bronchoconstriction (Control: 256±42, Glaucine: 95±14 cm H₂O l⁻¹ s⁻¹) | Ovalbumin-sensitized guinea pigs | |
| Airway Hyperreactivity | Inhaled this compound (10 mg/ml, 10 min) | Marked reduction in histamine-induced airway hyperreactivity | Ovalbumin-sensitized guinea pigs | |
| Eosinophil Lung Accumulation | Inhaled this compound (10 mg/ml, 10 min) | Marked reduction in eosinophil accumulation in the lungs | Ovalbumin-sensitized guinea pigs | |
| Microvascular Leakage | Inhaled this compound (5-10 mg/ml, 3 min) | Inhibition of antigen-induced microvascular leakage at all airway levels | Ovalbumin-sensitized guinea pigs |
Signaling Pathways
The bronchodilatory and anti-inflammatory effects of this compound are mediated through distinct but interconnected signaling pathways.
Caption: Bronchodilatory signaling pathway of this compound.
Caption: Anti-inflammatory signaling pathway of this compound.
Experimental Protocols
In Vitro Human Bronchial Smooth Muscle Relaxation Assay
This protocol is designed to assess the relaxant effect of this compound on human bronchial tissue.
Materials:
-
Macroscopically normal human bronchial tissue (obtained from lung resection surgery).
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
Histamine or other contractile agonists.
-
This compound stock solution.
-
Organ bath system with isometric force transducers.
-
Carbogen gas (95% O₂ / 5% CO₂).
Procedure:
-
Tissue Preparation:
-
Immediately place the bronchial tissue in ice-cold Krebs-Henseleit solution.
-
Dissect bronchial rings of 2-4 mm in width, removing adherent connective tissue and parenchyma.
-
Suspend the bronchial rings between two stainless steel hooks in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas.
-
-
Equilibration and Pre-contraction:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-1.5 g, with solution changes every 15 minutes.
-
Induce a sustained contraction with a submaximal concentration of histamine (e.g., 1 µM).
-
-
Drug Application:
-
Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration until a maximal effect is observed or the concentration range of interest has been covered.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by histamine.
-
Calculate the pD₂ (-log EC₅₀) value to determine the potency of this compound.
-
Caption: Experimental workflow for human bronchial relaxation assay.
Phosphodiesterase 4 (PDE4) Inhibition Assay
This protocol measures the inhibitory activity of this compound on the PDE4 enzyme.
Materials:
-
Source of PDE4 enzyme (e.g., isolated from human polymorphonuclear leukocytes or recombinant human PDE4).
-
[³H]-cAMP (radiolabeled substrate).
-
Snake venom nucleotidase.
-
Anion-exchange resin (e.g., Dowex).
-
This compound stock solution.
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂).
-
Scintillation cocktail and counter.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, PDE4 enzyme, and varying concentrations of this compound or vehicle control.
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding [³H]-cAMP to the mixture.
-
Incubate at 30°C for a defined period (e.g., 15 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by boiling for 1 minute.
-
-
Hydrolysis and Separation:
-
Cool the samples on ice and add snake venom nucleotidase to hydrolyze the resulting [³H]-5'-AMP to [³H]-adenosine.
-
Incubate at 30°C for 10 minutes.
-
Add a slurry of anion-exchange resin to bind the unhydrolyzed [³H]-cAMP.
-
Centrifuge to pellet the resin.
-
-
Quantification:
-
Transfer an aliquot of the supernatant (containing [³H]-adenosine) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of PDE4 inhibition for each concentration of this compound.
-
Determine the IC₅₀ and Ki values.
-
Caption: Workflow for the PDE4 inhibition assay.
In Vivo Ovalbumin-Sensitized Guinea Pig Model of Asthma
This in vivo model is used to evaluate the anti-asthmatic effects of this compound.
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
Ovalbumin (OVA).
-
Aluminum hydroxide (adjuvant).
-
Nebulizer and exposure chamber.
-
Whole-body plethysmography system for measuring airway resistance.
-
This compound for inhalation or systemic administration.
Procedure:
-
Sensitization:
-
Sensitize guinea pigs with an intraperitoneal injection of OVA emulsified in aluminum hydroxide on day 0.
-
Administer a booster injection of OVA on day 14.
-
-
Drug Administration:
-
From day 21, administer this compound or vehicle control to the animals daily for a specified period (e.g., 7-14 days). Administration can be via inhalation or other routes.
-
-
Antigen Challenge:
-
On the final day of the treatment period, challenge the conscious, unrestrained animals with an aerosol of OVA in a whole-body plethysmograph.
-
Continuously monitor respiratory parameters, including specific airway resistance (sRaw), before, during, and after the challenge.
-
-
Bronchoalveolar Lavage (BAL) and Lung Histology:
-
At the end of the experiment, euthanize the animals and perform a bronchoalveolar lavage to collect BAL fluid.
-
Analyze the BAL fluid for total and differential inflammatory cell counts (e.g., eosinophils, neutrophils).
-
Process the lungs for histological examination to assess inflammation and airway remodeling.
-
-
Data Analysis:
-
Compare the changes in sRaw, inflammatory cell counts in BAL fluid, and histological scores between the this compound-treated and control groups.
-
Caption: Workflow for the in vivo guinea pig asthma model.
Conclusion
This compound presents a promising therapeutic lead for respiratory diseases due to its well-defined dual mechanism of action. The provided data and protocols offer a solid foundation for researchers to further investigate its efficacy and mechanism in various preclinical models of asthma and COPD. Further studies are warranted to explore its clinical potential and to develop optimized formulations for targeted drug delivery to the airways.
References
- 1. abcam.co.jp [abcam.co.jp]
- 2. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxysafflor Yellow A Alleviates Ovalbumin-Induced Asthma in a Guinea Pig Model by Attenuateing the Expression of Inflammatory Cytokines and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the solubility of (+)-Glaucine for in vitro experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of (+)-Glaucine for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is an alkaloid that is practically insoluble in water and benzene.[1] It is soluble in organic solvents such as acetone, alcohol, chloroform, and ethyl acetate, and moderately soluble in ether and petroleum ether.[1] For cell culture experiments, it is commonly dissolved in dimethyl sulfoxide (DMSO).[2][3][4]
Q2: I'm seeing precipitation when I add my this compound stock solution to my aqueous cell culture medium. What is happening?
A2: This is a common issue when a compound is dissolved in a strong organic solvent like DMSO and then diluted into an aqueous buffer or medium. The dramatic change in solvent polarity can cause the compound to precipitate out of the solution. Even though this compound is soluble in DMSO, its low aqueous solubility is the limiting factor when added to your culture media.
Q3: What is the maximum recommended concentration of DMSO in a cell culture experiment?
A3: The final concentration of DMSO in cell culture should generally be kept low, typically below 0.5%, as higher concentrations can be toxic to cells. The exact tolerance depends on the cell line being used.
Q4: Can I heat my this compound solution to improve solubility?
A4: Gentle heating to 37°C (98.6°F) and sonication can be used to aid in the dissolution of this compound in the initial solvent. However, be cautious about the stability of the compound at higher temperatures for extended periods. Avoid repeated freeze-thaw cycles of stock solutions.
Q5: Are there different forms of this compound available that might have better solubility?
A5: Yes, salt forms of this compound, such as glaucine hydrobromide and glaucine phosphate, are available. These salt forms generally exhibit better solubility in aqueous solutions compared to the free base form. For example, glaucine hydrochloride is soluble in water.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in the chosen solvent. | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume to ensure the concentration is not above the solubility limit. Use a vortex mixer or sonication to aid dissolution. Gentle warming to 37°C can also be effective. |
| Precipitation occurs immediately upon adding the DMSO stock solution to the aqueous cell culture medium. | The concentration of this compound in the final medium exceeds its aqueous solubility. The percentage of DMSO in the final solution is too low to maintain solubility. | Decrease the final concentration of this compound in your experiment. Prepare a more diluted stock solution of this compound in DMSO, if possible, to minimize the amount of stock added. Add the stock solution to the medium dropwise while vortexing to facilitate rapid mixing and minimize localized high concentrations. |
| The culture medium becomes cloudy or hazy over time after adding this compound. | Slow precipitation of this compound. Interaction with components in the culture medium, such as proteins or salts. | Reduce the final concentration of this compound. Consider using a serum-free or low-serum medium if interactions with serum proteins are suspected. Ensure the pH of the medium is stable, as pH changes can affect solubility. |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of this compound leading to inaccurate dosing. | Always visually inspect your final working solution for any signs of precipitation before adding it to your cells. Prepare fresh working solutions for each experiment from a well-dissolved stock solution. |
Quantitative Solubility Data
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 30 mg/mL | |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL - 100 mg/mL | |
| Ethanol | 30 mg/mL | |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | |
| Water | Practically insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (free base), solid
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the mass of this compound required. The molecular weight of this compound is 355.43 g/mol . For 1 mL of a 10 mM stock solution, you will need 3.55 mg of this compound.
-
Weigh out the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution vigorously until the solid is completely dissolved. If necessary, use a sonicator for short bursts or warm the solution gently at 37°C to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile conical tube
-
-
Procedure:
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the stock solution required to achieve the desired final concentration. For example, to make 10 mL of a 10 µM working solution, you would add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium.
-
Add the pre-warmed cell culture medium to a sterile conical tube.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise. This helps to ensure rapid and even dispersion, minimizing the risk of precipitation.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells. Use the working solution immediately after preparation.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Signaling pathways affected by this compound.
References
Technical Support Center: Overcoming Poor Oral Bioavailability of (+)-Glaucine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor oral bioavailability of (+)-Glaucine in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in animal models?
A1: The oral bioavailability of this compound has been reported to be in the range of 17% to 48% in horses.[1][2] This variability can be attributed to factors such as first-pass metabolism and poor absorption.
Q2: What are the primary reasons for the poor oral bioavailability of this compound?
A2: The poor oral bioavailability of this compound and other aporphine alkaloids is primarily due to two main factors:
-
Extensive First-Pass Metabolism: Glaucine is extensively metabolized in the liver and intestines by cytochrome P450 enzymes, including CYP3A4, CYP1A2, CYP2D6, and CYP2C19.[3] This metabolic process breaks down the drug before it can reach systemic circulation.
-
P-glycoprotein (P-gp) Efflux: Aporphine alkaloids can be substrates for the P-glycoprotein (P-gp) efflux transporter located in the intestinal epithelium.[4][5] P-gp actively pumps the absorbed drug back into the intestinal lumen, thereby reducing its net absorption.
Q3: What general strategies can be employed to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be explored to enhance the oral bioavailability of this compound:
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can protect it from degradation in the gastrointestinal tract and facilitate its absorption.
-
Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic carrier, like polyvinylpyrrolidone (PVP), can improve its solubility and dissolution rate.
-
Liposomal Formulations: Liposomes can encapsulate this compound, protecting it from the harsh environment of the gut and potentially enhancing its absorption across the intestinal membrane.
-
Co-administration with Absorption Enhancers: Certain excipients can act as absorption enhancers by various mechanisms, including the inhibition of efflux pumps like P-gp.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
Possible Cause: Poor absorption and/or significant first-pass metabolism.
Troubleshooting Steps:
-
Formulation Approach - Nanoparticles:
-
Rationale: Encapsulating this compound in PLGA nanoparticles can protect it from metabolic enzymes and may facilitate transport across the intestinal epithelium. Studies with the similar aporphine alkaloid nuciferine have shown a significant increase in oral bioavailability with this approach.
-
Action: Formulate this compound into PLGA nanoparticles. (See Experimental Protocol 1).
-
Expected Outcome: Increased plasma concentrations (Cmax) and area under the curve (AUC), leading to higher oral bioavailability.
-
-
Formulation Approach - Solid Dispersion:
-
Rationale: Improving the dissolution rate of this compound by creating a solid dispersion can lead to faster and more complete absorption.
-
Action: Prepare a solid dispersion of this compound with a hydrophilic carrier like PVP. (See Experimental Protocol 2).
-
Expected Outcome: A more rapid and higher peak plasma concentration (Cmax) and increased overall exposure (AUC).
-
-
Formulation Approach - Liposomes:
-
Rationale: Liposomes can protect this compound from degradation in the GI tract and may improve its permeability across the intestinal mucosa.
-
Action: Prepare a liposomal formulation of this compound. (See Experimental Protocol 3).
-
Expected Outcome: Enhanced absorption and increased bioavailability.
-
Issue 2: Rapid Elimination and Short Half-life of this compound
Possible Cause: Extensive metabolism by hepatic and intestinal enzymes.
Troubleshooting Steps:
-
Inhibition of Metabolic Enzymes:
-
Rationale: Co-administration of this compound with a known inhibitor of CYP3A4, a major metabolizing enzyme, can reduce its first-pass metabolism.
-
Action: In your experimental design, consider co-administering a safe and well-characterized CYP3A4 inhibitor with your this compound formulation. Caution: This approach should be carefully designed and controlled to avoid unintended toxicity.
-
Expected Outcome: Increased plasma concentrations and a longer half-life of this compound.
-
-
Sustained-Release Formulations:
-
Rationale: Nanoparticle and some solid dispersion formulations can be designed for sustained release, which can help maintain therapeutic plasma concentrations over a longer period. The study on nuciferine nanoparticles demonstrated a prolonged half-life.
-
Action: Optimize your nanoparticle or solid dispersion formulation to achieve a sustained-release profile.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Unformulated vs. Formulated Aporphine Alkaloids in Rats (Hypothetical Data for Glaucine based on Nuciferine Study)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| This compound (Unformulated) | 10 | Data not available | Data not available | Data not available | 100 (Reference) | |
| This compound-PLGA-Nanoparticles | 10 | Hypothetical | Hypothetical | Hypothetical | ~330 | Based on |
| Nuciferine (Unformulated) | 10 | ~150 | 0.6 | ~300 | 100 (Reference) | |
| Nuciferine-PLGA-Nanoparticles | 10 | ~450 | 1.3 | ~990 | 330 |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles
This protocol is adapted from a method used for nuciferine, another aporphine alkaloid.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure (Solid/Oil/Water Emulsion Method):
-
Dissolve a specific amount of this compound and PLGA in DCM to form the oil phase.
-
Prepare an aqueous solution of PVA (e.g., 1% w/v).
-
Add the oil phase to the aqueous PVA solution.
-
Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilize the nanoparticles for long-term storage.
Protocol 2: Preparation of this compound Solid Dispersion with PVP
This is a general protocol for preparing solid dispersions.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol or another suitable solvent
Procedure (Solvent Evaporation Method):
-
Dissolve this compound and PVP K30 in a suitable solvent (e.g., methanol) in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Ensure complete dissolution of both components.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid film under vacuum to remove any residual solvent.
-
Pulverize the dried mass to obtain a fine powder.
-
Store the solid dispersion in a desiccator.
Protocol 3: Preparation of this compound Liposomes
This is a general protocol for preparing liposomes using the thin-film hydration method.
Materials:
-
This compound
-
Soy phosphatidylcholine (SPC) or other suitable lipids
-
Cholesterol
-
Chloroform and Methanol mixture (2:1 v/v)
-
Phosphate-buffered saline (PBS) pH 7.4
Procedure (Thin-Film Hydration Method):
-
Dissolve this compound, SPC, and cholesterol in the chloroform:methanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask.
-
The resulting suspension contains multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a specific pore size.
-
Separate the encapsulated this compound from the unencapsulated drug by centrifugation or dialysis.
Mandatory Visualizations
References
- 1. madbarn.com [madbarn.com]
- 2. Pharmacokinetics of glaucine after intravenous and oral administrations and detection of systemic aporphine alkaloids after ingestion of tulip poplar shavings in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the in vivo contribution of human cytochrome P450s to the hepatic metabolism of glaucine, a new drug of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing (+)-Glaucine for Long-Term Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for handling and stabilizing (+)-Glaucine in solution. Below are frequently asked questions and troubleshooting advice to ensure the integrity and reliability of your long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The choice of solvent depends on the experimental application. For in vitro studies, Dimethyl Sulfoxide (DMSO) is highly effective. This compound is soluble in DMSO up to 100 mg/mL, though this may require ultrasonic assistance.[1] For in vivo applications, co-solvent mixtures are often necessary. A common formulation includes DMSO, PEG300, Tween 80, and saline.[2]
Q2: How should I prepare a stock solution of this compound?
A2: It is crucial to use high-purity solvents. Since DMSO is hygroscopic, which can impact solubility, using a new, unopened bottle is recommended.[1] To minimize degradation, solutions should ideally be prepared fresh on the day of use.[3] If preparing stock solutions in advance, they should be aliquoted into small, tightly sealed vials to prevent contamination and degradation from repeated freeze-thaw cycles.[1]
Q3: What are the optimal storage conditions for this compound solutions?
A3: Proper storage is critical for maintaining the stability of this compound. Stock solutions in a solvent like DMSO should be stored frozen and protected from light. The solid powder form is typically stored at 4°C and protected from light. For detailed storage temperatures and durations, please refer to the table below.
Q4: Should I use the free base or a salt form of this compound (e.g., hydrobromide, phosphate)?
A4: For applications requiring aqueous solutions, using a salt form like this compound hydrobromide or phosphate is often preferable. These salts generally exhibit greater stability and solubility in aqueous media compared to the free base. An acidic aqueous solution can enhance stability by keeping the compound in its salt form.
Q5: What are the signs of this compound degradation in my solution?
A5: Visual indicators of degradation can include a change in color, the appearance of turbidity, or the formation of a precipitate. As an aporphine alkaloid, this compound may be susceptible to oxidation, which can sometimes cause discoloration. Any solution showing these signs should be discarded and a fresh solution prepared.
Q6: How does pH affect the stability and solubility of this compound?
A6: The pH of the solution significantly influences the stability and solubility of this compound. As an alkaloid, it is more soluble and stable in slightly acidic conditions (pH ~2.0-3.0), where it exists as a salt. In alkaline conditions (e.g., pH ~11), it is less soluble in aqueous solutions and is preferentially extracted into more hydrophobic solvents. The MSDS warns against incompatibility with strong acids and alkalis.
Data Summary Tables
Table 1: Solubility of this compound
| Solvent/System | Concentration | Notes | Reference(s) |
|---|---|---|---|
| DMSO | 100 mg/mL (281.35 mM) | Requires ultrasonic assistance. Use newly opened DMSO. | |
| In Vivo Formulation | 2 mg/mL (5.63 mM) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. |
| Acidic Aqueous Solution | Not specified | Enhances stability and solubility. | |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions | Reference(s) |
|---|---|---|---|---|
| Solid Powder | 4°C | Long-term | Protect from light. | |
| Stock Solution in Solvent | -20°C | Up to 1 month | Protect from light. Aliquot to avoid freeze-thaw cycles. |
| Stock Solution in Solvent | -80°C | Up to 6 months | Protect from light. Aliquot to avoid freeze-thaw cycles. | |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in solution after thawing. | - Solution concentration is too high for the buffer/media.- pH shift in the final medium.- Repeated freeze-thaw cycles. | - Warm the solution gently and vortex before use.- Dilute the stock solution further before adding to the final medium.- Prepare smaller, single-use aliquots to avoid freeze-thaw cycles. |
| Solution has changed color (e.g., yellowing). | - Oxidation of the this compound molecule.- Presence of phenolic impurities that have oxidized.- Exposure to light. | - Discard the solution and prepare a fresh batch.- Store all solutions, including during experiments, with protection from light.- Consider preparing solutions in an acidic buffer to improve stability. |
| Inconsistent experimental results. | - Degradation of this compound in the stock solution.- Inaccurate concentration due to improper dissolution or precipitation. | - Perform a stability check on your stock solution using an analytical method like HPLC.- Always ensure the compound is fully dissolved when preparing the stock solution (use sonication if necessary).- Prepare fresh solutions for each experiment if long-term stability is a concern. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Work in a clean, dry environment. Use a new vial of high-purity, anhydrous DMSO.
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 355.43 g/mol ). For 1 mL of a 10 mM solution, you will need 3.55 mg.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube or vial. Add the calculated volume of DMSO.
-
Mixing: Vortex the solution thoroughly. If complete dissolution is not achieved, place the vial in an ultrasonic water bath for short intervals until the solution is clear.
-
Storage:
-
If for immediate use, proceed with the experiment.
-
If for storage, dispense the solution into single-use, light-protected aliquots (e.g., amber vials).
-
Store aliquots at -20°C for up to one month or -80°C for up to six months.
-
Protocol 2: Basic Stability Assessment by HPLC
This protocol provides a general workflow. Specific parameters (e.g., column, mobile phase, flow rate) should be optimized based on available instrumentation and literature methods for alkaloid analysis.
-
Initial Analysis (T=0): Immediately after preparing the this compound solution, inject a sample into the HPLC system to obtain a reference chromatogram. Record the peak area and retention time.
-
Storage: Store the solution under the desired conditions (e.g., -20°C, 4°C, room temperature), ensuring protection from light.
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot, allow it to equilibrate to room temperature, and analyze it using the same HPLC method.
-
Data Evaluation: Compare the peak area of the this compound peak at each time point to the initial (T=0) peak area. A significant decrease (>5-10%) in the peak area indicates degradation. The appearance of new peaks may correspond to degradation products.
Visualizations and Workflows
Caption: Workflow for preparing and storing this compound solutions.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound solution instability.
References
Minimizing off-target effects of (+)-Glaucine in cellular assays
Technical Support Center: (+)-Glaucine
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot experiments involving this compound, with a specific focus on understanding and minimizing its off-target effects in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
A1: this compound is an aporphine alkaloid derived from plants like Glaucium flavum (yellow hornpoppy).[1][2] Its primary, well-characterized activities are as a dopamine D1 and D2 receptor antagonist and as a phosphodiesterase 4 (PDE4) inhibitor.[3][4] It is also recognized as a calcium channel blocker.[3] These activities contribute to its use as an antitussive and its investigation for bronchodilator and anti-inflammatory effects.
Q2: What are the major known off-target effects of this compound that I should be aware of in my cellular assays?
A2: Beyond its primary targets, this compound interacts with several other proteins, which can lead to off-target effects. Key off-targets include:
-
α1-Adrenergic Receptors: Glaucine acts as an antagonist at these receptors.
-
5-HT2A Receptors: It can act as a positive allosteric modulator, which may be responsible for reported hallucinogenic effects.
-
L-type Calcium Channels: It binds to the benzothiazepine site, blocking calcium influx.
These off-target interactions can produce confounding results if not properly controlled for in your experimental design.
Q3: How can I differentiate between on-target and off-target effects in my experiment?
A3: Differentiating effects requires a multi-pronged approach:
-
Use of Controls: Employ a highly selective agonist or antagonist for your target of interest (e.g., a specific D1 receptor agonist) to see if it recapitulates or blocks the effect of Glaucine.
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce or eliminate the expression of the intended target. If the effect of Glaucine persists, it is likely an off-target phenomenon.
-
Dose-Response Analysis: On-target effects should occur at concentrations consistent with Glaucine's affinity for that target. Effects that only appear at much higher concentrations are more likely to be off-target.
-
Rescue Experiments: If Glaucine's effect is due to inhibiting PDE4, for example, you could try to rescue the phenotype by adding exogenous cAMP or a downstream effector.
Q4: At what concentration range should I use this compound to minimize off-target effects?
A4: The optimal concentration depends on your specific cell type and the expression level of your target. However, a general guideline is to use the lowest effective concentration that elicits your desired on-target response. Based on its known affinities (see table below), effects related to dopamine receptors may be observed in the high nanomolar to low micromolar range, while PDE4 inhibition typically requires higher micromolar concentrations. Always perform a dose-response curve to determine the optimal concentration for your specific assay, starting from a low nanomolar range and titrating up.
Quantitative Data Summary: this compound Receptor and Enzyme Affinities
This table summarizes the reported binding affinities (Ki) and inhibitory concentrations (IC50) for this compound at its primary and major off-target sites. Use these values to guide concentration selection in your experiments.
| Target | Parameter | Reported Value (Human) | Reported Value (Rodent) | Reference(s) |
| Primary Targets | ||||
| Dopamine D1 Receptor | Ki | Data not specified | ~480 nM (rat brain) | |
| Dopamine D2 Receptor | Ki | Data not specified | ~1.5 µM (rat brain) | |
| Phosphodiesterase 4 (PDE4) | Ki | 3.4 µM (human bronchial) | Data not specified | |
| Major Off-Targets | ||||
| L-type Ca2+ Channel (Benzothiazepine site) | IC50 | Data not specified | 1.4 µM (rat cortex) | |
| α1-Adrenergic Receptor | IC50 | Data not specified | 0.37 µM (rat cortex) |
Note: Affinity values can vary based on the tissue, species, and specific assay conditions.
Troubleshooting Guide
Problem: I'm observing high cytotoxicity in my cell viability assay (e.g., MTT, LDH) that doesn't seem related to my target pathway.
-
Possible Cause: High concentrations of Glaucine may induce cytotoxicity through off-target mechanisms, such as profound calcium channel blockade or other unknown interactions. The solvent (e.g., DMSO) itself could also be toxic at higher concentrations.
-
Troubleshooting Steps:
-
Perform a Full Dose-Response Curve: Determine the concentration at which toxicity begins (the toxic threshold) and compare it to the concentration required for your desired on-target effect (the effective concentration, EC50).
-
Reduce Incubation Time: Shorten the exposure of the cells to Glaucine to see if the toxicity is time-dependent.
-
Check Solvent Toxicity: Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment to ensure it is not the source of the toxicity.
-
Use a Different Viability Assay: Some compounds can interfere with the chemistry of certain assays (e.g., interfering with MTT reduction). Confirm your results using an orthogonal method, such as a live/dead stain (e.g., Trypan Blue) or an LDH release assay.
-
Problem: My results are inconsistent across experiments.
-
Possible Cause: Inconsistent cell health, passage number, or seeding density can significantly impact results. Media components and incubator conditions can also introduce variability.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent, low passage number range. Always seed the same number of viable cells for each experiment and ensure even distribution within wells.
-
Monitor Cell Health: Do not use cells that are over-confluent. Visually inspect cells for normal morphology before and during the experiment.
-
Use Fresh Reagents: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure media and supplements are not expired and are from consistent lots.
-
Control Environmental Factors: Ensure the incubator has stable temperature and CO2 levels. Minimize the time plates are outside the incubator.
-
Problem: I'm studying dopamine receptor signaling, but I'm observing effects consistent with cAMP pathway modulation (e.g., changes in phosphorylation of CREB).
-
Possible Cause: This is a classic example of an off-target effect. Glaucine is a known PDE4 inhibitor. PDE4 is an enzyme that degrades cAMP. By inhibiting PDE4, Glaucine can cause an accumulation of intracellular cAMP, which can activate downstream signaling pathways, including PKA and CREB, independently of its effects on dopamine receptors.
-
Troubleshooting Steps:
-
Use a Selective PDE4 Inhibitor: Treat cells with a highly selective PDE4 inhibitor (e.g., Rolipram) as a positive control. If it produces the same effect as Glaucine, your observation is likely due to PDE4 inhibition.
-
Block the On-Target Pathway: Use a selective D1/D2 antagonist to block the dopamine receptors. If the cAMP-related effect persists even when the dopamine receptors are blocked, it confirms the effect is independent of them.
-
Adjust Glaucine Concentration: Refer to the affinity table. PDE4 inhibition generally requires higher concentrations of Glaucine than dopamine receptor antagonism. Try lowering the Glaucine concentration to a range that is selective for dopamine receptors but below the Ki for PDE4.
-
Visualized Workflows and Pathways
Here are diagrams to help visualize the signaling complexities of this compound and the experimental workflows to dissect its effects.
References
Managing side effects of (+)-Glaucine in in vivo research (e.g., sedation, nausea)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side effects of (+)-Glaucine in in vivo research, specifically sedation and nausea.
Troubleshooting Guides
Issue: Pronounced Sedation in Test Subjects
Symptoms: Decreased locomotor activity, lethargy, prolonged sleep time, reduced response to stimuli.
Potential Causes:
-
Dose of this compound is too high.
-
Individual animal sensitivity.
-
Interaction with other administered compounds.
Troubleshooting Steps:
-
Dose Reduction: The primary and most effective method to manage sedation is to lower the dose of this compound. Sedation is a known dose-dependent side effect. Refer to the dose-response table below to guide adjustments.
-
Optimize Dosing Schedule: Consider administering this compound during the animal's inactive (sleep) cycle to minimize disruption of normal activity patterns.
-
Co-administration with a Stimulant (Exploratory):
-
Rationale: Since this compound has been shown to decrease dopamine levels in the brain, co-administration with a dopamine agonist or reuptake inhibitor could potentially counteract the sedative effects.[1] This approach is experimental and requires careful dose-finding studies to avoid confounding results.
-
Suggested Agents: Low doses of caffeine or a selective dopamine reuptake inhibitor like modafinil could be considered.
-
Caution: This approach should be used with extreme caution as it may interfere with the primary outcomes of your study. A pilot study to assess the interaction between this compound and the chosen stimulant is highly recommended.
-
-
Acclimatization Period: For longer-term studies, animals may develop some tolerance to the sedative effects. An initial dose-escalation period might help mitigate the initial pronounced sedation.
Issue: Signs of Nausea and Emesis in Test Subjects
Symptoms:
-
In emetic species (e.g., ferrets, shrews): Retching, vomiting.
-
In non-emetic species (e.g., rats, mice): Pica (consumption of non-nutritive substances like kaolin clay), conditioned taste aversion (avoidance of a novel taste paired with this compound administration).[2][3]
Potential Causes:
-
Dose of this compound is in the emetogenic range.
-
This compound's activity as a PDE4 inhibitor and its interaction with serotonin receptors are likely contributors.
Troubleshooting Steps:
-
Dose Adjustment: As with sedation, nausea is often dose-dependent. Reducing the dose of this compound is the first-line approach.
-
Co-administration with an Anti-emetic Agent:
-
Rationale: this compound's interaction with serotonin receptors suggests that 5-HT3 receptor antagonists may be effective in mitigating nausea.[4]
-
Suggested Agents: Ondansetron (a common 5-HT3 antagonist) can be administered prior to this compound. A typical dose for rodents is 1-3 mg/kg, i.p. or s.c.
-
Protocol: Administer ondansetron 30-60 minutes before this compound administration.
-
Consideration: Ensure that the anti-emetic does not interfere with the experimental endpoints. 5-HT3 antagonists are generally considered to have a good safety profile with minimal off-target effects at standard doses.
-
-
Dietary Considerations: Ensure animals have access to food and water, but consider providing highly palatable food to encourage eating if appetite is suppressed. For conditioned taste aversion studies, ensure the novel taste is distinct and palatable.
Frequently Asked Questions (FAQs)
Q1: At what doses should I expect to see sedation with this compound?
A1: Sedation, measured by decreased locomotor activity, has been observed in rodents at intraperitoneal (i.p.) doses ranging from 7 mg/kg to 28 mg/kg.[1] Oral gavage doses of 75 mg/kg and 150 mg/kg have also been shown to decrease motor activity in rats. It is recommended to start with a lower dose and titrate up to the desired therapeutic effect while monitoring for sedation.
Q2: How can I quantify sedation in my animal model?
A2: Standard behavioral tests for assessing sedation in rodents include:
-
Open Field Test: Measures locomotor activity (distance traveled, rearing frequency) and exploratory behavior. A significant decrease in these parameters indicates sedation.
-
Rotarod Test: Assesses motor coordination and balance. A reduced latency to fall from the rotating rod is indicative of motor impairment and sedation.
Q3: What is the proposed mechanism for this compound-induced sedation?
A3: The sedative effects of this compound are likely mediated through its antagonist activity at dopamine D1 and D2 receptors and its effects on dopamine levels in the brain. Blockade of these receptors is a known mechanism for inducing sedation.
Q4: I am working with rats, which do not vomit. How can I assess nausea?
A4: In non-emetic species like rats, nausea can be inferred through specific behaviors:
-
Pica: This is the consumption of non-nutritive substances. You can provide kaolin clay in the home cage and measure its consumption. An increase in kaolin intake after this compound administration is a strong indicator of nausea.
-
Conditioned Taste Aversion (CTA): This involves pairing a novel, palatable taste (e.g., saccharin solution) with the administration of this compound. If the animal subsequently avoids the novel taste, it is inferred that the drug induced a state of malaise or nausea.
Q5: What is the likely mechanism of this compound-induced nausea?
A5: The nauseating effects of this compound are likely due to its activity as a phosphodiesterase 4 (PDE4) inhibitor and its modulation of serotonin receptors. PDE4 inhibitors are known to cause nausea and emesis. Additionally, (S)-glaucine acts as a partial agonist at 5-HT2 receptor subtypes, and modulation of the serotonergic system is a key pathway in nausea and vomiting.
Data Presentation
Table 1: Dose-Dependent Sedative Effects of this compound in Rodents
| Species | Route of Administration | Dose (mg/kg) | Observed Sedative Effect | Reference |
| Rat | Intraperitoneal (i.p.) | 7 | Decreased locomotor activity | |
| Rat | Intraperitoneal (i.p.) | 14 | Decreased locomotor activity | |
| Rat | Intraperitoneal (i.p.) | 28 | Decreased locomotor activity | |
| Rat | Oral Gavage | 75 | Decreased motor activity | |
| Rat | Oral Gavage | 150 | Decreased motor activity |
Note: Currently, there is a lack of published quantitative data on the dose-response of this compound for inducing nausea-like behaviors (pica, CTA) in rodents. Researchers are encouraged to perform dose-ranging studies using the protocols outlined below to establish this for their specific experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Sedation via Open Field Test
Objective: To quantify the sedative effect of this compound by measuring changes in locomotor activity.
Materials:
-
Open field apparatus (a square or circular arena with walls to prevent escape, often equipped with automated tracking software).
-
This compound solution.
-
Vehicle control solution.
-
Test subjects (e.g., mice or rats).
Methodology:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle control at the desired dose and route.
-
At the expected time of peak effect (e.g., 30 minutes post-i.p. injection), place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 10-30 minutes).
-
Analyze the following parameters:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Number of rearing events.
-
-
A significant decrease in total distance traveled and rearing frequency in the this compound group compared to the vehicle group indicates sedation.
Protocol 2: Assessment of Nausea via Pica (Kaolin Consumption)
Objective: To assess nausea-like behavior induced by this compound in rats by measuring the consumption of kaolin clay.
Materials:
-
Kaolin clay pellets.
-
Standard chow and water.
-
This compound solution.
-
Vehicle control solution.
-
Metabolic cages or cages that allow for easy measurement of food and kaolin intake.
Methodology:
-
Acclimatize rats to the presence of kaolin pellets in their home cage for several days before the experiment.
-
Establish a baseline of daily kaolin consumption.
-
On the test day, weigh the kaolin pellets and food hopper.
-
Administer this compound or vehicle control.
-
At a predetermined time point (e.g., 24 hours later), re-weigh the kaolin pellets and food hopper to determine the amount consumed.
-
An increase in kaolin consumption in the this compound-treated group compared to their baseline and the vehicle control group is indicative of pica and suggests a state of nausea.
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound-induced sedation.
References
- 1. Central action of glaucine in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conditioned taste aversion - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Welcome to the technical support center for the chromatographic analysis of (+)-Glaucine and its related alkaloids. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline separation and accurate quantification.
Troubleshooting Guide for HPLC Separation of this compound
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of complex mixtures of alkaloids. However, achieving optimal separation of structurally similar compounds like this compound and its related alkaloids can be challenging. This guide addresses common issues encountered during method development and routine analysis.
| Problem | Potential Causes | Recommended Solutions |
| Poor Resolution/Peak Overlap | - Inappropriate mobile phase composition (pH, organic solvent ratio).- Unsuitable column chemistry or dimensions.- Flow rate is too high.- High column temperature causing peak broadening. | - Mobile Phase Optimization: Adjust the pH of the aqueous phase. For basic alkaloids like glaucine, a slightly acidic mobile phase (pH 3-4) can improve peak shape. Vary the organic modifier (acetonitrile or methanol) gradient to enhance separation.[1][2] - Column Selection: Employ a high-purity silica-based C18 or C8 column. For challenging separations, consider a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase to introduce different selectivity.[2] - Flow Rate Adjustment: Reduce the flow rate to increase the interaction time with the stationary phase, which can improve resolution. - Temperature Control: Optimize the column temperature. While higher temperatures can decrease viscosity and improve efficiency, they may also reduce retention and alter selectivity. |
| Peak Tailing | - Secondary interactions between the basic amine group of the alkaloid and acidic silanol groups on the silica support.- Column overload.- Inappropriate sample solvent. | - Mobile Phase Additives: Add a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the active silanol sites. Alternatively, use a low concentration of an acid like trifluoroacetic acid (TFA) or formic acid to protonate the analytes and minimize silanol interactions.[2] - Reduce Sample Load: Decrease the injection volume or the concentration of the sample. - Sample Solvent: Ensure the sample is dissolved in a solvent that is of equal or weaker elution strength than the initial mobile phase. |
| Variable Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Inadequate column equilibration.- Pump malfunction or leaks. | - Consistent Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure accurate measurement of all components. Use an online degasser to prevent bubble formation. - Use a Column Oven: Maintain a constant and consistent column temperature throughout the analysis. - Sufficient Equilibration: Equilibrate the column with the initial mobile phase for a sufficient time (at least 10-15 column volumes) before the first injection. - System Check: Regularly check for leaks in the pump, injector, and fittings. |
| High Backpressure | - Clogged column frit or guard column.- Particulate matter in the sample or mobile phase.- High viscosity of the mobile phase. | - Filter Samples and Mobile Phase: Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter before use. - Use a Guard Column: A guard column can protect the analytical column from particulates and strongly retained compounds. - Column Washing: If a blockage is suspected, disconnect the column and flush it in the reverse direction with a strong solvent. |
| Ghost Peaks | - Contamination in the injector or column.- Impurities in the mobile phase or sample diluent.- Carryover from a previous injection. | - Clean the System: Flush the injector and column with a strong solvent. - Use High-Purity Solvents: Employ HPLC-grade solvents for mobile phase and sample preparation. - Injector Wash: Incorporate a needle wash step in the injection sequence. |
Frequently Asked Questions (FAQs)
Q1: What are the typical related alkaloids I should expect to see when analyzing for this compound?
A1: When analyzing extracts from plants like Glaucium flavum, you can expect to find other aporphine alkaloids such as isocorydine, as well as alkaloids from other classes including protopine, chelidonine, sanguinarine, and chelerythrine.[2] Your specific sample may also contain biosynthetic precursors or degradation products of glaucine.
Q2: How can I confirm the identity of the this compound peak in my chromatogram?
A2: The most reliable method for peak identification is to run a standard of this compound under the same HPLC conditions and compare the retention time. For unequivocal identification, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended to confirm the molecular weight and fragmentation pattern of the analyte.
Q3: My baseline is drifting, especially during a gradient run. What could be the cause?
A3: Baseline drift in gradient elution is often due to differences in the UV absorbance of the mobile phase components at the detection wavelength. Ensure that both mobile phase A and B have low UV absorbance at the monitored wavelength or use a reference wavelength for subtraction. Another cause could be a contaminated column that is slowly eluting impurities.
Q4: Is it better to use acetonitrile or methanol as the organic modifier?
A4: Both acetonitrile and methanol can be used for the separation of alkaloids. Acetonitrile generally has a lower viscosity and allows for higher efficiency, while methanol can offer different selectivity. The choice between the two often comes down to empirical testing to see which provides the better separation for your specific mixture of alkaloids.
Q5: What detection wavelength is optimal for the analysis of this compound?
A5: Aporphine alkaloids, including glaucine, typically exhibit strong UV absorbance. A detection wavelength in the range of 280-310 nm is commonly used. A photodiode array (PDA) detector is beneficial as it allows for the monitoring of multiple wavelengths and the acquisition of UV spectra to assess peak purity.
Experimental Protocol: Baseline Separation of this compound and Related Alkaloids
This protocol provides a starting point for developing a robust HPLC method for the separation of this compound from its related alkaloids. Optimization may be required based on the specific sample matrix and available instrumentation.
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Trifluoroacetic acid (TFA).
-
This compound reference standard and standards of related alkaloids (if available).
-
Sample extract (e.g., methanolic extract of Glaucium flavum).
2. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 285 nm |
| Injection Volume | 10 µL |
3. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the initial mobile phase to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the dried plant extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve generated from the working standard solutions.
-
Assess the resolution between this compound and adjacent peaks. A resolution value (Rs) of ≥ 1.5 indicates baseline separation.
Quantitative Data Summary
The following table presents typical retention times for this compound and some of its related alkaloids based on published methods. Actual retention times may vary depending on the specific HPLC system and conditions.
| Alkaloid | Retention Time (min) |
| Magnoflorine | ~15 |
| Protopine | ~25 |
| This compound | ~30 |
| Chelidonine | ~35 |
| Sanguinarine | ~40 |
| Chelerythrine | ~42 |
Note: This data is compiled from various sources and should be used as a general guide. For accurate identification, comparison with authentic standards is necessary.
Method Development Workflow
The following diagram illustrates a logical workflow for optimizing HPLC parameters for the separation of this compound and its related alkaloids.
Caption: A logical workflow for HPLC method development and optimization.
References
Enhancing the yield of (+)-Glaucine extraction from natural sources
Welcome to the Technical Support Center for optimizing the extraction of (+)-Glaucine. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to enhance the yield and purity of this compound from natural sources, primarily Glaucium flavum (Yellow Horned Poppy).
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for this compound extraction?
A1: The principal natural source of this compound is the Yellow Horned Poppy, Glaucium flavum Crantz, belonging to the Papaveraceae family.[1] this compound is the main alkaloid in this plant.[1] Other species such as Glaucium oxylobum, Croton lechleri, and Corydalis yanhusuo also contain glaucine.[1]
Q2: Which factors have the most significant impact on the yield of this compound extraction?
A2: Several factors critically influence the extraction yield:
-
Solvent Choice: The polarity of the solvent is crucial. While methanol is a common solvent for Soxhlet extraction, aqueous solutions of ionic liquids have shown higher extraction efficiency.[2]
-
Extraction Method: Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can offer higher yields in shorter times compared to traditional methods like maceration or Soxhlet extraction.[3]
-
pH of the Extraction Medium: The extraction of alkaloids is highly pH-dependent. Acidic solutions (e.g., 2% hydrochloric acid or 1% phosphoric acid in ethanol) are used to extract alkaloids as their salts, which are soluble in water. Subsequent basification (to pH 8-9) converts the alkaloid salts to their free base form, which is soluble in organic solvents.
-
Plant Material: The part of the plant used (roots vs. aerial parts), its geographical origin, and the developmental stage at which it is harvested can all affect the concentration of this compound.
Q3: What are the common challenges encountered during the purification of this compound?
A3: The main challenges include:
-
Presence of Other Alkaloids: Glaucium flavum contains a variety of other isoquinoline alkaloids, which may have similar chemical properties to glaucine, making separation difficult.
-
Co-extraction of Impurities: Pigments, fats, and other non-alkaloidal compounds are often co-extracted, requiring additional purification steps.
-
Degradation of the Compound: Glaucine can be sensitive to factors like high temperatures and prolonged exposure to certain solvents, which can lead to degradation and reduced yield.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low Yield of Crude Extract | 1. Improper Solvent: The solvent may not be optimal for extracting this compound. 2. Insufficient Extraction Time/Temperature: The extraction conditions may not be sufficient to extract the desired amount of the compound. 3. Inadequate Grinding of Plant Material: Coarse plant material has a smaller surface area, leading to inefficient extraction. | 1. Optimize Solvent: For initial extraction, consider using a mixture of ethanol and 1% aqueous phosphoric acid to improve the extraction of glaucine phosphates and reduce the co-extraction of phenolic alkaloids. 2. Adjust Conditions: Increase the extraction time or temperature, or consider using methods like ultrasound-assisted extraction to enhance efficiency. 3. Fine Grinding: Ensure the plant material is finely ground to a consistent powder to maximize solvent contact. |
| Emulsion Formation During Liquid-Liquid Extraction | 1. Vigorous Shaking: Aggressive shaking of the separatory funnel can lead to the formation of stable emulsions. 2. Presence of Particulate Matter: Fine solid particles can stabilize emulsions. 3. High pH: A very high pH can sometimes contribute to emulsion formation. | 1. Gentle Mixing: Gently invert the separatory funnel multiple times instead of vigorous shaking. 2. Filtration: Filter the crude extract before liquid-liquid extraction to remove any particulate matter. 3. Break the Emulsion: Add a small amount of brine (saturated NaCl solution) or a few drops of a different organic solvent to help break the emulsion. Centrifugation can also be effective. |
| Low Purity of the Final Product | 1. Incomplete Separation from Other Alkaloids: The purification method may not be effective enough to separate this compound from other structurally similar alkaloids. 2. Co-precipitation of Impurities: Non-alkaloidal impurities may precipitate along with this compound. | 1. Chromatographic Purification: Employ column chromatography (e.g., silica gel or alumina) with a suitable solvent gradient for effective separation. Preparative HPLC can be used for higher purity. 2. Recrystallization: Recrystallize the isolated this compound from an appropriate solvent to remove impurities. |
| This compound Degradation | 1. High Temperatures: Excessive heat during solvent evaporation or extraction can lead to the degradation of the alkaloid. 2. Exposure to Light or Air: Prolonged exposure to light and air can cause oxidation of the compound. | 1. Use Reduced Pressure: Evaporate solvents under reduced pressure at a lower temperature using a rotary evaporator. 2. Protect from Light and Air: Store extracts and the purified compound in amber-colored vials under an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Data Presentation
Table 1: Comparison of Extraction Methods for Alkaloid Yield
| Extraction Method | Mean Yield (% w/w) | Mean Purity (%) | Extraction Time | Solvent Consumption |
| Maceration | 1.19 | 67.9 | 48 hours | High |
| Soxhlet Extraction | 1.75 | 74.9 | 6 hours | High |
| Ultrasound-Assisted Extraction (UAE) | Moderate | Moderate | 30 minutes | Moderate |
| Microwave-Assisted Extraction (MAE) | 2.50 | 88.2 | 10 minutes | Low |
| Accelerated Solvent Extraction (ASE) | 2.63 | 88.8 | 15 minutes | Low |
| Ionic Liquid-Based Extraction (2 M [C4C1im][Ace]) | up to 99% (extraction yield) | High | 1 hour | Low |
Data for Maceration, Soxhlet, MAE, and ASE are generalized for alkaloids from medicinal plants for comparative purposes. Ionic liquid data is specific to glaucine extraction.
Experimental Protocols
Protocol 1: Acid-Base Extraction of this compound from Glaucium flavum
This protocol is a standard method for the selective extraction of alkaloids.
1. Initial Extraction: a. Macerate 100 g of dried and powdered aerial parts of G. flavum in 1 L of methanol for 24 hours at room temperature with occasional stirring. b. Alternatively, perform Soxhlet extraction with methanol for 6 hours. c. Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude residue.
2. Acid-Base Liquid-Liquid Extraction: a. Dissolve the crude residue in 200 mL of 2% hydrochloric acid. b. Filter the acidic solution to remove any insoluble material. c. Wash the acidic solution three times with 100 mL of dichloromethane to remove non-alkaloidal, lipophilic impurities. Discard the organic layers. d. Adjust the pH of the aqueous solution to 8-9 with a concentrated ammonia solution. e. Extract the now basic aqueous solution three times with 150 mL of dichloromethane. The free base this compound will move into the organic phase. f. Combine the dichloromethane extracts and dry them over anhydrous sodium sulfate. g. Evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
Protocol 2: Purification of this compound by Column Chromatography
1. Column Preparation: a. Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform) and pack it into a glass column.
2. Sample Loading: a. Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase. b. Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate. c. Carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.
3. Elution: a. Begin elution with a non-polar solvent such as chloroform. b. Gradually increase the polarity of the mobile phase by adding methanol in a stepwise gradient (e.g., 9:1, 8:2, 7:3, 5:5 chloroform:methanol). c. Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system and visualization reagent (e.g., Dragendorff's reagent).
4. Isolation and Final Purification: a. Combine the fractions containing pure this compound. b. Evaporate the solvent to obtain the purified this compound. c. For higher purity, the isolated compound can be recrystallized from a suitable solvent.
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway: Glaucine as a PDE4 Inhibitor
Caption: Mechanism of action of this compound as a PDE4 inhibitor.
Signaling Pathway: Glaucine as a Calcium Channel Blocker
Caption: Mechanism of action of this compound as a calcium channel blocker.
References
Troubleshooting inconsistent results in (+)-Glaucine bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Glaucine bioassays. Our goal is to help you address common issues that can lead to inconsistent results and ensure the reliability and accuracy of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific problems you may encounter during your this compound bioassays.
Section 1: Inconsistent or Unexpected Readings
Question: Why am I observing high variability between replicate wells in my this compound bioassay?
Answer: High variability between replicates is a common issue that can often be traced back to procedural inconsistencies. Here are several potential causes and solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a primary source of variability.[1]
-
Solution: Ensure your pipettes are properly calibrated. Use fresh tips for each replicate. When adding reagents, dispense the liquid against the side of the well to avoid splashing and ensure it reaches the bottom. Avoid introducing bubbles.[1]
-
-
Improper Mixing: Inadequate mixing of reagents within the wells can lead to non-uniform reactions.
-
Solution: After adding all reagents, gently tap the plate to ensure thorough mixing.[1] Be careful not to cross-contaminate between wells.
-
-
Edge Effects: Wells on the perimeter of the microplate can be more susceptible to evaporation and temperature fluctuations, leading to skewed results.[1]
-
Solution: Avoid using the outer wells for critical samples. Instead, fill them with a buffer or sterile medium to create a humidity barrier.[1]
-
-
Cell Seeding Density: If you are using a cell-based assay, uneven cell distribution will result in variable readings.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between seeding replicates.
-
Question: My absorbance/fluorescence readings are fluctuating unexpectedly. What could be the cause?
Answer: Fluctuating signals can be caused by several factors, from reagent issues to instrument settings.
-
Bubbles in Wells: Bubbles can interfere with the light path of the plate reader.
-
Solution: Be careful during pipetting to avoid introducing bubbles. If bubbles are present, they can sometimes be removed by gently poking them with a sterile pipette tip.
-
-
Reagent Instability: Degradation of reagents, including this compound, can lead to inconsistent activity.
-
Solution: Store this compound and other reagents according to the manufacturer's instructions, protected from light and repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
-
Instrument Settings: Incorrect or fluctuating settings on your plate reader can cause variability.
-
Solution: Ensure the plate reader is properly calibrated and that the correct wavelengths and settings are used for your specific assay.
-
Section 2: this compound Specific Issues
Question: I am seeing conflicting results in my assays. Sometimes this compound appears to be an agonist, and other times an antagonist. Why?
Answer: This is likely due to the complex pharmacology of this compound. It is known to interact with multiple targets, and its effect can be dependent on the specific receptor subtype and the cellular context.
-
Multiple Mechanisms of Action: this compound is a known PDE4 inhibitor, calcium channel blocker, dopamine receptor antagonist, and can act as a partial agonist or positive allosteric modulator at 5-HT2A receptors. The dominant effect you observe will depend on the specific bioassay you are using and the expression levels of these different targets in your cell model.
-
Enantiomeric Purity: The stereochemistry of glaucine is a critical aspect. (S)-(+)-Glaucine is the most common naturally occurring form. Ensure you are using the correct and pure enantiomer for your experiments, as different enantiomers can have different activities at the 5-HT2A receptor.
-
Functional Selectivity: At the 5-HT2A receptor, different ligands can stabilize distinct receptor conformations, leading to the activation of different downstream signaling pathways (a phenomenon known as functional selectivity or biased agonism). The observed activity of this compound may vary depending on the specific signaling pathway being measured in your assay (e.g., calcium mobilization vs. β-arrestin recruitment).
Question: My IC50/EC50 values for this compound are different from what is reported in the literature. What could be the reason?
Answer: Discrepancies in potency values can arise from a variety of experimental factors.
-
Assay Conditions: Differences in cell type, receptor expression levels, incubation time, temperature, and buffer composition can all influence the apparent potency of a compound.
-
Solubility: Like many alkaloids, this compound may have limited aqueous solubility. If the compound precipitates in your assay, the effective concentration will be lower than the nominal concentration, leading to a higher apparent IC50/EC50.
-
Solution: Use a suitable solvent like DMSO to prepare stock solutions and ensure the final concentration of the solvent in the assay is low and consistent across all wells. Visually inspect for any precipitation.
-
-
Data Analysis: The method used to calculate IC50/EC50 values (e.g., non-linear regression model) can affect the final result. Ensure you are using a consistent and appropriate data analysis method.
Quantitative Data Summary
The following tables summarize the reported binding affinity and functional potency of this compound at its various molecular targets.
Table 1: Binding Affinity of this compound at Various Receptors
| Receptor Target | Ligand | Ki (nM) | Species | Reference |
| Dopamine D1 | Halogenated predicentrine derivatives | Varies | Rat | |
| Dopamine D2 | Halogenated predicentrine derivatives | Varies | Rat | |
| α1-adrenoceptor | [3H]-prazosin | ~1,000 | Rat | |
| Benzothiazepine site (Calcium Channel) | [3H]-(+)-cis-diltiazem | ~10,000 | Rat |
Table 2: Functional Antagonism (IC50) of this compound
| Assay | IC50 (µM) | Species/Tissue | Reference |
| PDE4 Inhibition | 3.4 (Ki) | Human Bronchus & Polymorphonuclear Leukocytes | |
| Noradrenaline-induced contraction | ~10 | Rat Aorta | |
| KCl-induced contraction | ~30 | Rat Aorta |
Table 3: Functional Agonism/Modulation of (S)-(+)-Glaucine at 5-HT2A Receptors
| Activity | EC50/Potency | Assay Type | Reference |
| Partial Agonist | - | Functional Assay | |
| Positive Allosteric Modulator (for (R)-glaucine) | Increases 5-HT response by ~25% at 10 µM | Functional Assay |
Experimental Protocols
Intracellular Calcium Flux Assay (for 5-HT2A or Calcium Channel Activity)
This assay measures the transient increase in intracellular calcium concentration following receptor activation or channel modulation.
Materials:
-
Cells expressing the target receptor (e.g., 5-HT2A) or calcium channels.
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
Calcium indicator dye (e.g., Fluo-4 AM, Indo-1 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Probenecid (to improve dye retention).
-
This compound stock solution (in DMSO).
-
Agonist (e.g., Serotonin for 5-HT2A) or antagonist control.
-
Fluorescence plate reader with kinetic read capabilities and injectors.
Procedure:
-
Cell Seeding: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare the calcium indicator dye loading solution in assay buffer according to the manufacturer's instructions. Aspirate the cell culture medium and add the dye loading solution. Incubate for 45-60 minutes at 37°C, protected from light.
-
Compound Preparation: Prepare serial dilutions of this compound, control compounds, and vehicle in assay buffer.
-
Antagonist Pre-incubation (for antagonist mode): After dye loading, add the prepared dilutions of this compound or control antagonist to the respective wells. Incubate for 15-30 minutes at room temperature, protected from light.
-
Measurement of Calcium Flux: Place the microplate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for a few seconds.
-
Use the instrument's injector to add the agonist (at a concentration that elicits a submaximal response, e.g., EC80) to all wells simultaneously. For direct calcium channel blocking assessment, a depolarizing agent like KCl can be used.
-
Continue to record the fluorescence signal for 1-3 minutes to capture the peak calcium response.
-
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the response of the vehicle control (0% inhibition) and a maximal concentration of a known antagonist (100% inhibition).
Radioligand Binding Assay (for Dopamine or 5-HT2A Receptor Affinity)
This assay determines the binding affinity of this compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., Dopamine D1/D2, 5-HT2A).
-
Radioligand specific for the receptor (e.g., [3H]SCH23390 for D1, [3H]raclopride for D2).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Cell harvester and scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, the radioligand at a concentration at or below its Kd, and unlabeled this compound at a range of concentrations.
-
Equilibration: Incubate the plate for a sufficient duration (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 4°C) to allow the binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value can be determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
PDE4 Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of PDE4.
Materials:
-
Purified recombinant PDE4 enzyme.
-
cAMP substrate.
-
This compound at various concentrations.
-
Assay buffer.
-
Detection reagents (e.g., based on fluorescence polarization, TR-FRET, or luminescence).
Procedure:
-
Reaction Setup: In a microplate, combine the PDE4 enzyme, assay buffer, and varying concentrations of this compound or a known PDE4 inhibitor (e.g., rolipram) as a positive control.
-
Initiation: Start the reaction by adding the cAMP substrate.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a set period to allow for enzymatic conversion of cAMP to AMP.
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol. The signal generated is proportional to the amount of cAMP remaining or AMP produced.
-
Data Analysis: Calculate the percentage of PDE4 inhibition for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
Caption: this compound's multifaceted signaling pathways.
Caption: Troubleshooting workflow for inconsistent results.
References
Strategies to reduce inter-animal variability in (+)-Glaucine studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in animal studies involving (+)-Glaucine, with a focus on strategies to reduce inter-animal variability.
Troubleshooting Guides
High inter-animal variability in pharmacokinetic (PK) and pharmacodynamic (PD) data can obscure the true effects of this compound. This guide provides a structured approach to identifying and mitigating common sources of variability.
Guide 1: High Variability in this compound Plasma Concentrations (PK)
Problem: You are observing a high coefficient of variation (CV%) in key pharmacokinetic parameters such as Cmax and AUC for this compound across your study animals.
| Potential Cause | Recommended Solutions |
| Drug Formulation | Optimize Formulation: Ensure this compound is fully solubilized or forms a stable, homogenous suspension. For oral administration, consider a solution or a well-characterized suspension with a wetting agent. Verify Concentration and Stability: Prepare fresh formulations for each experiment and verify the concentration. Assess the stability of the formulation under the experimental conditions. |
| Animal Model | Genetic Background: Use a well-characterized, isogenic animal strain to minimize genetic variability in drug-metabolizing enzymes.[1][2][3] Report the specific strain, sex, and age in all documentation. Health Status: Ensure all animals are healthy and free of underlying diseases that could affect drug absorption, distribution, metabolism, and excretion (ADME). |
| Experimental Procedures | Standardize Dosing Technique: Ensure all personnel are proficient in the chosen administration route (e.g., oral gavage) to minimize stress and ensure accurate dose delivery.[4] Control Food and Water Intake: Standardize the fasting period before dosing, as food can affect gastric emptying and drug absorption. Ensure ad libitum access to water. Precise Sample Collection: Adhere strictly to the predetermined blood sampling schedule. Stagger the dosing of animals to allow for precise timing of sample collection for each individual. |
Guide 2: Inconsistent Pharmacodynamic (PD) or Efficacy Results
Problem: You are observing high variability in the biological response to this compound, such as inconsistent effects on locomotor activity or bronchodilation.
| Potential Cause | Recommended Solutions |
| PK/PD Disconnect | Confirm Exposure: High PD variability is often a consequence of high PK variability. First, troubleshoot the pharmacokinetic variability using Guide 1. Correlate PK and PD: If possible, use satellite animals for PK analysis to correlate individual animal plasma concentrations with their pharmacodynamic responses. |
| Animal Handling and Environment | Acclimatization: Ensure all animals are properly acclimatized to the facility and handling procedures for at least one week before the study to reduce stress-induced physiological changes. Consistent Environment: Maintain a stable and consistent environment (temperature, humidity, light-dark cycle) as these factors can influence physiological responses.[4] |
| Assay-Specific Variability | Standardize Behavioral Assays: For neuroleptic studies, ensure consistent handling, habituation to the testing apparatus, and timing of the assay relative to drug administration. Control In Vitro Conditions: For isolated tissue experiments (e.g., aortic rings), meticulously control buffer composition, temperature, and oxygenation. |
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of action for this compound that I should consider in my study design?
A1: this compound has a multi-target profile. Its primary mechanisms of action include:
-
PDE4 Inhibition: It acts as a phosphodiesterase 4 (PDE4) inhibitor, which contributes to its bronchodilator and anti-inflammatory effects.
-
Calcium Channel Blocker: It blocks L-type calcium channels, leading to smooth muscle relaxation.
-
Dopamine Receptor Antagonism: It is a dopamine D1 and D1-like receptor antagonist, which underlies its neuroleptic effects.
-
5-HT2A Receptor Modulation: It also interacts with 5-HT2A receptors, which may be responsible for some of its psychoactive side effects.
Q2: Which animal species are most appropriate for studying the different effects of this compound?
A2: The choice of species depends on the research question:
-
Rodents (Rats, Mice): Commonly used for neuroleptic, locomotor, and general toxicity studies. The metabolism of glaucine has been studied in rats.
-
Guinea Pigs: Often used in models of asthma and bronchoconstriction to study its bronchodilator and anti-inflammatory effects.
-
Horses: Pharmacokinetic data is available for horses, which can be relevant for veterinary applications.
Q3: How can I minimize the impact of genetic variability on my results?
A3: Genetic differences, particularly in drug-metabolizing enzymes like cytochrome P450s, can significantly impact how animals process this compound. To mitigate this:
-
Use inbred strains of rodents (e.g., C57BL/6, BALB/c mice; Sprague-Dawley, Wistar rats) to ensure genetic uniformity.
-
Clearly report the strain, substrain, and source of the animals in your publications.
-
If using outbred stocks, a larger sample size may be necessary to account for the inherent genetic diversity.
Q4: What are some key considerations for the oral formulation of this compound?
A4: this compound is an alkaloid, and its solubility can be pH-dependent. For oral gavage studies:
-
Ensure the compound is fully dissolved or forms a uniform suspension in the vehicle.
-
Common vehicles include water with a suspending agent like 0.5% methylcellulose or carboxymethylcellulose.
-
The stability of the formulation should be confirmed for the duration of the experiment.
Data Presentation
Table 1: Illustrative Impact of Animal Strain on Pharmacokinetic Variability of a CNS-Active Alkaloid
This table provides a hypothetical example based on known principles of how animal strain can influence the variability of pharmacokinetic parameters.
| Parameter | Strain A (Inbred) | Strain B (Outbred) |
| Mean Cmax (ng/mL) | 850 | 875 |
| Standard Deviation (SD) | 120 | 350 |
| Coefficient of Variation (CV%) | 14.1% | 40.0% |
| Mean AUC (ng*h/mL) | 4500 | 4650 |
| Standard Deviation (SD) | 600 | 1800 |
| Coefficient of Variation (CV%) | 13.3% | 38.7% |
Data is illustrative and demonstrates the principle of lower variability in inbred vs. outbred strains.
Table 2: Pharmacokinetic Parameters of this compound in Different Animal Species
| Species | Route of Administration | Dose | Cmax | Tmax | AUC | Bioavailability (%) | Reference |
| Horse | Intravenous | 0.1 mg/kg | - | - | 45.4 hng/mL | - | |
| Horse | Oral | 0.1 mg/kg | - | - | 15.1 hng/mL | 17-48 | |
| Rat | Oral | 2 mg/kg | - | - | - | - |
Note: Complete pharmacokinetic data for this compound across multiple species is limited in publicly available literature. The study in rats focused on metabolism rather than detailed pharmacokinetics.
Experimental Protocols
Protocol 1: Dopamine D1 Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D1 receptor.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D1 receptor.
-
Radioligand: [³H]-SCH23390 (a D1 antagonist).
-
Test Compound: this compound.
-
Non-specific Agent: 10 µM Butaclamol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and centrifuge again. Resuspend the final pellet in assay buffer. Determine protein concentration (e.g., using a BCA assay).
-
Assay Setup: Perform the assay in a 96-well plate in triplicate.
-
Total Binding: Add assay buffer, a fixed concentration of [³H]-SCH23390 (at its Kd value), and the membrane suspension.
-
Non-specific Binding (NSB): Add 10 µM Butaclamol, the fixed concentration of [³H]-SCH23390, and the membrane suspension.
-
Competition: Add serial dilutions of this compound, the fixed concentration of [³H]-SCH23390, and the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using non-linear regression to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol 2: In Vitro Calcium Channel Blocker Assay using Rat Aortic Rings
This protocol details a method to assess the vasorelaxant effect of this compound, indicative of calcium channel blockade.
Materials:
-
Male Wistar rats (250-300g).
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
Phenylephrine or KCl for inducing contraction.
-
This compound.
-
Organ bath system with force transducers.
Procedure:
-
Aortic Ring Preparation:
-
Euthanize a rat and excise the thoracic aorta.
-
Carefully remove surrounding connective and adipose tissue in cold Krebs-Henseleit solution.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Mounting:
-
Mount the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O₂ and 5% CO₂.
-
Connect the rings to force transducers to record isometric tension.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, changing the buffer every 15 minutes.
-
-
Contraction:
-
Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM) or high KCl (e.g., 80 mM).
-
-
Relaxation:
-
Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine or KCl.
-
Plot the percentage of relaxation against the log concentration of this compound to generate a concentration-response curve.
-
Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
-
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Workflow for reducing inter-animal variability.
Caption: Logical workflow for troubleshooting variability.
References
Technical Support Center: (+)-Glaucine Preclinical Dosing & Experimentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with (+)-Glaucine in preclinical models. The information is designed to help refine dosing regimens and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound?
A1: this compound is an aporphine alkaloid with multiple mechanisms of action. It primarily functions as a non-competitive, selective phosphodiesterase 4 (PDE4) inhibitor and a calcium channel blocker.[1][2] This dual action contributes to its bronchodilator and anti-inflammatory effects.[2][3] Additionally, it has been shown to be a dopamine D1 and D1-like receptor antagonist and interacts with 5-HT2A receptors, which may be associated with its neuroleptic and potential hallucinogenic effects.[1] A recent study also identified its role in alleviating neuropathic pain by inhibiting the IL-16/CD4 signaling pathway, which in turn modulates NMDA receptor activity.
Q2: Which administration route is most appropriate for my preclinical study?
A2: The choice of administration route depends on the experimental goals, such as desired onset of action and bioavailability.
-
Oral (P.O.): Oral gavage is common for evaluating systemic effects after gastrointestinal absorption. However, be aware that this compound has relatively low oral bioavailability (17%-48% reported in horses), which may necessitate higher doses compared to parenteral routes.
-
Intravenous (I.V.): I.V. administration provides 100% bioavailability and is ideal for pharmacokinetic studies or when rapid and complete systemic exposure is required.
-
Intraperitoneal (I.P.): I.P. injection is a common parenteral route in rodents, offering rapid absorption. Doses of 7 to 28 mg/kg have been used to study central nervous system effects in rats.
-
Inhalation: For studies focusing on respiratory effects, such as asthma models, direct inhalation can be effective. Doses of 5-10 mg/ml have been used in guinea pigs to inhibit bronchoconstriction and airway hyperreactivity.
Q3: I am observing unexpected side effects like sedation or decreased motor activity. What should I do?
A3: Sedation, fatigue, and decreased locomotor activity are known side effects of this compound, particularly at higher doses. If these effects are confounding your experimental outcomes, consider the following:
-
Dose Reduction: This is the most straightforward approach. Review published studies to ensure your dose is within a reported therapeutic range for the desired effect (see Table 2).
-
Route of Administration: Oral administration may lead to a slower onset and potentially fewer acute side effects compared to I.P. or I.V. routes due to first-pass metabolism.
-
Acclimatization: Allow for a sufficient acclimatization period after drug administration before behavioral testing to minimize stress-related confounding factors.
-
Metabolite Activity: this compound is extensively metabolized via O- and N-demethylation. These metabolites may have their own pharmacological activity. Consider that the observed effects could be a combination of the parent compound and its metabolites.
Q4: My results show high variability between animals. How can I improve consistency?
A4: High variability can stem from issues in formulation, administration, or animal handling.
-
Formulation Consistency: Ensure your this compound formulation is homogenous, especially if it is a suspension. Use a consistent, validated protocol for preparation. For oral dosing, consider vehicles like water with a suspending agent (e.g., carboxymethylcellulose) or co-solvent systems if solubility is an issue.
-
Accurate Dosing: Calibrate all equipment and use precise techniques, such as oral gavage for rodents, to ensure each animal receives the intended dose.
-
Animal Factors: Control for variables such as age, weight, and sex. Fasting animals before oral dosing can improve absorption consistency.
-
Pharmacokinetics: The rapid absorption (T½ka of ~0.09 hours) and elimination (T½kel of ~0.7 hours) seen in some models suggest that the timing of sample collection and behavioral testing relative to administration is critical.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No Observed Therapeutic Effect | 1. Insufficient Dose: The administered dose may be too low to reach therapeutic concentrations. 2. Poor Bioavailability: Especially with oral administration, first-pass metabolism can significantly reduce systemic exposure. 3. Rapid Metabolism/Clearance: The compound may be cleared before it can exert its effect. 4. Incorrect Timing: The endpoint measurement may not align with the peak plasma concentration (Tmax). | 1. Conduct a dose-response study to identify the effective dose range. 2. Switch to a parenteral route (I.V. or I.P.) to bypass first-pass metabolism. 3. Increase dosing frequency based on the known elimination half-life. 4. Perform a pilot pharmacokinetic study to determine Tmax in your model and adjust your experimental timeline accordingly. |
| Toxicity or Adverse Events | 1. Dose Too High: Exceeding the maximum tolerated dose (MTD). 2. Vehicle Toxicity: The vehicle used for solubilization (e.g., DMSO, ethanol) may be causing adverse effects. 3. Acute Reaction: Rapid I.V. injection can cause acute cardiovascular effects. 4. Metabolite-Induced Toxicity: Accumulation of active or toxic metabolites. | 1. Reduce the dose. Refer to published toxicology studies; doses of 75-150 mg/kg (gavage) in rats showed some adverse neurobehavioral effects. 2. Run a vehicle-only control group. Select biocompatible excipients and use the lowest effective concentration. 3. Administer I.V. doses as a slow infusion rather than a bolus. 4. Characterize the metabolite profile in your model if unexpected toxicity occurs. |
| Poor Solubility / Formulation Issues | 1. Low Aqueous Solubility: this compound as a free base has poor water solubility. 2. Precipitation: The compound may precipitate out of solution upon standing or when administered. | 1. Use a pharmaceutically acceptable salt form (e.g., hydrobromide, phosphate, lactate), which generally has better solubility. 2. Prepare a suspension using a suspending agent (e.g., 0.5% methylcellulose). 3. Use co-solvents (e.g., PEG400, propylene glycol), but always check their compatibility and potential toxicity in your animal model. |
| Difficulty Quantifying in Samples | 1. Low Plasma Concentration: Due to a large volume of distribution or rapid clearance. 2. Matrix Effects: Interference from components in plasma or tissue homogenate. 3. Metabolite Interference: Metabolites may co-elute with the parent drug in chromatographic analysis. | 1. Use a highly sensitive analytical method like LC-MS/MS. 2. Optimize the sample clean-up procedure (e.g., protein precipitation followed by solid-phase extraction). 3. Develop a chromatographic method with sufficient resolution to separate this compound from its major metabolites (O- and N-demethylated forms). |
Data & Parameters
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models
| Parameter | Horse | Rat |
|---|---|---|
| Administration Route | I.V. (0.1 mg/kg) | Oral (2 mg/kg) |
| Model Type | Two-compartment | N/A |
| Absorption Half-life (t½ ka) | 0.09 h (Oral) | N/A |
| Elimination Half-life (t½ β / kel) | 3.1 h (I.V.) | N/A |
| Oral Bioavailability (F%) | 17% - 48% | N/A |
| Metabolism | N/A | Primarily O- and N-demethylation, followed by glucuronidation or sulfation. |
| Primary CYPs Involved | N/A | CYP3A4 (major), CYP1A2, CYP2D6, CYP2C19 |
Table 2: Reported Preclinical Dosing Regimens for this compound
| Animal Model | Route | Dose | Observed Effect | Reference |
|---|---|---|---|---|
| Rat (Fischer-344) | Oral Gavage | 75 - 150 mg/kg (daily for 6 weeks) | Decreased motor activity and grip strength. | |
| Rat (Wistar) | I.P. | 7 - 28 mg/kg | Decreased locomotor activity, potentiation of apomorphine stereotypy. | |
| Rat | Oral | 2 mg/kg | Used for metabolism studies. | |
| Mouse | Oral / I.P. / S.C. | 0.1 - 80 mg/kg | Analgesic effects. |
| Guinea Pig | Inhalation | 10 mg/ml (3 min) | Inhibition of antigen-induced bronchoconstriction. | |
Experimental Protocols & Methodologies
Protocol 1: Preparation and Oral Gavage Administration in Rodents
-
Formulation Preparation (Suspension):
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of a suspending agent like methylcellulose or carboxymethylcellulose in purified water.
-
Triturate the this compound powder with a small volume of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while stirring continuously to achieve the final desired concentration.
-
Ensure the suspension is continuously stirred before and during dosing to maintain homogeneity.
-
-
Oral Gavage Administration:
-
Calculate the dosing volume for each animal based on its most recent body weight (typically 5-10 mL/kg for rats).
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently restrain the animal and pass the needle over the tongue into the esophagus. Do not force the needle.
-
Slowly administer the formulation into the stomach.
-
Monitor the animal for any signs of distress post-administration.
-
Protocol 2: Plasma Sample Collection and Processing for PK Analysis
-
Blood Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
The volume of blood collected should not exceed the recommended limit for the species.
-
Keep samples on ice immediately after collection.
-
-
Plasma Separation:
-
Centrifuge the blood samples at approximately 2000 x g for 10-15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Transfer the plasma to clearly labeled cryovials.
-
-
Storage and Preparation for Analysis:
-
Store plasma samples at -80°C until analysis.
-
For analysis, thaw the samples and perform protein precipitation by adding 3 volumes of ice-cold acetonitrile.
-
Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant for analysis by HPLC or LC-MS/MS.
-
Protocol 3: Quantification of this compound by HPLC
-
Objective: To determine the concentration of this compound in plasma samples. A sensitive method using fluorescence detection has been described.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.
-
Chromatographic Conditions:
-
Column: Straight-phase column (specifics to be optimized based on available equipment).
-
Mobile Phase: A non-polar solvent system suitable for straight-phase chromatography.
-
Detection: Fluorescence detection (excitation and emission wavelengths must be optimized for glaucine).
-
-
Procedure:
-
Sample Cleanup: Use a simple extraction on kieselguhr micro-columns for plasma samples (100 µL).
-
Standard Curve: Prepare a series of calibration standards of known this compound concentrations in blank plasma and process them alongside the unknown samples.
-
Injection: Inject the processed samples and standards onto the HPLC system.
-
Quantification: Integrate the peak area corresponding to this compound. Construct a calibration curve by plotting peak area against concentration for the standards. Use the regression equation to calculate the concentration in the unknown samples.
-
Visualizations: Pathways & Workflows
Caption: Key signaling pathways modulated by this compound.
Caption: General workflow for a preclinical study with this compound.
Caption: A logical guide for troubleshooting common experimental issues.
References
Addressing challenges in the chemical synthesis of (+)-Glaucine
Welcome to the technical support center for the chemical synthesis of (+)-Glaucine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the synthesis of this pharmacologically significant aporphine alkaloid.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of this compound, categorized by the synthetic methodology.
Traditional Chemical Synthesis
The traditional approach to this compound often involves a multi-step sequence, including the formation of a substituted isoquinoline precursor, followed by asymmetric reduction and intramolecular aryl-aryl coupling.
1. Bischler-Napieralski Reaction for Dihydroisoquinoline Precursor Synthesis
-
Q1: I am observing a very low yield in my Bischler-Napieralski reaction. What are the likely causes and how can I improve it?
A1: Low yields in the Bischler-Napieralski reaction are a common issue. The primary causes include a deactivated aromatic ring and competing side reactions.[1][2] The success of this intramolecular electrophilic aromatic substitution is highly dependent on the nucleophilicity of the arene.[1]
-
Troubleshooting Strategies:
-
Substrate Activation: Ensure your β-arylethylamide substrate contains electron-donating groups on the phenyl ring, as these are crucial for facilitating the cyclization.[2]
-
Choice of Dehydrating Agent: For electron-rich substrates, phosphorus oxychloride (POCl₃) is often sufficient.[1] For less reactive substrates, stronger agents like phosphorus pentoxide (P₂O₅) in refluxing POCl₃, polyphosphoric acid (PPA), or triflic anhydride (Tf₂O) may be necessary.
-
Minimize Side Reactions: The retro-Ritter reaction, which forms an unwanted styrene byproduct, can significantly lower your yield. To mitigate this, you can use the corresponding nitrile as a solvent to shift the equilibrium or employ a milder protocol using oxalyl chloride and a Lewis acid (e.g., FeCl₃).
-
-
-
Q2: My reaction is producing a significant amount of a styrene-like byproduct. How can I suppress this side reaction?
A2: The formation of a styrene byproduct is indicative of the retro-Ritter reaction. This occurs when the nitrilium ion intermediate undergoes fragmentation instead of the desired cyclization.
-
Troubleshooting Strategies:
-
Solvent Choice: Using the corresponding nitrile as the reaction solvent can help to shift the equilibrium away from the retro-Ritter products.
-
Milder Reagents: Employing milder activating agents can prevent the formation of a stable nitrilium ion. The use of oxalyl chloride with a Lewis acid or a combination of triflic anhydride and 2-chloropyridine are effective alternatives that proceed through an N-acyliminium intermediate, which is less prone to fragmentation.
-
-
-
Q3: The workup of my Bischler-Napieralski reaction is difficult, and I'm losing a lot of product. Are there any tips for a more efficient workup?
A3: A challenging workup can lead to significant product loss.
-
Workup Recommendations:
-
After the reaction is complete, cool the mixture and carefully quench it by pouring it onto crushed ice.
-
Basify the aqueous solution with a concentrated base like NaOH or NH₄OH to a pH greater than 10 to ensure the product is in its free base form for extraction.
-
Extract thoroughly with an organic solvent such as dichloromethane or ethyl acetate.
-
-
2. Noyori Asymmetric Hydrogenation for Chiral Control
-
Q1: My Noyori asymmetric hydrogenation is giving low enantioselectivity. What factors influence the stereochemical outcome?
A1: The enantioselectivity of the Noyori hydrogenation is highly dependent on the catalyst system and reaction conditions.
-
Troubleshooting Strategies:
-
Catalyst Integrity: Ensure the Ru-BINAP catalyst is handled under an inert atmosphere as it can be sensitive to air and moisture. Prepare the active catalyst in situ from commercially available precursors if you suspect degradation of the pre-formed catalyst.
-
Ligand Choice: The chirality of the product is determined by the enantiomer of the BINAP ligand used ((R)-BINAP or (S)-BINAP). Verify that you are using the correct isomer for the desired product stereochemistry.
-
Reaction Conditions: Temperature and hydrogen pressure can significantly impact enantioselectivity. The reaction can be run at lower temperatures (e.g., 23 °C) with high pressure (100 atm) or at higher temperatures (e.g., 100 °C) with lower pressure (4 atm). Optimization of these parameters for your specific substrate may be necessary.
-
-
3. Palladium-Catalyzed Intramolecular Aryl-Aryl Coupling
-
Q1: My palladium-catalyzed coupling reaction is not proceeding, or the yield is very low. What are the common reasons for failure?
A1: Low or no yield in palladium-catalyzed cross-coupling reactions is often due to catalyst deactivation or suboptimal reaction conditions.
-
Troubleshooting Strategies:
-
Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., argon or nitrogen).
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents. Impurities can poison the palladium catalyst.
-
Catalyst and Ligand Choice: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical. Bulky, electron-rich phosphine ligands often improve catalyst stability and activity.
-
Base Selection: The base plays a crucial role. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can depend on the specific substrates and ligands used.
-
-
-
Q2: I am observing the formation of palladium black in my reaction mixture. What does this indicate and how can I prevent it?
A2: The formation of palladium black indicates the aggregation of the active Pd(0) catalyst into an inactive form.
-
Troubleshooting Strategies:
-
Ligand Stabilization: The use of appropriate ligands is key to stabilizing the active catalytic species. Bulky, electron-rich phosphine ligands can prevent aggregation.
-
Reaction Conditions: Ensure adequate stirring and avoid overheating the reaction mixture, as these can promote catalyst decomposition.
-
-
Modern Synthetic Approaches
1. Chemoenzymatic Synthesis
-
Q1: The enzymatic reduction step in my chemoenzymatic synthesis is slow or incomplete. How can I improve the efficiency?
A1: The efficiency of the enzymatic reduction can be influenced by several factors.
-
Troubleshooting Strategies:
-
Enzyme Activity: Ensure the enzyme (e.g., imine reductase) is active. Proper storage and handling are crucial.
-
Cofactor Regeneration: The enzymatic reduction often requires a cofactor like NADPH. An efficient cofactor regeneration system (e.g., using glucose dehydrogenase and glucose) is necessary to drive the reaction to completion.
-
Reaction Conditions: Optimize pH, temperature, and substrate concentration for the specific enzyme being used. For example, a typical condition involves a potassium phosphate buffer at pH 7.0 and a temperature of 30 °C.
-
-
2. Catalyst-Free Photoinduced Coupling
-
Q1: My photoinduced coupling reaction is giving a low yield. What are the critical parameters to optimize?
A1: The yield of the photoinduced coupling is highly sensitive to the reaction environment.
-
Troubleshooting Strategies:
-
Atmosphere: The reaction is highly susceptible to oxidation. Conducting the reaction under an inert nitrogen atmosphere is crucial and can dramatically improve the yield from as low as 15.5% to over 90%.
-
Acid Concentration: The concentration of acid (e.g., HCl) can affect the reaction rate. Higher acid concentrations may accelerate the dissociation of the halide and improve the reaction rate.
-
Light Source and Wavelength: The choice of lamp and its wavelength can influence the reaction efficiency. Optimization of the light source may be required.
-
-
Quantitative Data Summary
The following tables provide a summary of typical yields and reaction conditions for the key steps in different synthetic routes to this compound and related aporphine alkaloids.
Table 1: Bischler-Napieralski Reaction Conditions and Yields
| Dehydrating Agent | Solvent | Temperature | Time (h) | Yield | Reference(s) |
| POCl₃ | Toluene | Reflux | 2-6 | Moderate | |
| P₂O₅ in POCl₃ | Toluene | Reflux | 2-6 | Moderate-High | |
| Tf₂O, 2-chloropyridine | CH₂Cl₂ | -20 °C to RT | 1.5-2.5 | High | |
| Oxalyl chloride, FeCl₃ | CH₂Cl₂ | 0 °C to RT | - | up to 92% |
Table 2: Comparison of Intramolecular Aryl-Aryl Coupling Methods
| Method | Catalyst/Reagent | Ligand | Base | Solvent | Temperature | Time | Yield | Reference(s) |
| Palladium-Catalyzed | Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | Toluene | 110 °C | 12 h | Moderate | |
| Photoinduced | None (light) | - | HCl (3M) | Methanol | Room Temp | 10-60 min | up to 90% |
Table 3: Chemoenzymatic Synthesis Stepwise Yields
| Step | Reagents/Enzyme | Conditions | Time | Yield | Reference(s) |
| Bischler-Napieralski | PCl₅ | CH₂Cl₂, 0 °C to RT, 6h | 6 h | >90% | |
| Enzymatic Reduction | Engineered Imine Reductase, GDH, NADP⁺ | pH 7.0 buffer, 30 °C | 6 h | 91-98% | |
| N-Methylation | CNMT, S-adenosyl methionine | pH 7.0 buffer, 30 °C | 12 h | 94-98% | |
| Photoinduced Coupling | 10W LED, 3M HCl | Room Temperature | 10-60 min | up to 90% |
Experimental Protocols
Protocol 1: Bischler-Napieralski Reaction (General Procedure)
-
Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add the β-arylethylamide (1.0 equiv).
-
Reagent Addition: Add anhydrous toluene to dissolve the starting material. Then, add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a concentrated NaOH or NH₄OH solution until the pH is greater than 10.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Noyori Asymmetric Hydrogenation (General Procedure)
-
Catalyst Preparation (in situ): In a glovebox, charge a Schlenk flask with the Ru(II) precursor (e.g., [RuCl₂(benzene)]₂) and the chiral BINAP ligand in an appropriate solvent (e.g., DMF). Heat the mixture to form the active catalyst.
-
Reaction Setup: In a separate reactor, dissolve the dihydroisoquinoline substrate in a suitable solvent (e.g., ethanol).
-
Hydrogenation: Transfer the substrate solution to the reactor and add the catalyst solution. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4-100 atm) and heat to the appropriate temperature (e.g., 23-100 °C).
-
Monitoring: Stir the reaction mixture vigorously and monitor the progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the product by column chromatography or recrystallization.
Protocol 3: Palladium-Catalyzed Intramolecular Biaryl Coupling (General Procedure)
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand, and the base (e.g., K₂CO₃).
-
Reagent Addition: Add the aryl halide substrate and anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 4: Catalyst-Free Photoinduced Coupling
-
Setup: Dissolve the N-methylated 2'-halogenated 1-benzyl-tetrahydroisoquinoline precursor in methanol containing 3M HCl in a quartz reaction vessel.
-
Inert Atmosphere: Bubble nitrogen gas through the solution for at least 15 minutes to remove any dissolved oxygen.
-
Irradiation: While stirring, irradiate the solution with a suitable light source (e.g., 10W LED) at room temperature. Monitor the reaction by HPLC until the starting material is consumed (typically 10-60 minutes).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with a suitable base (e.g., NaHCO₃).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for the traditional chemical synthesis of this compound.
Caption: Troubleshooting logic for common low-yield scenarios.
Caption: Workflow for the chemoenzymatic synthesis of aporphine alkaloids.
References
Identifying and minimizing impurities in synthetic (+)-Glaucine batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic (+)-Glaucine. Our goal is to help you identify and minimize impurities in your synthetic batches, ensuring the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in synthetic this compound batches?
A1: Impurities in synthetic this compound can be broadly categorized as follows:
-
Process-Related Impurities: These arise from the synthetic route and include unreacted starting materials, intermediates, and byproducts from side reactions. For instance, in syntheses involving intramolecular oxidative phenol coupling of reticuline-type precursors, isomeric aporphine alkaloids or morphinandienone alkaloids could potentially form.[1]
-
Degradation Products: this compound is susceptible to degradation under certain conditions. Exposure to air can lead to oxidation, while UV irradiation can also cause degradation.[2] Common degradation products include 7,6'-dehydroglaucine, 1,2,9,10-tetramethoxyoxoaporphine, dihydropontevedrine, pontevedrine, glaucine-N-oxide, and corunine.
-
Reagent-Related Impurities: These include residual solvents, catalysts (e.g., palladium from coupling reactions), and other reagents used during synthesis and purification.[3]
-
Enantiomeric Impurities: If a non-stereoselective synthesis is employed, the presence of the (-)-enantiomer of Glaucine is possible.
Q2: What are the regulatory guidelines for controlling impurities in active pharmaceutical ingredients (APIs) like this compound?
A2: Regulatory bodies such as the International Council for Harmonisation (ICH) have established guidelines for the control of impurities in new drug substances.[4][5] The ICH Q3A(R2) guideline, for example, outlines the thresholds for reporting, identifying, and qualifying impurities. It is crucial to develop a robust analytical methodology to ensure that all impurities above the 0.1% level are detected and identified.
Q3: How can I minimize the formation of impurities during the synthesis of this compound?
A3: Minimizing impurities starts with a well-controlled manufacturing process. Key strategies include:
-
High-Purity Starting Materials: Ensure the purity of your starting materials to prevent the introduction of impurities that may carry through the synthesis.
-
Optimized Reaction Conditions: Carefully control reaction parameters such as temperature, pressure, and stoichiometry to minimize side reactions.
-
Appropriate Purification Techniques: Employ effective purification methods like recrystallization or column chromatography to remove impurities. For example, recrystallization from an ethanol/water mixture has been shown to be effective in removing phenanthrene-based impurities.
-
Proper Storage and Handling: Store this compound under appropriate conditions (e.g., protected from light and air) to prevent degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis and purification of synthetic this compound.
Problem 1: An unknown peak is observed in the HPLC chromatogram of my synthetic this compound batch.
-
Possible Cause & Solution:
-
Identify the Peak: The first step is to identify the unknown peak. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose, as it can provide the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can further help in determining the elemental composition.
-
Structural Elucidation: For a more detailed structural analysis, the impurity may need to be isolated using preparative HPLC. The isolated impurity can then be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Compare with Known Impurities: Compare the retention time and mass spectrum of the unknown peak with the data for known this compound impurities and degradation products (see Table 1).
-
Problem 2: My batch of this compound shows a higher than acceptable level of a known impurity.
-
Possible Cause & Solution:
-
Review the Synthetic Process: Re-evaluate the synthetic steps to identify the origin of the impurity. This could be a side reaction that is more prevalent under your specific reaction conditions.
-
Optimize Purification: Your current purification protocol may not be effective for removing this specific impurity. Consider modifying the purification method, for instance, by changing the solvent system for recrystallization or the stationary and mobile phases for chromatography.
-
Re-crystallization: If the impurity is a byproduct that co-crystallizes with glaucine, multiple recrystallizations with an appropriate solvent system might be necessary.
-
Problem 3: The color of my synthetic this compound batch is off-white or yellowish.
-
Possible Cause & Solution:
-
Oxidation Products: A yellowish color can indicate the presence of oxidation products. Oxoaporphine derivatives, which can be formed through oxidation, are often colored.
-
Storage Conditions: Ensure that the material has been stored protected from light and air.
-
Purification: Additional purification steps, such as activated carbon treatment followed by recrystallization, may be required to remove colored impurities.
-
Data Presentation
Table 1: Common Impurities in Synthetic this compound
| Impurity Name | Potential Source | Typical Analytical Method for Detection |
| N-Desmethylglaucine | N-demethylation (metabolic or synthetic byproduct) | LC-MS, GC-MS |
| O-Desmethylglaucine | O-demethylation (metabolic or synthetic byproduct) | LC-MS, GC-MS |
| Glaucine N-oxide | Oxidation of the tertiary amine | LC-MS |
| Dehydroglaucine | Oxidation | HPLC, LC-MS |
| (R)-Glaucine | Non-stereoselective synthesis | Chiral HPLC |
| Residual Solvents (e.g., Ethanol, Chloroform) | Purification process | GC-HS (Gas Chromatography-Headspace) |
| Heavy Metals (e.g., Palladium) | Catalytic reactions | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method is a general guideline and may require optimization for your specific instrumentation and impurity profile.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-30 min: 10% to 90% B (linear gradient)
-
30-35 min: 90% B (isocratic)
-
35-40 min: 90% to 10% B (linear gradient)
-
40-45 min: 10% B (isocratic for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm and 305 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (90:10 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
-
LC Conditions: Use the same HPLC method as described above.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzer is recommended for accurate mass measurements.
-
Ionization Mode: Positive ion mode is typically used for the analysis of alkaloids like glaucine.
-
Data Acquisition: Acquire full scan data to detect all ions and MS/MS data on the most abundant ions to obtain fragmentation patterns for structural elucidation.
Visualizations
Caption: Workflow for the identification and control of impurities in synthetic this compound.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Handling the Photosensitivity of (+)-Glaucine in Experimental Settings
For researchers, scientists, and drug development professionals working with (+)-Glaucine, its inherent photosensitivity presents a significant experimental challenge. Exposure to light can lead to degradation of the compound, compromising the validity and reproducibility of research findings. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is photosensitivity and why is it a concern for this compound?
A1: Photosensitivity is the property of a substance to undergo a chemical change upon exposure to light. For this compound, an aporphine alkaloid, this means that ambient or experimental light sources can induce its degradation into other compounds. This is a critical concern as it can lead to a decrease in the concentration of the active compound, the formation of potentially interfering or toxic byproducts, and ultimately, inaccurate experimental results.
Q2: What are the primary degradation products of this compound upon light exposure?
A2: Upon exposure to UV irradiation and air, this compound can oxidize to form several degradation products. The main identified products include dehydroglaucine, and oxoaporphine alkaloids such as O-methyl-atheroline (corunine) and an N-oxide derivative. The formation of these products alters the chemical profile of the sample and can interfere with analytical measurements.
Q3: What are the optimal storage and handling conditions to minimize photodegradation of this compound?
A3: To minimize photodegradation, this compound and its solutions should be protected from light at all times. Here are some key recommendations:
-
Storage: Store solid this compound and its solutions in amber-colored vials or containers that block UV and visible light. For long-term storage, keep in a cool, dark place, such as a refrigerator or freezer, depending on the solvent used.
-
Handling: Conduct all experimental manipulations in a dimly lit room or under red light conditions. Use amber-colored volumetric flasks, pipettes, and other glassware. If transparent glassware is unavoidable, wrap it in aluminum foil.
-
During Analysis: When using techniques like HPLC or spectrophotometry, use autosamplers with light-protective covers. If manual injection is necessary, prepare samples immediately before analysis to minimize light exposure.
Q4: Can I use stabilizers to protect this compound from photodegradation in solution?
A4: While specific studies on stabilizers for this compound are not extensively documented, general strategies for photosensitive compounds can be applied. The use of antioxidants or quenchers of reactive oxygen species may offer some protection. Additionally, formulation strategies such as encapsulation in liposomes or complexation with cyclodextrins have been shown to protect other photosensitive drugs and could potentially be explored for this compound. However, the compatibility and potential interference of these additives with your specific experimental system must be carefully evaluated.
Troubleshooting Guides
Problem 1: Inconsistent results in bioassays or analytical measurements with this compound.
-
Possible Cause: Photodegradation of this compound during sample preparation or analysis.
-
Troubleshooting Steps:
-
Review your workflow: Identify all steps where the sample is exposed to light. This includes weighing, dissolution, dilution, and transfer steps.
-
Implement light-protective measures: Use amber glassware or foil-wrapped containers for all solutions. Work in a dimly lit environment.
-
Analyze for degradation products: Use a stability-indicating analytical method, such as HPLC-UV, to check for the presence of known photodegradation products in your samples.
-
Prepare fresh solutions: Prepare solutions of this compound immediately before use and avoid storing them for extended periods, even in the dark.
-
Problem 2: Appearance of unexpected peaks in my HPLC chromatogram when analyzing this compound.
-
Possible Cause: Formation of photodegradation products.
-
Troubleshooting Steps:
-
Conduct a forced degradation study: Intentionally expose a solution of this compound to a light source (e.g., a UV lamp) for a controlled period. Analyze this "stressed" sample by HPLC to see if the unexpected peaks correspond to the newly formed degradation products.
-
Optimize chromatographic separation: Adjust your HPLC method (e.g., mobile phase composition, gradient) to ensure baseline separation of this compound from its degradation products.
-
Use a photodiode array (PDA) detector: A PDA detector can help in identifying peaks by comparing their UV-Vis spectra. The photodegradation products will likely have different spectra from the parent this compound.
-
Problem 3: The concentration of my this compound stock solution seems to decrease over time, even when stored in the dark.
-
Possible Cause: While photodegradation is a primary concern, other degradation pathways like oxidation can also occur, which may be accelerated by initial light exposure.
-
Troubleshooting Steps:
-
De-gas solvents: Use solvents that have been de-gassed to remove dissolved oxygen, which can contribute to oxidative degradation.
-
Store under inert atmosphere: For highly sensitive applications, consider storing stock solutions under an inert gas like nitrogen or argon.
-
Re-evaluate storage conditions: Ensure the storage temperature is appropriate for the solvent used and that the containers are sealed tightly.
-
Quantitative Data
| Parameter | Value | Solvent |
| UV Absorption Maxima (λmax) | 220 nm, 280 nm, 305 nm | Not specified |
Note: The molar extinction coefficients for these maxima are not consistently reported and should be determined experimentally for quantitative studies.
Experimental Protocols
Protocol 1: Forced Photodegradation Study of this compound
This protocol outlines a general procedure to intentionally degrade this compound to identify its photodegradation products and assess its stability.
Materials:
-
This compound standard
-
HPLC-grade solvent (e.g., methanol or acetonitrile)
-
Amber and clear glass vials
-
Photostability chamber or a controlled UV light source
-
Validated HPLC-UV or HPLC-MS system
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL) in both an amber vial (control) and a clear vial (test sample).
-
Light Exposure: Place the clear vial in a photostability chamber and expose it to a controlled light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). The amber vial should be kept in the dark at the same temperature.
-
Time Points: Withdraw aliquots from both the test and control samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the withdrawn aliquots using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the exposed samples with the control. A decrease in the peak area of this compound and the appearance of new peaks in the exposed samples indicate photodegradation.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its photodegradation products.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with an additive like 0.1% formic acid for better peak shape).
-
Start with a lower concentration of acetonitrile and gradually increase it.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set at one of the absorption maxima of this compound (e.g., 280 nm or 305 nm). A PDA detector is recommended for spectral analysis.
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness, using samples from the forced degradation study to prove its stability-indicating nature.
Visualizations
Caption: A workflow diagram illustrating the key stages of handling this compound with integrated protective measures and troubleshooting steps.
Technical Support Center: Experimental Controls for (+)-Glaucine Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Glaucine. The following information is designed to help you select appropriate control groups and design robust experiments to investigate the multifaceted effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the essential control groups to include in any this compound experiment?
A1: For any experiment involving this compound, the following three control groups are fundamental:
-
Negative Control (Unstimulated/Untreated): This group consists of cells or animals that do not receive any treatment, including the vehicle. It establishes the baseline response of your experimental system.
-
Vehicle Control: This group receives the same solvent used to dissolve this compound (e.g., DMSO, ethanol, saline) at the same final concentration used in the experimental group. This is crucial to ensure that the observed effects are due to this compound itself and not the solvent.
-
Positive Control: This group is treated with a well-characterized compound known to produce the expected effect through a known mechanism. The choice of positive control will depend on the specific biological activity of this compound you are investigating.
Q2: How do I choose an appropriate vehicle for dissolving this compound?
A2: this compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. For in vivo studies, it can be prepared in saline. When preparing your vehicle control, it is critical to use the same final concentration of the solvent as in your this compound-treated groups. Be aware that high concentrations of organic solvents can have their own biological effects. It is recommended to keep the final concentration of DMSO below 0.5% in cell-based assays.
Q3: What are the known mechanisms of action for this compound that I should consider when selecting positive controls?
A3: this compound has several known mechanisms of action. Your choice of positive control should align with the specific pathway you are studying. The primary mechanisms include:
-
Phosphodiesterase 4 (PDE4) Inhibition: this compound inhibits the PDE4 enzyme, which leads to an increase in intracellular cyclic AMP (cAMP).
-
Calcium Channel Blockade: It acts as a calcium channel blocker, particularly on L-type calcium channels.[1]
-
Dopamine Receptor Antagonism: It functions as an antagonist at dopamine D1 and D1-like receptors.[1]
-
Serotonin (5-HT) Receptor Modulation: The enantiomers of glaucine have different effects on 5-HT receptors; (S)-glaucine is a partial agonist of 5-HT2 subtypes, while (R)-glaucine is a positive allosteric modulator of 5-HT2 receptors.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background signal in vehicle control group. | The vehicle (e.g., DMSO) is causing a non-specific effect at the concentration used. | Perform a dose-response experiment with the vehicle alone to determine a non-toxic concentration. Aim for a final DMSO concentration of <0.5%. |
| No effect observed with this compound treatment. | The concentration of this compound is too low. | Conduct a dose-response experiment to determine the optimal concentration. |
| The compound has degraded. | Ensure proper storage of this compound (cool, dark, and dry). Prepare fresh stock solutions for each experiment. | |
| The experimental system is not sensitive to the effects of this compound. | Verify the expression and functionality of the target receptors/enzymes (e.g., PDE4, calcium channels, dopamine receptors) in your cell line or animal model. | |
| Inconsistent results between experiments. | Variability in cell passage number or health. | Use cells within a consistent and low passage number range. Regularly check for cell viability and morphology. |
| Inconsistent preparation of this compound or other reagents. | Prepare fresh solutions for each experiment and ensure accurate pipetting. |
Experimental Protocols and Control Recommendations
Here are detailed methodologies for key experiments involving this compound, including specific recommendations for control groups.
Investigating PDE4 Inhibitory Activity
Objective: To determine if this compound inhibits PDE4 activity in vitro.
Experimental Workflow:
Methodology:
-
Prepare Cell Lysates: Use a cell line known to express PDE4 (e.g., human U937 monocytic cells).
-
Set Up Reactions: In a microplate, add the cell lysate to wells containing:
-
Negative Control: Assay buffer only.
-
Vehicle Control: The highest concentration of the vehicle used to dissolve this compound.
-
Positive Control: A known PDE4 inhibitor, such as Rolipram (typically in the nanomolar to low micromolar range).
-
Test Compound: A range of concentrations of this compound.
-
-
Initiate Reaction: Add a known amount of cAMP to each well to start the reaction.
-
Incubate: Allow the reaction to proceed for a specific time at 37°C.
-
Terminate Reaction and Detect: Stop the reaction and measure the amount of remaining cAMP using a commercially available kit (e.g., ELISA-based or fluorescence-based).
-
Data Analysis: Calculate the percentage of PDE4 inhibition for each concentration of this compound and the positive control relative to the vehicle control.
Data Presentation:
| Treatment Group | Concentration | cAMP Level (pmol/well) | % PDE4 Inhibition |
| Negative Control | - | 0% | |
| Vehicle Control | (e.g., 0.1% DMSO) | ||
| This compound | 1 µM | ||
| 10 µM | |||
| 100 µM | |||
| Rolipram (Positive Control) | 10 µM |
Assessing Calcium Channel Blocking Activity
Objective: To determine if this compound blocks calcium influx in response to a depolarizing stimulus.
Signaling Pathway:
Methodology:
-
Cell Preparation: Use a cell line responsive to depolarization, such as smooth muscle cells or neurons.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Establish Baseline: Measure the baseline fluorescence of the cells.
-
Pre-treatment: Incubate the cells with:
-
Negative Control: Assay buffer.
-
Vehicle Control: The vehicle for this compound.
-
Positive Control: A known L-type calcium channel blocker, such as Verapamil or Nifedipine (typically in the micromolar range).
-
Test Compound: Different concentrations of this compound.
-
-
Stimulation: Induce calcium influx by adding a depolarizing agent, such as a high concentration of potassium chloride (KCl).
-
Measurement: Immediately measure the change in fluorescence over time using a fluorescence plate reader or microscope.
-
Data Analysis: Quantify the peak fluorescence intensity or the area under the curve and calculate the percentage of inhibition of calcium influx.
Data Presentation:
| Treatment Group | Concentration | Peak Fluorescence Intensity (Arbitrary Units) | % Inhibition of Ca2+ Influx |
| Unstimulated Control | - | - | |
| Stimulated + Vehicle | (e.g., 0.1% DMSO) | 0% | |
| Stimulated + this compound | 1 µM | ||
| 10 µM | |||
| 100 µM | |||
| Stimulated + Verapamil | 10 µM |
Evaluating Dopamine Receptor Antagonism
Objective: To assess the ability of this compound to antagonize dopamine D1 and D2 receptors. This can be done through receptor binding assays or functional assays.
Logical Relationship for Control Selection:
Methodology (Receptor Binding Assay):
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing either dopamine D1 or D2 receptors.
-
Assay Setup: In a microplate, combine the cell membranes with:
-
Total Binding: A radiolabeled dopamine receptor antagonist (e.g., [3H]SCH23390 for D1 receptors or [3H]Raclopride for D2 receptors).
-
Non-specific Binding: The radiolabeled antagonist plus a high concentration of an unlabeled antagonist (e.g., unlabeled SCH23390 or Raclopride ) to saturate the receptors.
-
Vehicle Control: The radiolabeled antagonist and the vehicle for this compound.
-
Test Compound: The radiolabeled antagonist and various concentrations of this compound.
-
-
Incubation: Incubate the plate to allow binding to reach equilibrium.
-
Harvesting and Washing: Rapidly filter the contents of each well and wash to remove unbound radioligand.
-
Scintillation Counting: Measure the radioactivity remaining on the filters.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the ability of this compound to displace the radioligand and calculate its binding affinity (Ki).
Data Presentation:
| Compound | Receptor | Ki (nM) |
| This compound | Dopamine D1 | |
| SCH23390 (Positive Control) | Dopamine D1 | |
| This compound | Dopamine D2 | |
| Raclopride (Positive Control) | Dopamine D2 |
By implementing these detailed protocols and incorporating the appropriate control groups, researchers can obtain reliable and reproducible data on the biological activities of this compound. This structured approach will facilitate a clearer understanding of its mechanisms of action and potential therapeutic applications.
References
Technical Support Center: Optimizing Storage and Handling of (+)-Glaucine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage conditions to prevent the degradation of (+)-Glaucine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored in a well-sealed container at -20°C, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable. The key is to minimize exposure to environmental factors that can accelerate degradation.
Q2: How should I store this compound in solution?
A2: The stability of this compound in solution is highly dependent on the solvent and pH. If possible, prepare solutions fresh for each experiment. If storage is necessary, use a buffered solution at a slightly acidic to neutral pH (pH 5-7) and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Solutions should be protected from light.
Q3: Is this compound sensitive to light?
A3: Yes, this compound is known to be photounstable. Exposure to light, particularly UV radiation, can lead to degradation. Therefore, it is crucial to store both solid and solution forms of this compound in amber-colored vials or wrapped in aluminum foil to protect them from light. All experimental manipulations should be carried out under subdued light conditions whenever feasible.
Q4: What is the impact of pH on the stability of this compound?
A4: While specific data on the hydrolytic degradation of this compound across a wide pH range is limited, aporphine alkaloids can be susceptible to degradation under strongly acidic or basic conditions. Phenolic alkaloids that often accompany glaucine are particularly prone to oxidation in alkaline media. It is advisable to maintain solutions of this compound in a pH range of 5-7 to minimize potential hydrolysis and oxidation.
Q5: Can this compound oxidize? What are the potential oxidation products?
A5: Yes, this compound is susceptible to oxidation. The tertiary amine and the methoxy groups on the aromatic rings are potential sites for oxidation. Known oxidation products include Glaucine N-oxide and 6a,7-dehydroglaucine.[1] To prevent oxidation, it is recommended to use deoxygenated solvents for preparing solutions and to store them under an inert atmosphere (e.g., nitrogen or argon).
Q6: Are there more stable salt forms of this compound available?
A6: Yes, certain salt forms of glaucine have been reported to have improved stability and solubility. The phosphate and lactate salts of glaucine are noted for their desirable stability characteristics.[2] When selecting a form of glaucine for your experiments, consider that the salt form may offer advantages in terms of handling and stability.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of potency or inconsistent results in bioassays. | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If using a stored solution, perform a quality control check (e.g., by HPLC) to confirm the concentration and purity before use. Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. |
| Appearance of unknown peaks in HPLC chromatograms. | Formation of degradation products. | Review storage conditions. Ensure the compound is protected from light, stored at the correct temperature, and that the pH of the solution is appropriate. Consider performing a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method. |
| Color change in solid this compound or its solutions (e.g., yellowing). | Oxidation or photodegradation. | Discard the discolored material. For future storage, ensure the container is tightly sealed and flushed with an inert gas (e.g., nitrogen or argon) before sealing. Always protect from light by using amber vials or wrapping containers in foil. |
| Precipitation of this compound from solution upon storage. | Poor solubility or pH shift. | Ensure the solvent and buffer system are appropriate for the desired concentration. Check the pH of the solution before and after storage. Consider using a more stable salt form of glaucine with better solubility. |
Quantitative Data on this compound Degradation
While specific public data on the forced degradation of this compound is scarce, the following table provides a representative example of potential degradation percentages under various stress conditions, based on the typical behavior of aporphine alkaloids. Note: These values are for illustrative purposes and actual degradation will depend on the specific experimental conditions.
| Stress Condition | Parameters | Duration | Potential Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 hours | 5 - 15 | O-demethylated derivatives, Hydrolysis of ether linkages |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 24 hours | 10 - 25 | O-demethylated derivatives, Products of ring opening |
| Oxidation | 3% H₂O₂ at room temperature | 24 hours | 15 - 40 | Glaucine N-oxide, 6a,7-dehydroglaucine, Hydroxylated derivatives |
| Thermal Degradation | Solid state at 80°C | 7 days | 5 - 10 | Unspecified decomposition products |
| Photodegradation | Solid state, ICH Q1B light exposure | 7 days | 20 - 50 | Dehydrogenated and oxidized derivatives |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a typical procedure to assess the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial and keep it in a temperature-controlled oven at 80°C for 7 days.
-
At specified time points, withdraw a sample, dissolve it in the solvent to the initial concentration, and analyze.
-
-
Photodegradation (Solid State):
-
Place a thin layer of solid this compound in a petri dish and expose it to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure, dissolve the samples and analyze.
-
3. Analytical Method:
-
Analyze all samples using a stability-indicating HPLC method. A typical starting point would be a C18 reverse-phase column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer at pH 6).
-
Use a photodiode array (PDA) detector to monitor the elution and to check for peak purity.
-
Mass spectrometry (MS) can be coupled to the HPLC to identify the mass of the degradation products.
4. Data Analysis:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Characterize the degradation products based on their retention times, UV spectra, and mass spectral data.
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways of this compound under stress conditions.
References
Validation & Comparative
Comparative Analysis of (+)-Glaucine's PDE4 Inhibitory Activity Against Established Inhibitors
This guide provides a detailed comparison of the phosphodiesterase 4 (PDE4) inhibitory activity of the natural alkaloid (+)-Glaucine against two well-established synthetic inhibitors, Roflumilast and Rolipram. The content is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathway and experimental workflow.
Data Presentation: Inhibitory Potency (IC50/Ki)
The inhibitory activities of this compound, Roflumilast, and Rolipram against PDE4 are summarized in the table below. The half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values are presented to quantify and compare their potency. Lower values indicate higher potency.
| Compound | Target Enzyme/Isoform | IC50 / Ki Value | Source |
| This compound | Human Bronchus & PMN PDE4 | Ki = 3.4 µM | [1] |
| Roflumilast | PDE4A1 | IC50 = 0.7 nM | [2] |
| PDE4A4 | IC50 = 0.9 nM | [2] | |
| PDE4B1 | IC50 = 0.7 nM | [2] | |
| PDE4B2 | IC50 = 0.2 nM | [2] | |
| PDE4D | IC50 = 0.68 nM | ||
| Rolipram | PDE4A | IC50 = 3 nM | |
| PDE4B | IC50 = 130 nM | ||
| PDE4D | IC50 = 240 nM |
PMN: Polymorphonuclear leukocytes
From the data, it is evident that Roflumilast and Rolipram exhibit significantly higher potency, with IC50 values in the nanomolar range, as compared to this compound, which has an inhibition constant in the micromolar range. Notably, glaucine is approximately 10-fold less potent than rolipram at the catalytic site of PDE4.
Experimental Protocols
The determination of PDE4 inhibitory activity is typically conducted through in vitro enzyme inhibition assays. Below is a generalized protocol for such an assay.
Protocol: In Vitro PDE4 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PDE4 isoform.
Materials:
-
Purified recombinant human PDE4 enzyme (e.g., PDE4B, PDE4D).
-
Test compounds: this compound, Roflumilast, Rolipram.
-
Substrate: Cyclic adenosine monophosphate (cAMP).
-
Assay Buffer (e.g., Tris-HCl buffer with MgCl2).
-
Detection reagents (specific to the chosen assay format, e.g., fluorescence polarization, FRET, or colorimetric).
-
Microplates (e.g., 96-well or 384-well).
-
Microplate reader.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and then in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the PDE4 enzyme and cAMP substrate to their optimal working concentrations in the assay buffer.
-
Assay Reaction:
-
Add a small volume of the diluted test compounds to the microplate wells.
-
Add the diluted PDE4 enzyme to the wells and incubate for a short period to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the cAMP substrate to the wells.
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific duration to allow for cAMP hydrolysis.
-
Detection: Stop the reaction and measure the remaining cAMP or the product (AMP) using a suitable detection method. Common methods include:
-
Fluorescence Polarization (FP) Assay: Utilizes a fluorescently labeled cAMP tracer and a specific antibody. The degree of polarization is inversely proportional to the amount of cAMP produced.
-
Colorimetric Assay: The product of the PDE reaction, 5'-AMP, is converted to a nucleoside and phosphate. The released phosphate is then quantified using a colorimetric reagent.
-
Luminescence-Based Assay: The amount of remaining cAMP is determined by its ability to activate protein kinase A (PKA), which then consumes ATP. The remaining ATP is detected using a luciferase-based reagent.
-
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Visualizations
cAMP Signaling Pathway and the Role of PDE4
The following diagram illustrates the canonical cyclic adenosine monophosphate (cAMP) signaling pathway and the critical role of PDE4 in regulating this pathway.
Caption: Role of PDE4 in the cAMP signaling pathway.
Experimental Workflow for PDE4 Inhibition Assay
This diagram outlines the sequential steps involved in a typical in vitro assay to determine the inhibitory activity of a compound against PDE4.
Caption: Workflow for a PDE4 inhibition assay.
References
Comparative analysis of (+)-Glaucine's antitussive efficacy versus codeine
A head-to-head evaluation of efficacy, mechanism of action, and tolerability for researchers and drug development professionals.
In the landscape of antitussive therapies, codeine has long been considered a benchmark. However, its association with opioid-related side effects has driven the search for equally effective, yet safer, alternatives. (+)-Glaucine, a non-narcotic alkaloid, has emerged as a promising candidate. This guide provides a comprehensive comparative analysis of the antitussive efficacy of this compound versus codeine, supported by experimental data from clinical and preclinical studies.
Efficacy Showdown: Clinical Data Highlights Superiority of this compound
Clinical trials directly comparing this compound and codeine suggest that glaucine may offer superior or equivalent antitussive effects with a more favorable side effect profile.
A double-blind comparative trial involving 90 out-patients with cough from upper respiratory tract inflammation demonstrated that glaucine was more effective and better tolerated than codeine.[1][2][3][4] Both drugs were administered as a syrup at a dosage of 30 mg three times daily for seven days.[1] The physician's evaluation of cough severity, on a 4-point scale, decreased from a mean of 3.0 to 0.47 with glaucine, compared to a decrease to 1.10 with codeine. Similarly, patients' self-reported cough severity on a visual analogue scale dropped from a mean of 85 mm to 7 mm with glaucine, while the codeine group reported a decrease from 83 mm to 17 mm. Notably, no adverse effects were reported for glaucine, whereas nine patients on codeine experienced constipation and nausea.
Another double-blind, cross-over study in 38 hospitalized patients with chronic cough found that the antitussive effects of a single 30 mg oral dose of glaucine and codeine were largely comparable for the first six hours, after which glaucine's effect began to decline. The mean cough counts over an 8-hour period were 241.8 after glaucine and 201.9 after codeine, both showing a reduction compared to placebo (269.3).
Furthermore, a study objectively comparing 30 mg of glaucine with 30 mg of dextromethorphan and a placebo in 24 patients with chronic cough found that only glaucine produced a statistically significant reduction in cough frequency compared to placebo.
| Parameter | This compound (30 mg, 3x daily for 7 days) | Codeine (30 mg, 3x daily for 7 days) | p-value | Reference |
| Physician's Cough Severity Score (4-point scale) | Decrease from 3.0 to 0.47 | Decrease from 3.0 to 1.10 | <0.001 | |
| Patient's Visual Analogue Scale (mm) | Decrease from 85 to 7 | Decrease from 83 to 17 | <0.001 | |
| Reported Side Effects | None | 9 cases of constipation and nausea | <0.01 |
| Treatment (single oral dose) | Mean Cough Count (8-hour interval) | p-value (vs Placebo) | Reference |
| Placebo | 269.3 | - | |
| This compound (30 mg) | 241.8 | Not specified as significant in source | |
| Codeine (30 mg) | 201.9 | <0.05 |
Unraveling the Mechanisms of Action: Distinct Signaling Pathways
The antitussive effects of this compound and codeine are mediated through different pharmacological pathways. Codeine, a classic opioid, exerts its effects centrally, while this compound demonstrates a multi-target mechanism involving both central and peripheral actions.
Codeine's Central Suppression:
Codeine acts primarily as a central antitussive by suppressing the cough center in the medulla oblongata. It is a prodrug that is metabolized in the liver by the enzyme CYP2D6 to morphine. Morphine then binds to and activates μ-opioid receptors in the central nervous system, leading to the suppression of the cough reflex.
This compound's Multi-Faceted Approach:
This compound's antitussive action is believed to be centrally mediated, acting on the cough center. However, unlike codeine, it is a non-opioid. Its mechanism is more complex and includes:
-
Calcium Channel Blockade: this compound acts as a calcium channel blocker, which can lead to bronchodilation and muscle relaxation.
-
PDE4 Inhibition: It also functions as a phosphodiesterase 4 (PDE4) inhibitor, which contributes to its anti-inflammatory and bronchodilator effects.
These combined actions likely contribute to its overall antitussive efficacy.
Experimental Protocols: Inducing and Measuring Cough
The antitussive properties of both compounds have been evaluated in various experimental models, both in humans and animals.
Clinical Trial Methodology:
The clinical trials comparing this compound and codeine have employed robust methodologies to ensure objective evaluation.
-
Study Design: Double-blind, randomized, comparative or cross-over designs are commonly used to minimize bias.
-
Patient Population: Patients with acute or chronic cough due to various underlying conditions, such as upper respiratory tract infections or chronic bronchitis, are recruited.
-
Outcome Measures: Efficacy is assessed using both subjective and objective measures:
-
Subjective: Physician and patient-rated cough severity scores (e.g., 4-point scales) and visual analogue scales.
-
Objective: Cough frequency is measured using recording systems, such as tape recorders or writing cough recorders, over a defined period.
-
Preclinical Animal Models:
Animal models, particularly in guinea pigs, are instrumental in the preclinical evaluation of antitussive agents.
-
Cough Induction: Cough is typically induced by exposing the animals to tussive agents like citric acid or capsaicin aerosols.
-
Measurement: The number of coughs is counted by trained observers or through the analysis of recordings of respiratory sounds and pressure changes.
-
Experimental Design: Animals are pre-treated with the test compound (e.g., this compound or codeine) or a vehicle control before being challenged with the tussive agent. The reduction in cough frequency compared to the control group indicates the antitussive efficacy.
Conclusion
The available evidence strongly suggests that this compound is a viable and potentially superior alternative to codeine for the symptomatic relief of cough. Clinical data indicates that it may offer enhanced efficacy and a significantly better safety profile, devoid of the typical opioid-related side effects such as constipation and nausea. Its unique multi-target mechanism of action, distinct from the opioid pathway, further positions it as an attractive candidate for further research and development in the field of antitussive therapy. Future studies should continue to explore its long-term efficacy and safety in diverse patient populations.
References
A Comparative Analysis of the Bronchodilator Effects of (+)-Glaucine and Salbutamol
For Immediate Release
A Head-to-Head Look at Two Bronchodilators: The Classic Agonist vs. a Novel Dual-Action Alkaloid
In the landscape of respiratory therapeutics, the quest for effective and well-tolerated bronchodilators is perpetual. This guide provides a detailed comparison of the bronchodilator effects of the established β2-adrenergic agonist, salbutamol, and the plant-derived alkaloid, (+)-glaucine, which exhibits a distinct mechanism of action. This analysis is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to inform future research and development in respiratory medicine.
Executive Summary
Salbutamol, a cornerstone in asthma and COPD management, elicits bronchodilation through the well-defined β2-adrenergic receptor signaling pathway, leading to increased intracellular cyclic AMP (cAMP) and subsequent smooth muscle relaxation.[1] In contrast, this compound, an alkaloid found in several plant species, demonstrates a dual mechanism of action, functioning as both a phosphodiesterase 4 (PDE4) inhibitor and a calcium channel blocker.[2][3] However, research indicates that its primary bronchodilator effect in human airways stems from its ability to block calcium channels, rather than its PDE4 inhibitory activity.[2][3]
This guide synthesizes in vitro data from studies on airway smooth muscle to provide a quantitative comparison of the potency of these two compounds. While direct comparative studies are limited, data from separate experiments on relevant animal and human tissues offer valuable insights into their relative efficacy.
Quantitative Comparison of Bronchodilator Potency
The following table summarizes the key quantitative parameters for this compound and salbutamol based on available in vitro studies. It is important to note that the data for each compound were generated in different experimental settings, which may influence the absolute values. However, they provide the best available estimates for a comparative assessment.
| Parameter | This compound | Salbutamol | Reference |
| Potency (EC50) | ~31.6 µM (pD2 ≈ 4.5) | ~0.015 µM (-log EC50 = 7.82) | , |
| Mechanism of Action | Calcium Channel Blocker, PDE4 Inhibitor | β2-Adrenergic Receptor Agonist | , |
| Tissue Studied | Human Isolated Bronchus | Guinea Pig Isolated Trachea | , |
EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. pD2 is the negative logarithm of the EC50.
Based on this data, salbutamol is significantly more potent as a bronchodilator than this compound in vitro.
Signaling Pathways and Mechanisms of Action
The disparate mechanisms of action of this compound and salbutamol are central to understanding their pharmacological profiles.
Salbutamol's action is initiated by its binding to β2-adrenergic receptors on the surface of airway smooth muscle cells. This triggers a cascade of intracellular events, as depicted in the signaling pathway diagram below.
This compound , on the other hand, is believed to induce bronchodilation primarily by blocking L-type calcium channels in airway smooth muscle. This prevents the influx of calcium ions necessary for muscle contraction. Additionally, its role as a PDE4 inhibitor can contribute to an increase in intracellular cAMP, though this is considered a secondary mechanism in human bronchial tissue.
Experimental Protocols
The data presented in this guide are derived from in vitro organ bath studies, a standard methodology for assessing the pharmacological effects of compounds on isolated smooth muscle tissues.
General Experimental Workflow:
Protocol for this compound on Human Isolated Bronchus:
Human bronchial tissues were obtained from patients undergoing lung resection. The bronchi were dissected into rings and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2. The tissues were allowed to equilibrate under a resting tension. Contractions were induced with histamine. Cumulative concentration-response curves to this compound were then constructed to determine its relaxant effect.
Protocol for Salbutamol on Guinea Pig Isolated Trachea:
Tracheal chains were prepared from guinea pigs and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2. A baseline tension was applied, and the tissues were allowed to equilibrate. The tracheal preparations were pre-contracted with carbachol. Cumulative concentration-response curves to salbutamol were then generated to assess its relaxant properties.
Conclusion
Salbutamol remains a highly potent and rapid-acting bronchodilator, a characteristic attributed to its specific action on β2-adrenergic receptors. This compound, while demonstrating bronchodilatory properties, is significantly less potent in vitro. Its unique dual mechanism of action, primarily as a calcium channel blocker with secondary PDE4 inhibitory effects, may offer a different therapeutic approach, potentially with a different side-effect profile. Further research, including direct head-to-head comparative studies in the same experimental system and in vivo models, is warranted to fully elucidate the therapeutic potential of this compound as a bronchodilator and to understand how its distinct mechanism may translate into clinical benefits. The diagrams and data presented herein provide a foundational framework for such future investigations.
References
- 1. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 2. Bronchodilator and anti-inflammatory activities of glaucine: In vitro studies in human airway smooth muscle and polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bronchodilator and anti-inflammatory activities of glaucine: In vitro studies in human airway smooth muscle and polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (+)-Glaucine and Other Glaucium Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of (+)-Glaucine and other prominent alkaloids found in plants of the Glaucium genus, including Protopine, Isocorydine, and Chelidonine. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development by presenting objective comparisons of their pharmacological activities, supported by experimental data and detailed methodologies.
Introduction to Glaucium Alkaloids
The Glaucium genus, belonging to the Papaveraceae family, is a rich source of isoquinoline alkaloids, which are known for their diverse and potent biological activities. Among these, this compound has been extensively studied for its antitussive, bronchodilator, and anti-inflammatory effects.[1][2][3] However, other co-occurring alkaloids such as Protopine, Isocorydine, and Chelidonine also exhibit significant pharmacological properties that warrant a comparative analysis to better understand their therapeutic potential. This guide will delve into a head-to-head comparison of these alkaloids, focusing on their mechanisms of action and performance in key biological assays.
Comparative Pharmacological Activities
While direct comparative studies under identical experimental conditions are limited, this section summarizes the key pharmacological activities and available quantitative data for each alkaloid to facilitate a cross-comparison of their potential therapeutic applications.
This compound
This compound is primarily recognized for its effects on the respiratory and central nervous systems.[2] Its multifaceted mechanism of action involves the inhibition of phosphodiesterase 4 (PDE4), blockade of calcium channels, and modulation of dopamine receptors.[1]
Protopine
Protopine exhibits a broad range of pharmacological effects, including anti-inflammatory, anti-platelet aggregation, and analgesic activities. It has also been shown to possess cytotoxic and anti-proliferative effects against various cancer cell lines.
Isocorydine
Isocorydine is another aporphine alkaloid from Glaucium species with demonstrated vasodilatory and anticancer activities. Its cytotoxic effects have been evaluated in several cancer cell lines.
Chelidonine
Chelidonine is a benzophenanthridine alkaloid also found in plants of the Papaveraceae family. It is known for its cytotoxic, anti-inflammatory, and cholinesterase inhibitory activities.
Quantitative Data Summary
The following tables summarize the available quantitative data for the pharmacological activities of this compound, Protopine, Isocorydine, and Chelidonine. It is important to note that these values were obtained from different studies and experimental conditions, and therefore, direct comparison of absolute values should be approached with caution.
Table 1: Phosphodiesterase 4 (PDE4) Inhibition
| Alkaloid | Test System | Parameter | Value | Reference |
| This compound | Human bronchial tissue & polymorphonuclear leukocytes | Ki | 3.4 µM |
Table 2: Cytotoxic Activity (IC50 values)
| Alkaloid | Cell Line | Incubation Time | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast Cancer) | 24 h | Concentration-dependent inhibition (0-50 µM) | |
| MDA-MB-231 (Breast Cancer) | 24 h | Concentration-dependent inhibition (0-30 µM) | ||
| Isocorydine | Cal-27 (Oral Squamous Carcinoma) | 24 h | 610 | |
| A549 (Lung Cancer) | 48 h | >100 | ||
| SGC7901 (Gastric Cancer) | 48 h | >100 | ||
| HepG2 (Liver Cancer) | 48 h | >100 | ||
| Chelidonine | A-375 (Melanoma) | 24 h | 1-3 µg/mL | |
| Melanoma Cell Lines | 48 h | Cytotoxic activity observed |
Table 3: Other Pharmacological Activities
| Alkaloid | Activity | Test System | Parameter | Value | Reference |
| Protopine | Platelet Aggregation Inhibition | Rabbit Platelets | - | Inhibited at 100 µg/mL | |
| Chelidonine | Acetylcholinesterase Inhibition | - | - | Inhibitory activity reported | |
| Butyrylcholinesterase Inhibition | - | - | Inhibitory activity reported |
Signaling Pathways and Mechanisms of Action
The distinct pharmacological profiles of these alkaloids stem from their interactions with different molecular targets and signaling pathways.
This compound Signaling Pathways
This compound exerts its bronchodilator and anti-inflammatory effects through at least two primary mechanisms: inhibition of PDE4 and blockade of L-type calcium channels. Its psychoactive and neuroleptic effects are attributed to its antagonism of D1 and D2 dopamine receptors.
Protopine's Putative Mechanisms
Protopine's diverse effects are linked to its interaction with multiple targets. For instance, its anti-platelet activity is associated with the inhibition of Ca2+ influx and thromboxane A2 synthesis. Its anti-inflammatory actions involve the suppression of pro-inflammatory mediators.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature for evaluating the pharmacological activities of Glaucium alkaloids.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test alkaloid and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Phosphodiesterase 4 (PDE4) Inhibition Assay
PDE4 inhibition assays are crucial for identifying compounds that can increase intracellular levels of cyclic adenosine monophosphate (cAMP).
Workflow:
Detailed Protocol:
-
Reaction Setup: In a microplate, combine the PDE4 enzyme, assay buffer, and various concentrations of the test alkaloid.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a short period.
-
Initiation of Reaction: Add the substrate (cAMP) to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined time.
-
Termination: Stop the reaction by adding a stopping reagent.
-
Detection: The amount of product (AMP) formed is quantified using various methods, such as fluorescence polarization, radioimmunoassay, or colorimetric assays.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 or Ki value is determined.
Calcium Channel Blocking Assay
These assays are used to determine the ability of a compound to inhibit the influx of calcium ions through voltage-gated calcium channels.
Workflow:
Detailed Protocol:
-
Cell Preparation: Culture cells expressing the target calcium channels.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM).
-
Compound Incubation: Incubate the cells with the test alkaloid at various concentrations.
-
Depolarization: Induce calcium influx by depolarizing the cell membrane with a high concentration of potassium chloride (KCl).
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence of the indicator dye using a fluorescence plate reader or microscope.
-
Data Analysis: The inhibitory effect of the compound on calcium influx is quantified, and the EC50 value is determined.
Conclusion
This comparative guide highlights the distinct and, in some cases, overlapping pharmacological profiles of this compound, Protopine, Isocorydine, and Chelidonine. This compound's well-characterized activities as a PDE4 inhibitor and calcium channel blocker make it a continued subject of interest for respiratory and neurological disorders. Protopine and Isocorydine show promise in oncology due to their cytotoxic effects, while Chelidonine's cholinesterase inhibitory activity suggests potential applications in neurodegenerative diseases.
The provided data and experimental protocols offer a foundational resource for researchers to design further comparative studies. A comprehensive understanding of the structure-activity relationships and mechanisms of action of these Glaucium alkaloids will be instrumental in unlocking their full therapeutic potential and advancing the development of novel, targeted therapies.
References
Unveiling the In Vivo Efficacy of (+)-Glaucine: A Comparative Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the in vivo efficacy of the alkaloid (+)-Glaucine across multiple established animal models, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein confirms the therapeutic potential of this compound in preclinical models of inflammation, pain, fever, asthma, and cough. This guide includes detailed experimental protocols, quantitative data summaries, and visual representations of associated signaling pathways to facilitate a deeper understanding of its pharmacological activities.
Quantitative Efficacy of this compound in Preclinical Animal Models
The following tables summarize the significant in vivo effects of this compound in various animal models, providing a clear comparison of its efficacy against standard control substances.
| Table 1: Anti-inflammatory and Analgesic Efficacy of this compound | |||
| Animal Model | Compound | Dosage | Observed Effect |
| Carrageenan-Induced Paw Edema (Rat) | This compound | 10-100 mg/kg | Effective suppression of paw edema.[1] |
| Indomethacin (Control) | 2.5 mg/kg | Similar efficacy to this compound.[1] | |
| Acetic Acid-Induced Writhing (Mouse) | This compound | 10-100 mg/kg | Effective in suppressing abdominal constriction.[1] |
| Indomethacin (Control) | 2.5 mg/kg | Similar efficacy to this compound.[1] |
| Table 2: Antipyretic Efficacy of this compound | |||
| Animal Model | Compound | Dosage | Observed Effect |
| Lipopolysaccharide-Induced Fever (Rat) | This compound | 10-100 mg/kg | Effective in suppressing lipopolysaccharide-induced fever.[1] |
| Indomethacin (Control) | 2.5 mg/kg | Similar efficacy to this compound. |
| Table 3: Anti-asthmatic Efficacy of this compound | |||
| Animal Model | Compound | Dosage/Administration | Observed Effect |
| Ovalbumin-Sensitized Asthma (Guinea Pig) | Inhaled this compound | 10 mg/ml (3 min) | Inhibited acute bronchoconstriction produced by aerosol antigen (antigen response was 256±42 in control vs. 95±14 cm H2O l-1 s-1 in glaucine-treated animals). |
| Inhaled this compound | 10 mg/ml (10 min inhalation, 30 min pre- and 3 h post-antigen) | Markedly reduced airway hyperreactivity to histamine, eosinophil lung accumulation, and eosinophil peroxidase activity. |
| Table 4: Antitussive Efficacy of this compound | |||
| Animal Model | Compound | Dosage (i.p.) | Observed Effect |
| Mechanically-Induced Cough (Cat) | This compound | 5.0, 7.5, and 10.0 mg/kg | Statistically significant suppression of single cough components. |
| Codeine (Control) | Equal doses to this compound | Antitussive effect of glaucine was approximately the same as with codeine. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Carrageenan-Induced Paw Edema in Rats
This model is a widely used assay for evaluating the anti-inflammatory activity of novel compounds.
-
Animals: Male Wistar rats (150-180 g) are used.
-
Induction of Inflammation: A 0.1 mL injection of 1% carrageenan suspension in saline is administered into the sub-plantar region of the right hind paw.
-
Treatment: this compound (10-100 mg/kg) or a control substance is administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
Acetic Acid-Induced Writhing Test in Mice
This is a common screening model for assessing peripheral analgesic activity.
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Induction of Pain: An intraperitoneal (i.p.) injection of 0.6% acetic acid solution (10 mL/kg) is administered to induce the writhing response.
-
Treatment: this compound (10-100 mg/kg) or a control analgesic is administered (e.g., orally) 30-60 minutes prior to the acetic acid injection.
-
Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 10-20 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated by comparing the number of writhes in the treated groups to the vehicle control group.
Lipopolysaccharide (LPS)-Induced Fever in Rats
This model is used to evaluate the antipyretic potential of test compounds.
-
Animals: Male Wistar rats (150-200 g) are housed individually.
-
Temperature Measurement: Basal rectal temperature is measured using a digital thermometer.
-
Induction of Fever: Fever is induced by an intraperitoneal (i.p.) injection of E. coli lipopolysaccharide (LPS) at a dose of 50 µg/kg.
-
Treatment: this compound (10-100 mg/kg) or a control antipyretic agent is administered orally one hour before the LPS injection.
-
Observation: Rectal temperature is recorded at regular intervals (e.g., hourly for 6 hours) after LPS administration.
-
Data Analysis: The change in rectal temperature from baseline is calculated for each group, and the antipyretic effect is determined by comparing the temperature changes in the treated groups to the vehicle control group.
Ovalbumin-Sensitized Guinea Pig Model of Asthma
This model mimics the allergic airway inflammation and hyperresponsiveness characteristic of human asthma.
-
Animals: Male Dunkin-Hartley guinea pigs (250-300 g) are used.
-
Sensitization: Guinea pigs are sensitized with an intraperitoneal injection of ovalbumin (e.g., 100 mg/kg) and aluminum hydroxide on day 1, followed by a booster on day 8.
-
Challenge: From day 16, sensitized animals are exposed to an aerosol of 1% ovalbumin for a short duration daily for several days to induce an asthmatic response.
-
Treatment: Inhaled this compound (e.g., 10 mg/mL for 3 minutes) is administered prior to the ovalbumin challenge.
-
Measurement: Airway resistance and other pulmonary function parameters are measured using a whole-body plethysmograph. Bronchoalveolar lavage (BAL) fluid can be collected to analyze inflammatory cell infiltration.
-
Data Analysis: The effects of this compound on bronchoconstriction, airway hyperreactivity, and inflammatory markers are compared to the control group.
Mechanically-Induced Cough in Cats
This model is utilized to assess the efficacy of antitussive agents.
-
Animals: Adult cats of either sex are used.
-
Induction of Cough: Cough is induced by mechanical stimulation of the tracheobronchial mucosa using a fine nylon fiber inserted through a tracheostomy.
-
Treatment: this compound (5.0, 7.5, and 10.0 mg/kg) is administered intraperitoneally.
-
Measurement: The number of cough efforts is counted before and after drug administration.
-
Data Analysis: The antitussive effect is quantified by the reduction in the number of coughs in the treated group compared to baseline.
Signaling Pathways and Mechanisms of Action
The multifaceted therapeutic effects of this compound can be attributed to its interaction with several key signaling pathways. The diagrams below, generated using the DOT language, illustrate the proposed mechanisms of action in different pathological conditions.
Caption: Proposed anti-inflammatory and analgesic signaling pathway of this compound.
Caption: Proposed anti-asthmatic signaling pathway of this compound.
Caption: Proposed central antitussive mechanism of this compound.
Conclusion
The compiled evidence strongly supports the in vivo efficacy of this compound in multiple animal models, highlighting its potential as a versatile therapeutic agent. Its demonstrated anti-inflammatory, analgesic, antipyretic, anti-asthmatic, and antitussive properties warrant further investigation and development. This guide provides a foundational resource for researchers to build upon, compare with alternative compounds, and ultimately, advance the clinical translation of this compound.
References
A Comparative Analysis of the Anti-inflammatory Potency of (+)-Glaucine and Corticosteroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of the natural alkaloid (+)-Glaucine and the widely used class of synthetic drugs, corticosteroids. While corticosteroids are a cornerstone of anti-inflammatory therapy, interest in alternative compounds with potentially different mechanisms of action and side-effect profiles, such as this compound, is growing. This document aims to provide an objective comparison based on available experimental data, focusing on their respective potencies and mechanisms of action.
Overview of Anti-inflammatory Mechanisms
Corticosteroids exert their potent anti-inflammatory effects through genomic and non-genomic pathways.[1][2] The primary mechanism involves binding to the glucocorticoid receptor (GR), which then translocates to the nucleus.[1][2] In the nucleus, the GR complex can upregulate the expression of anti-inflammatory proteins or repress the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB.[1]
This compound, on the other hand, exhibits anti-inflammatory effects through a different set of mechanisms. It acts as a phosphodiesterase 4 (PDE4) inhibitor and a calcium channel blocker. By inhibiting PDE4, this compound increases intracellular cyclic AMP (cAMP) levels, which in turn suppresses the activity of inflammatory cells. Its ability to block calcium channels also contributes to its anti-inflammatory and bronchodilator effects.
Quantitative Comparison of Anti-inflammatory Potency
It is crucial to note that a direct comparison of the IC50 values between the two tables is challenging due to the different experimental conditions, including cell types, inflammatory stimuli, and endpoints measured.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Type | Stimulus | Endpoint | IC50 / Kᵢ | Reference |
| Superoxide Generation | Human Polymorphonuclear Leukocytes (PMNs) | FMLP | Superoxide Anion Production | -log IC50: 4.76 ± 0.17 | |
| Elastase Release | Human PMNs | FMLP | Elastase Release | -log IC50: 3.53 ± 0.03 | |
| PDE4 Inhibition | Human PMNs | - | PDE4 Activity | Kᵢ: 3.4 µM |
Table 2: In Vitro Anti-inflammatory Activity of Corticosteroids
| Corticosteroid | Assay | Cell Type | Stimulus | Endpoint | IC50 | Reference |
| Budesonide | Cytokine Inhibition | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | TNF-α Production | ~2.4 nM | |
| Budesonide | Cytokine Inhibition | Human PBMCs | LPS | IL-6 Production | ~65 nM (in COPD patients) | |
| Budesonide | Cytokine Inhibition | - | - | IL-4 Release | 320 pM | |
| Budesonide | Cytokine Inhibition | - | - | IL-5 Release | 220 pM | |
| Dexamethasone | Lymphocyte Proliferation | Human Lymphocytes | Phytohemagglutinin | Cell Proliferation | < 10⁻⁶ M (in sensitive subjects) |
From the available data, corticosteroids like budesonide and dexamethasone demonstrate high potency, with IC50 values in the nanomolar and even picomolar range for inhibiting cytokine production. This compound's inhibitory effects on granulocyte functions are observed at micromolar concentrations. This suggests that, in the specific contexts of these in vitro experiments, corticosteroids are significantly more potent anti-inflammatory agents than this compound.
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided.
Experimental Protocols
The following are summaries of the methodologies used in the key experiments cited in this guide.
In Vitro Anti-inflammatory Assay for this compound (Superoxide Generation)
-
Objective: To determine the effect of this compound on superoxide anion generation in human polymorphonuclear leukocytes (PMNs).
-
Cell Preparation: PMNs are isolated from human blood.
-
Experimental Procedure:
-
PMNs are pre-incubated with various concentrations of this compound or vehicle.
-
The cells are then stimulated with N-formyl-Met-Leu-Phe (FMLP) to induce superoxide generation.
-
Superoxide production is measured by the reduction of cytochrome c.
-
-
Data Analysis: The concentration of this compound that causes 50% inhibition of superoxide generation (IC50) is calculated from the concentration-response curve.
In Vitro Anti-inflammatory Assay for Corticosteroids (Cytokine Inhibition)
-
Objective: To assess the ability of a corticosteroid to inhibit the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).
-
Cell Preparation: PBMCs are isolated from human blood.
-
Experimental Procedure:
-
PBMCs are pre-incubated with various concentrations of the corticosteroid or vehicle.
-
The cells are then stimulated with lipopolysaccharide (LPS) to induce the production of cytokines such as TNF-α and IL-6.
-
After a specific incubation period, the cell culture supernatant is collected.
-
The concentration of the target cytokine in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The concentration of the corticosteroid that causes 50% inhibition of cytokine production (IC50) is determined from the dose-response curve.
Conclusion
Based on the available in vitro data, corticosteroids are substantially more potent anti-inflammatory agents than this compound. This difference in potency is a reflection of their distinct molecular mechanisms of action. Corticosteroids act as broad-spectrum inhibitors of inflammatory gene expression through the glucocorticoid receptor, while this compound targets specific pathways involving PDE4 and calcium channels.
The lower potency of this compound does not necessarily diminish its potential therapeutic value. Its unique mechanism of action could offer advantages in certain inflammatory conditions, potentially with a different side-effect profile compared to corticosteroids. Further research, including direct comparative studies in relevant preclinical models of inflammation, is warranted to fully elucidate the relative therapeutic potential of this compound. This guide serves as a summary of the current understanding and a foundation for future investigations in this area.
References
Evaluating the Selectivity of (+)-Glaucine for PDE4 Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to (+)-Glaucine and PDE4 Inhibition
This compound is an aporphine alkaloid naturally found in plants of the Papaveraceae family, such as Glaucium flavum.[1][2][3][4] It has been investigated for a range of pharmacological activities, including antitussive, bronchodilatory, and anti-inflammatory effects.[1] One of its key mechanisms of action is the inhibition of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases cAMP levels, which in turn modulates various cellular processes, including inflammation.
The PDE4 enzyme family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to over 20 different isoforms through alternative splicing. These subtypes are differentially expressed in various tissues and cell types, and they are implicated in different physiological and pathological processes. Therefore, the development of PDE4 inhibitors with selectivity for specific subtypes is a key strategy in drug discovery to maximize therapeutic efficacy and minimize side effects. For instance, inhibition of PDE4B and PDE4D is often associated with anti-inflammatory effects, while inhibition of other subtypes has been linked to adverse effects like emesis.
Comparative Analysis of PDE4 Inhibition
In contrast, several other PDE4 inhibitors have been extensively studied, and their subtype selectivity is well-documented. The following table summarizes the IC50 values for some of these compounds, providing a benchmark for comparison.
Table 1: Comparison of IC50 Values of Various PDE4 Inhibitors against PDE4 Subtypes
| Inhibitor | PDE4A (nM) | PDE4B (nM) | PDE4C (nM) | PDE4D (nM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Roflumilast | >1000 | 0.84 | >1000 | 0.68 |
| Apremilast | ~20-50 | ~20-50 | ~20-50 | ~20-50 |
| Rolipram | 3 | 130 | Data not available | 240 |
| LASSBio-448 | 700 | 1400 | 1100 | 4700 |
Note: IC50 values can vary depending on the specific assay conditions and enzyme source.
Signaling Pathway and Experimental Workflow
To understand the context of PDE4 inhibition, it is essential to visualize the cAMP signaling pathway and the general workflow for assessing inhibitor activity.
Caption: The cAMP signaling pathway and the role of PDE4 inhibition.
The following diagram illustrates a typical workflow for evaluating the inhibitory activity of a compound like this compound against PDE4 subtypes.
Caption: General experimental workflow for determining PDE4 inhibitor IC50 values.
Experimental Protocols
Several methods can be employed to determine the IC50 values of compounds against PDE4 subtypes. Below are detailed protocols for two common assays.
Radiolabeled cAMP Phosphodiesterase Assay
This assay measures the enzymatic activity of PDE4 by quantifying the conversion of radiolabeled cAMP to AMP.
Materials:
-
Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes
-
[³H]-cAMP (radiolabeled substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Snake venom nucleotidase
-
Anion-exchange resin
-
Scintillation fluid
-
Microplates and scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the assay buffer, the test compound dilution, and the PDE4 enzyme subtype.
-
Initiate the reaction by adding [³H]-cAMP.
-
Incubate the mixture at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by heat inactivation (e.g., boiling for 2 minutes).
-
Add snake venom nucleotidase to convert the [³H]-AMP product to [³H]-adenosine.
-
Incubate the mixture to allow for the conversion.
-
Separate the unreacted [³H]-cAMP from the [³H]-adenosine product using an anion-exchange resin slurry. The negatively charged cAMP will bind to the resin, while the neutral adenosine will remain in the supernatant.
-
Centrifuge the samples and transfer the supernatant to a scintillation vial containing scintillation fluid.
-
Quantify the amount of [³H]-adenosine using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Fluorescence Polarization (FP) Assay
This homogeneous assay format is well-suited for high-throughput screening and relies on the change in polarization of a fluorescently labeled cAMP substrate upon its hydrolysis by PDE4.
Materials:
-
Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes
-
Fluorescently labeled cAMP (e.g., FAM-cAMP)
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM MgCl₂, 0.1% BSA, 0.05% NaN₃)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Binding agent that selectively binds to the fluorescently labeled AMP product
-
Black microplates suitable for fluorescence polarization measurements
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a black microplate, add the PDE4 enzyme subtype and the test compound dilution.
-
Initiate the reaction by adding the FAM-cAMP substrate.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and initiate detection by adding the binding agent. The binding of the fluorescent AMP product to the larger binding agent slows its molecular rotation, leading to an increase in fluorescence polarization.
-
Incubate for a further period to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the percentage of inhibition based on the polarization values of control wells (no inhibitor) and wells with maximum inhibition.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a known inhibitor of the PDE4 enzyme family, which underlies some of its therapeutic effects. However, a detailed characterization of its selectivity for the four PDE4 subtypes (A, B, C, and D) is currently lacking in the scientific literature. To fully understand the therapeutic potential and possible side-effect profile of this compound, further studies using assays such as the radiolabeled cAMP assay or fluorescence polarization assay are required to determine its IC50 values against each PDE4 subtype. This will allow for a direct comparison with other well-characterized PDE4 inhibitors and aid in the development of more selective and effective therapeutics.
References
Benchmarking the calcium channel blocking activity of (+)-Glaucine against verapamil
A comprehensive guide for researchers and drug development professionals on the calcium channel blocking activities of (+)-Glaucine and the established drug, Verapamil. This report synthesizes available experimental data to provide a comparative benchmark of their potency and outlines the methodologies for their evaluation.
Introduction
Voltage-gated calcium channels (VGCCs), particularly the L-type calcium channels, are crucial in regulating a myriad of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. Their modulation presents a key therapeutic target for various cardiovascular and neurological disorders. Verapamil, a phenylalkylamine derivative, is a well-established L-type calcium channel blocker widely used in the management of hypertension, angina pectoris, and cardiac arrhythmias.[1] this compound, an aporphine alkaloid extracted from plants of the Glaucium genus, has demonstrated a range of pharmacological activities, including calcium channel antagonism. This guide provides a comparative overview of the calcium channel blocking activity of this compound benchmarked against Verapamil, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Calcium Channel Blocking Activity
Direct head-to-head comparative studies of this compound and Verapamil under identical experimental conditions are limited in the current scientific literature. However, by collating data from various in vitro studies, a comparative assessment of their potency can be established. The following table summarizes the key inhibitory concentrations (IC50) and potency values (pD'2) obtained from different experimental models. It is important to note that direct comparison of these values should be made with caution due to the differing experimental setups.
| Compound | Experimental Model | Measured Effect | Potency (IC50 / pD'2 / -log IC50) |
| This compound | Rat vas deferens | Inhibition of Ca2+-induced contraction | pD'2 = 3.65 |
| Human airway smooth muscle cells | Reduction of histamine-induced intracellular Ca2+ rise | -log IC50 ≈ 4.3 | |
| Verapamil | Ventricular myocytes (rat) | Block of L-type calcium current (ICa) | Frequency-dependent block |
| CaV1.2 channels (HEK293 cells) | Inhibition of L-type calcium current | IC50 ≈ 0.9 µM | |
| Human T lymphocytes | Inhibition of L-type Ca2+ channels | IC50 ≈ 10 µM |
Note: pD'2 is the negative logarithm of the molar concentration of an antagonist that produces 50% of the maximum possible effect. A higher pD'2 value indicates greater potency. The -log IC50 is another representation of inhibitory potency, where a higher value also signifies greater potency.
Mechanism of Action: A Snapshot
Both this compound and Verapamil exert their primary effect by blocking L-type voltage-gated calcium channels, thereby inhibiting the influx of extracellular calcium into cells.[1][2] This reduction in intracellular calcium concentration leads to the relaxation of smooth muscle, a decrease in cardiac contractility, and a slowing of atrioventricular conduction.[1][3]
dot
Caption: Signaling pathway of L-type calcium channel blockers.
Detailed Experimental Protocols
To facilitate the replication and validation of the findings presented, this section details the methodologies employed in the key experiments cited.
Rat Vas Deferens Contraction Assay for this compound
This assay assesses the ability of a compound to inhibit smooth muscle contraction induced by calcium influx following depolarization.
Protocol:
-
Tissue Preparation: Male Wistar rats are euthanized, and the vasa deferentia are dissected and cleaned of connective tissue.
-
Mounting: The tissues are mounted in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The resting tension is adjusted to a standard value (e.g., 1 g).
-
Depolarization: The tissues are incubated in a calcium-free, high-potassium (e.g., 60 mM KCl) depolarizing solution for a set period to open voltage-gated calcium channels.
-
Calcium-Induced Contraction: Cumulative concentration-response curves to CaCl2 are generated by adding increasing concentrations of CaCl2 to the bath.
-
Drug Incubation: The tissues are washed and then incubated with varying concentrations of this compound for a specified time before repeating the calcium-induced contraction protocol.
-
Data Analysis: The contractile responses in the presence of this compound are compared to the control responses. The pD'2 value is calculated from the shift in the concentration-response curves.
Histamine-Induced Calcium Influx Assay in Human Airway Smooth Muscle Cells for this compound
This method evaluates the inhibitory effect of a compound on the rise in intracellular calcium concentration triggered by a G-protein coupled receptor agonist.
Protocol:
-
Cell Culture: Human bronchial smooth muscle cells are cultured to confluence in appropriate media.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specific duration at 37°C.
-
Baseline Measurement: The baseline intracellular calcium concentration is measured using a fluorescence imaging system.
-
Drug Incubation: The cells are pre-incubated with different concentrations of this compound.
-
Stimulation: Histamine is added to the cells to induce a rise in intracellular calcium.
-
Data Acquisition: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is recorded over time.
-
Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the histamine-induced calcium peak. The -log IC50 value is determined from the concentration-response curve.
Whole-Cell Patch-Clamp Electrophysiology for Verapamil
This technique provides a direct measure of the effect of a compound on the ionic currents flowing through specific ion channels.
Protocol:
-
Cell Preparation: A suitable cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing the human CaV1.2 channel) or primary cells like cardiomyocytes are used.
-
Pipette Preparation: Glass micropipettes with a specific resistance are filled with an internal solution mimicking the intracellular environment.
-
Giga-seal Formation: A high-resistance seal (GΩ) is formed between the micropipette and the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette is ruptured to allow electrical access to the cell's interior.
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -80 mV).
-
Current Elicitation: L-type calcium channel currents are elicited by applying depolarizing voltage steps (e.g., to 0 mV).
-
Drug Application: After establishing a stable baseline current, Verapamil is applied to the cell via the external solution.
-
Data Recording and Analysis: The current is recorded before and after drug application to determine the percentage of inhibition. The IC50 value is calculated from the concentration-response data.
dot
Caption: A generalized workflow for screening calcium channel blockers.
Conclusion
Both this compound and Verapamil demonstrate clear calcium channel blocking activity, albeit with potencies that are difficult to compare directly due to the heterogeneity of the available data. Verapamil is a well-characterized and potent L-type calcium channel blocker with extensive clinical use. This compound emerges as a compound of interest with multifaceted pharmacological actions, including calcium channel antagonism. The provided experimental protocols offer a foundation for researchers to conduct further head-to-head comparative studies to precisely delineate the relative potencies and therapeutic potential of these compounds. Such studies, ideally employing consistent methodologies like patch-clamp electrophysiology, will be invaluable for the drug development community.
References
Comparative study of the neuroleptic profiles of (+)-Glaucine and haloperidol
A Comparative Neuroleptic Profile: (+)-Glaucine vs. Haloperidol
This guide provides a detailed comparative analysis of the neuroleptic profiles of the aporphine alkaloid this compound and the typical antipsychotic drug haloperidol. The comparison is based on their receptor binding affinities, in vivo effects on animal models, and underlying mechanisms of action, supported by experimental data.
Introduction
Haloperidol is a first-generation, high-potency typical antipsychotic that has been a cornerstone in the treatment of schizophrenia and psychosis for decades.[1][2] Its therapeutic efficacy is primarily attributed to its potent antagonism of the dopamine D2 receptor.[1][3] However, this mechanism is also linked to a high incidence of extrapyramidal side effects (EPS).[3] In contrast, this compound is an alkaloid compound with a more complex pharmacological profile, exhibiting effects on multiple neurotransmitter systems. It is investigated for its potential neuroleptic properties, which appear to diverge significantly from the classic profile of haloperidol.
Comparative Receptor Binding Profiles
The affinity of a compound for various neurotransmitter receptors is a key determinant of its therapeutic effects and side-effect profile. The dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50) is used to quantify this affinity; a lower value indicates a higher binding affinity.
Table 1: Comparative Receptor Affinities (Ki / IC50 in nM)
| Receptor Subtype | This compound | Haloperidol |
| Dopamine D1 | 3900 (IC50) | ~15-30 |
| Dopamine D2 | 3020 (IC50) | 0.89 - 1.45 |
| Dopamine D3 | Not Reported | 4.6 |
| Dopamine D4 | Not Reported | 10 |
| Serotonin 5-HT2A | Partial Agonist | 120 |
| Serotonin 5-HT2C | Partial Agonist | 4700 |
| Adrenergic α1 | Antagonist | ~10-20 |
Note: Data for haloperidol is presented as Ki values, which are a measure of binding affinity. Data for this compound is presented as IC50 values, representing the concentration needed to inhibit 50% of radioligand binding. While not identical, both metrics indicate a significantly lower affinity of this compound for dopamine receptors compared to haloperidol.
In Vivo Neuroleptic and Side-Effect Profiles
Animal models are crucial for predicting the antipsychotic efficacy and extrapyramidal side effects of neuroleptic compounds. Key models include the antagonism of dopamine agonist-induced stereotypy (a model for antipsychotic efficacy) and the induction of catalepsy (a model for EPS).
Table 2: Comparative In Vivo Effects in Rodent Models
| Behavioral Model | This compound | Haloperidol |
| Apomorphine-Induced Stereotypy | Potentiates stereotypy | Blocks stereotypy |
| Catalepsy Induction (ED50) | Antagonizes haloperidol-induced catalepsy | Induces catalepsy (ED50 ≈ 0.04 - 0.4 mg/kg) |
The in vivo data reveals a striking divergence between the two compounds. Haloperidol exhibits a classic neuroleptic profile: it blocks the effects of dopamine agonists and induces catalepsy, consistent with its D2 receptor blockade. Conversely, this compound potentiates dopamine-mediated behaviors and reverses catalepsy, suggesting a fundamentally different, non-D2 antagonist mechanism of action.
Mechanism of Action and Signaling Pathways
The distinct pharmacological profiles of this compound and haloperidol stem from their different interactions with downstream cellular signaling cascades.
Haloperidol: D2 Receptor Antagonism
Haloperidol's primary mechanism is the blockade of D2 dopamine receptors. These receptors are coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase. By blocking dopamine's access to the D2 receptor, haloperidol prevents this inhibition, thereby modulating downstream pathways related to gene expression and neuronal excitability.
This compound: A Polypharmacological Profile
This compound does not act as a simple D2 antagonist. Its profile suggests it may function as a dopamine D1 receptor antagonist. D1 receptors are coupled to Gs/olf proteins, which stimulate adenylyl cyclase. By blocking D1 receptors, glaucine would prevent dopamine-induced increases in cAMP. Furthermore, its activity as a 5-HT2A partial agonist, PDE4 inhibitor, and calcium channel blocker contributes to a complex net effect on neuronal function that differs substantially from pure D2 blockade.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This in vitro assay determines the affinity of a test compound for a specific receptor. It measures how effectively the test compound competes with a radioactively labeled ligand (radioligand) that has a known high affinity for the receptor.
Methodology:
-
Preparation: Cell membranes expressing the target receptor (e.g., human D2 receptors) are prepared and suspended in an appropriate assay buffer.
-
Incubation: The membranes are incubated in a multi-well plate with:
-
A fixed concentration of a specific radioligand (e.g., [3H]-spiperone).
-
Varying concentrations of the unlabeled test compound (e.g., haloperidol or glaucine).
-
Control wells are included for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand while unbound ligand is washed away.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific radioligand binding is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Protocol 2: Rodent Catalepsy Test
This in vivo behavioral test is widely used to assess the propensity of a drug to induce Parkinsonian-like motor side effects (EPS). Catalepsy is an immobile, rigid posture that can be induced by D2 receptor antagonists.
Methodology:
-
Acclimation: Rodents (typically rats or mice) are acclimated to the testing room before the experiment begins.
-
Drug Administration: Animals are divided into groups and administered the test compound (e.g., haloperidol), a vehicle control, or a reference compound via a specified route (e.g., intraperitoneal injection).
-
Testing: At set time intervals after drug administration (e.g., 30, 60, 90, 120 minutes), catalepsy is measured. A common method is the bar test:
-
The animal's forepaws are gently placed on a horizontal bar raised a few centimeters above the surface.
-
The latency (time) for the animal to remove both paws from the bar is recorded.
-
-
Scoring: A cut-off time is pre-determined (e.g., 180 seconds). If the animal remains on the bar for the entire cut-off period, it is considered cataleptic.
-
Data Analysis: The mean latency to descend or the percentage of cataleptic animals per group is calculated. For dose-response studies, an ED50 (the dose causing 50% of the animals to become cataleptic) can be determined.
Conclusion
The neuroleptic profiles of this compound and haloperidol are fundamentally different. Haloperidol is a potent dopamine D2 receptor antagonist with a well-characterized profile of antipsychotic efficacy and a high risk of extrapyramidal side effects. This compound, in contrast, displays significantly lower affinity for dopamine receptors and exhibits a complex polypharmacology, including actions at D1 and 5-HT2A receptors. Its in vivo effects, such as potentiating dopamine-agonist behaviors and antagonizing catalepsy, are contrary to those of a typical neuroleptic and suggest a profile that is not mediated by D2 receptor blockade. These findings underscore the diverse mechanisms through which compounds can modulate central nervous system function and highlight the potential for non-D2-centric approaches in psychopharmacology.
References
Assessing the Abuse Potential of (+)-Glaucine: A Comparative Analysis with Other Psychoactive Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the abuse potential of (+)-Glaucine, a naturally occurring aporphine alkaloid, in comparison to other well-characterized psychoactive compounds. Experimental data on receptor binding affinities, in vitro functional activity, and in vivo behavioral effects are presented to offer an objective evaluation for researchers and drug development professionals.
Introduction
This compound is an alkaloid found in several plant species, notably Glaucium flavum. It is used as an antitussive in some countries and has been investigated for other potential therapeutic applications. However, reports of its recreational use and hallucinogenic effects have raised concerns about its abuse potential.[1] This guide aims to contextualize the abuse liability of this compound by comparing its pharmacological and behavioral profile with that of morphine (an opioid agonist), cocaine (a stimulant), and psilocin (a classic psychedelic), the active metabolite of psilocybin.
Receptor Binding and Functional Activity
The abuse potential of a psychoactive compound is closely linked to its interaction with various neurotransmitter receptors and transporters in the central nervous system. The following tables summarize the available quantitative data on the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and the selected comparator drugs at key targets associated with substance abuse.
Data Presentation: Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor | κ-Opioid Receptor | δ-Opioid Receptor | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Dopamine D1 Receptor | Dopamine D2 Receptor | Serotonin 5-HT2A Receptor |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Poor Affinity | Poor Affinity | Data Not Available |
| Morphine | ~1-10 | >10,000 | ~200-1,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Cocaine | >10,000 | >10,000 | >10,000 | ~100-600 | ~100-900 | ~200-1,000 | >1,000 | >1,000 | >1,000 |
| Psilocin | >10,000 | >10,000 | >10,000 | >1,000 | ~500-1,000 | >10,000 | >1,000 | >1,000 | ~6-173[2][3] |
Data Presentation: In Vitro Functional Activity (EC50/IC50, nM)
| Compound | µ-Opioid Receptor Agonism (EC50) | Dopamine Transporter Inhibition (IC50) | Serotonin Transporter Inhibition (IC50) | Serotonin 5-HT2A Receptor Agonism (EC50) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Partial Agonist (S-enantiomer) |
| Morphine | ~10-100 | >10,000 | >10,000 | No Activity |
| Cocaine | No Activity | ~200-300[4] | ~300-1,000 | No Activity |
| Psilocin | No Activity | >10,000 | >10,000 | ~10-100 |
Behavioral Studies on Abuse Potential
Animal models are crucial for assessing the reinforcing and rewarding properties of a compound, which are key indicators of its abuse potential. The most common paradigms are self-administration and conditioned place preference (CPP).
A key study directly evaluated the abuse potential of d,l-glaucine phosphate in rhesus monkeys.[5] The results from this study are summarized below, alongside typical findings for the comparator drugs.
Summary of Behavioral Studies
| Compound | Self-Administration in Primates | Conditioned Place Preference (Rodents) |
| d,l-Glaucine | Not self-administered; did not maintain responding when substituted for codeine. | Data Not Available |
| Morphine | Readily self-administered. | Induces robust CPP. |
| Cocaine | Readily self-administered. | Induces robust CPP. |
| Psilocybin/Psilocin | Generally not self-administered. | Variable results, can induce both CPP and CPA (Conditioned Place Aversion). |
Experimental Protocols
Self-Administration Study of d,l-Glaucine in Rhesus Monkeys (Schuster et al., 1982)
This study aimed to assess the reinforcing effects of d,l-glaucine phosphate in rhesus monkeys with a history of intravenous drug self-administration.
-
Subjects: Rhesus monkeys with indwelling intravenous catheters.
-
Apparatus: Experimental chambers equipped with a response lever and an automatic infusion pump.
-
Procedure 1: Substitution for Codeine:
-
Monkeys were first trained to press a lever to receive infusions of codeine (a known reinforcer) on a fixed-ratio 10 (FR10) schedule (i.e., 10 lever presses resulted in one infusion).
-
Daily sessions were 3 hours long.
-
Once responding was stable, saline was substituted for codeine to confirm that responding would decrease (extinguish).
-
Following extinction, various doses of d,l-glaucine phosphate (0.05-0.4 mg/kg per infusion) were substituted for codeine to see if it would reinstate or maintain lever pressing.
-
-
Procedure 2: 23-hour/day Access:
-
Monkeys had continuous access to a lever that delivered either d,l-glaucine phosphate (0.5 or 1.0 mg/kg per infusion) or saline on a fixed-ratio schedule.
-
To encourage sampling of the drug, a 21-day period of "programmed injections" was implemented, where infusions were delivered automatically if the monkey did not self-administer them.
-
Following this period, the programmed injections were discontinued, and the monkeys' self-administration behavior was observed.
-
-
Naloxone Challenge: To test for the development of physical dependence, the opioid antagonist naloxone was administered after the period of programmed glaucine injections to observe for signs of opiate withdrawal.
-
Results: In the substitution procedure, d,l-glaucine did not maintain responding above saline levels. In the 23-hour access procedure, monkeys did not self-administer d,l-glaucine above the levels of saline self-administration. Furthermore, there were no signs of opiate withdrawal following the naloxone challenge.
Signaling Pathways
The interaction of a psychoactive compound with its target receptors initiates a cascade of intracellular events known as a signaling pathway. Understanding these pathways is crucial for elucidating the molecular mechanisms underlying the drug's effects.
Dopamine D1 and D2 Receptor Signaling
While this compound has poor affinity for D1 and D2 receptors, these pathways are central to the reinforcing effects of many drugs of abuse, including cocaine and morphine (indirectly).
References
- 1. Is Cocaine Protonated When it Binds to the Dopamine Transporter? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasspores.academy [atlasspores.academy]
- 3. researchgate.net [researchgate.net]
- 4. cocaine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Experimental studies of the abuse potential of d, l-glaucine. 1.5-phosphate in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of (+)-Glaucine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. (+)-Glaucine, a natural alkaloid, has emerged as a compound of interest, demonstrating promising anticancer activities. This guide provides a comprehensive comparison of the effects of this compound across various cancer cell lines, supported by experimental data and detailed protocols to aid in the validation and further exploration of its therapeutic potential.
Comparative Anticancer Activity of this compound
This compound has been shown to inhibit the proliferation, migration, and invasion of various cancer cells. A key mechanism of its action involves the suppression of the NF-κB signaling pathway, a critical regulator of inflammation and cancer progression.
Cytotoxicity Across Different Cancer Cell Lines
While extensive comparative data on the half-maximal inhibitory concentration (IC50) of this compound across a wide range of cancer cell lines is still emerging in publicly available literature, existing studies indicate its activity against several cancer types. Research has demonstrated its inhibitory effects on breast cancer cell lines, including MCF-7 and MDA-MB-231.[1][2][3] Additionally, extracts from Glaucium flavum, a plant known to contain glaucine, have shown cytotoxic effects against A549 lung cancer cells.
Table 1: Summary of Anticancer Activities of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | Observed Effects | Signaling Pathway Implicated |
| MCF-7 | Breast Cancer | Inhibition of migration and invasion | Suppression of NF-κB[1][2] |
| MDA-MB-231 | Breast Cancer | Inhibition of migration and invasion | Suppression of NF-κB |
| A549 | Lung Cancer | Induction of apoptosis (by Glaucium flavum extract) | Upregulation of Bax, p53, Bad; Downregulation of Bcl-2 |
Mechanisms of Anticancer Action
Current research points to two primary mechanisms through which this compound exerts its anticancer effects: induction of apoptosis and inhibition of cell migration and invasion through the modulation of key signaling pathways.
Induction of Apoptosis
Studies utilizing extracts of Glaucium flavum, containing glaucine as a constituent, have demonstrated the induction of apoptosis in A549 lung cancer cells. This programmed cell death is characterized by an increase in the expression of pro-apoptotic proteins such as Bax, p53, and Bad, alongside a decrease in the anti-apoptotic protein Bcl-2.
Inhibition of Cell Migration and Invasion
In breast cancer cell lines MCF-7 and MDA-MB-231, this compound has been shown to significantly inhibit cell migration and invasion. This effect is attributed to its ability to suppress the activation of the NF-κB signaling pathway. By inhibiting NF-κB, this compound prevents the transcription of downstream target genes, such as matrix metalloproteinase-9 (MMP-9), which are crucial for the degradation of the extracellular matrix and subsequent cancer cell invasion.
Signaling Pathways Modulated by this compound
The primary signaling pathway identified to be modulated by this compound in the context of cancer is the NF-κB pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
To facilitate the validation and further investigation of this compound's anticancer properties, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells and to determine its IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with a compound.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the indicated time.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay is used to determine the effect of a compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
A general workflow for validating the anticancer activity of this compound is depicted below.
Caption: General workflow for in vitro validation of this compound's anticancer activity.
References
- 1. Glaucine inhibits breast cancer cell migration and invasion by inhibiting MMP-9 gene expression through the suppression of NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glaucine inhibits breast cancer cell migration and invasion by inhibiting MMP-9 gene expression through the suppression of NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Toxicology of (+)-Glaucine and its Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative toxicological overview of the psychoactive alkaloid (+)-glaucine and its primary metabolites. It includes available quantitative data, detailed experimental methodologies for key assays, and a visualization of a relevant signaling pathway to support further investigation and drug development efforts.
Executive Summary
This compound, an aporphine alkaloid found in plants of the Papaveraceae family, is recognized for its antitussive, bronchodilator, and anti-inflammatory properties. However, it also exhibits psychoactive effects, leading to its use as a recreational substance. The metabolism of this compound primarily involves O- and N-demethylation, leading to the formation of metabolites such as norglaucine and dehydroglaucine. Toxicological data indicates that this compound itself is harmful if swallowed, and its metabolites are generally considered to be less toxic. This guide synthesizes the available toxicological data to facilitate a comparative understanding of these compounds.
Quantitative Toxicological Data
| Compound | Test Species | Route of Administration | LD50 | Qualitative Toxicity Comparison |
| This compound | Rat | Oral | 545 mg/kg[1] | - |
| Rat | Intraperitoneal | 143 mg/kg[1] | - | |
| Mouse | Subcutaneous | 430 mg/kg[1] | - | |
| Norglaucine | - | - | Not Available | 3.5 times less toxic than glaucine |
| Dehydroglaucine | - | - | Not Available | 7.5-10 times less toxic than glaucine |
| N-oxidized metabolites | - | - | Not Available | 7.5-10 times less toxic than glaucine |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Experimental Protocols
Detailed methodologies for common in vitro cytotoxicity assays are crucial for the reproducible assessment of the toxic potential of compounds like this compound and its metabolites. Below is a detailed protocol for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is a standard procedure for determining the IC50 (half-maximal inhibitory concentration) of a compound in a cell-based assay.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Cell culture medium
-
Test compounds (this compound and its metabolites) dissolved in a suitable solvent (e.g., DMSO)
-
Adherent or suspension cells
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
For suspension cells, seed cells at an appropriate density directly into the wells with the test compounds.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells with adherent cells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization of Formazan:
-
For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then remove the supernatant.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Signaling Pathway
This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses, cell survival, and proliferation. The inhibition of this pathway may contribute to the anti-inflammatory effects of glaucine but could also be a mechanism underlying its toxic effects at higher concentrations.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
This guide provides a foundational understanding of the comparative toxicology of this compound and its metabolites. Further research, particularly generating quantitative toxicological data for the metabolites, is essential for a more complete risk assessment and to fully understand their pharmacological and toxicological profiles.
References
Unveiling the Molecular Target: A Comparative Guide to the Binding of (+)-Glaucine on the L-type Calcium Channel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (+)-Glaucine's interaction with the L-type calcium channel (LTCC), benchmarking its performance against established LTCC blockers. The information presented is supported by experimental data to aid in the research and development of novel cardiovascular and neurological therapies.
Introduction to this compound and the L-type Calcium Channel
This compound is an aporphine alkaloid naturally found in several plant species, notably Glaucium flavum. It has been investigated for a range of pharmacological activities, including bronchodilatory, anti-inflammatory, and, most relevant to this guide, cardiovascular effects. The L-type calcium channel, a voltage-gated ion channel, plays a crucial role in regulating intracellular calcium levels in various tissues, including cardiac and smooth muscle, as well as neurons. It is a well-established therapeutic target for the management of hypertension, angina, and certain cardiac arrhythmias.
L-type calcium channels are complex proteins composed of several subunits, with the α1 subunit forming the ion-conducting pore and containing the binding sites for various classes of channel blockers. The primary isoforms involved in cardiovascular and neuronal function are CaV1.2 and CaV1.3.
Confirming the Benzothiazepine Binding Site for this compound
Experimental evidence indicates that this compound exerts its inhibitory effect on L-type calcium channels by interacting with the benzothiazepine binding site on the α1 subunit. A key study demonstrated that this compound shows affinity for this site in radioligand binding assays using [3H]-(+)-cis-diltiazem on rat cerebral cortical membranes.[1][2] This finding positions this compound within a specific class of LTCC blockers, alongside drugs like diltiazem.
The three main binding sites for organic LTCC blockers are distinct but allosterically linked. These are:
-
Dihydropyridine site: Targeted by drugs like nifedipine.
-
Phenylalkylamine site: Targeted by drugs like verapamil.
-
Benzothiazepine site: Targeted by drugs like diltiazem and, as evidence suggests, this compound.
Comparative Performance: this compound vs. Alternative LTCC Blockers
To objectively evaluate the efficacy of this compound as an L-type calcium channel blocker, its functional effects are compared with those of well-characterized antagonists from the three major classes: diltiazem (benzothiazepine), nifedipine (dihydropyridine), and verapamil (phenylalkylamine).
Functional Inhibition of Vascular Smooth Muscle Contraction
The inhibitory effect of these compounds on the contraction of vascular smooth muscle provides a functional measure of their LTCC blocking activity. The data below summarizes the half-maximal inhibitory concentrations (IC50) for the relaxation of rat aortic rings pre-contracted with potassium chloride (KCl), which induces depolarization and opens L-type calcium channels.
| Compound | Class | IC50 for Inhibition of KCl-induced Contraction (M) | Reference |
| This compound | Aporphine Alkaloid | 1.6 x 10⁻⁴ | [3] |
| This compound | Aporphine Alkaloid | ~1.0 x 10⁻⁴ (pIC50 = 4.0) | [1] |
| Diltiazem | Benzothiazepine | 6.94 x 10⁻⁷ | [4] |
| Nifedipine | Dihydropyridine | 7.67 x 10⁻⁹ | |
| Verapamil | Phenylalkylamine | 6.0 x 10⁻⁸ |
Note: The IC50 values are sourced from different studies and may not be directly comparable due to potential variations in experimental conditions. However, they provide a general indication of relative potency.
As the data indicates, while this compound does inhibit KCl-induced contractions, its potency is considerably lower than that of the established LTCC blockers diltiazem, nifedipine, and verapamil.
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the interpretation of the presented data and for the design of future studies.
Radioligand Binding Assay for Benzothiazepine Site Affinity
This assay is employed to determine the binding affinity of a test compound to a specific receptor site.
Objective: To confirm and quantify the binding of this compound to the benzothiazepine site on the L-type calcium channel.
Protocol Outline:
-
Membrane Preparation: Cerebral cortices from rats are homogenized in a cold buffer and centrifuged to isolate the membrane fraction containing the L-type calcium channels.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand specific for the benzothiazepine site, such as [3H]-(+)-cis-diltiazem.
-
Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Functional Assay: Inhibition of KCl-induced Aortic Contraction
This ex vivo functional assay assesses the ability of a compound to inhibit smooth muscle contraction mediated by the influx of calcium through L-type calcium channels.
Objective: To determine the functional potency of this compound in blocking L-type calcium channels in vascular tissue.
Protocol Outline:
-
Tissue Preparation: Thoracic aortas are isolated from rats, cleaned of adhering tissue, and cut into rings. The endothelium may be removed to eliminate its influence on vascular tone.
-
Mounting: The aortic rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The tension of the rings is recorded isometrically.
-
Contraction Induction: The aortic rings are contracted by adding a high concentration of KCl (e.g., 60 mM) to the organ bath. This causes membrane depolarization and activates L-type calcium channels, leading to calcium influx and muscle contraction.
-
Drug Application: Once a stable contraction is achieved, cumulative concentrations of the test compound (this compound) are added to the bath.
-
Data Analysis: The relaxation induced by each concentration of the test compound is measured as a percentage of the maximal KCl-induced contraction. The concentration of the compound that produces 50% relaxation (IC50) is then calculated.
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in single cells, providing detailed information on the mechanism of channel block.
Objective: To characterize the inhibitory effect of this compound on L-type calcium channel currents at the cellular level.
Protocol Outline:
-
Cell Preparation: Single ventricular myocytes or a suitable cell line expressing L-type calcium channels (e.g., HEK293 cells transfected with the CaV1.2 subunit) are used.
-
Patch Clamp Recording: A glass micropipette filled with an internal solution is sealed onto the surface of a single cell. The cell membrane under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing for control of the cell's membrane potential and measurement of the ionic currents flowing across the entire cell membrane.
-
Current Elicitation: L-type calcium currents are elicited by applying depolarizing voltage steps from a holding potential (e.g., from -80 mV to 0 mV).
-
Drug Perfusion: After recording a stable baseline current, the cell is perfused with a solution containing the test compound (this compound).
-
Data Analysis: The reduction in the amplitude of the L-type calcium current in the presence of the drug is measured to determine the extent of inhibition. The concentration-response relationship can be determined to calculate the IC50 value.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental logic and the underlying biological processes, the following diagrams are provided.
Caption: Experimental workflow for confirming the binding site of this compound.
Caption: Signaling pathway of L-type calcium channel-mediated smooth muscle contraction and its inhibition by this compound.
Conclusion and Future Directions
The available evidence strongly suggests that this compound acts as an L-type calcium channel blocker by binding to the benzothiazepine site. Its functional effects on vascular smooth muscle, while present, are less potent compared to established drugs like diltiazem, nifedipine, and verapamil.
Several key areas warrant further investigation to fully characterize the interaction of this compound with L-type calcium channels:
-
Quantitative Binding Affinity: A direct determination of the Ki value of this compound for the benzothiazepine binding site through competitive radioligand binding assays is needed for a more precise comparison with other blockers.
-
Isoform Selectivity: Investigating the relative potency of this compound on different L-type calcium channel isoforms (e.g., CaV1.2 vs. CaV1.3) is crucial. This would provide insights into its potential tissue-specific effects and therapeutic applications, particularly in distinguishing between cardiovascular and neuronal actions.
-
Electrophysiological Characterization: Detailed patch clamp studies would elucidate the specific mechanisms of channel block, such as state-dependency (resting, open, or inactivated state preference) and the kinetics of block and unblock.
A thorough understanding of these aspects will be instrumental in evaluating the therapeutic potential of this compound and its derivatives as novel modulators of L-type calcium channels.
References
- 1. Multiple actions of glaucine on cyclic nucleotide phosphodiesterases, alpha 1-adrenoceptor and benzothiazepine binding site at the calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple actions of glaucine on cyclic nucleotide phosphodiesterases, alpha 1-adrenoceptor and benzothiazepine binding site at the calcium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of glaucine-induced relaxation of rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of clentiazem on human coronary artery and myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (+)-Glaucine: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of our ecosystem. This guide provides detailed, step-by-step procedures for the proper disposal of (+)-Glaucine, an aporphine alkaloid. The following protocols are based on general laboratory safety standards and information from safety data sheets for glaucine and related compounds.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] It can also cause skin and eye irritation.[2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[4]
-
Lab Coat: A standard laboratory coat to protect clothing and skin.[4]
-
Respiratory Protection: If working with the powdered form or creating aerosols, a properly fitted respirator is recommended.
Quantitative Data Summary
The following table summarizes the key hazard classifications for this compound.
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
| Hazardous to the Aquatic Environment (Acute) | H400 | Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment (Chronic) | H410 | Very toxic to aquatic life with long lasting effects. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure this compound powder and materials lightly contaminated with it (e.g., weighing paper, gloves) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, leak-proof, and appropriately labeled hazardous waste container.
-
Do not mix with other chemical waste to prevent unintended reactions.
-
-
Sharps:
-
Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
-
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
3. Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until collection.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Crucially, do not release this compound into the environment, as it is very toxic to aquatic life. Drain disposal is not a suitable option.
Spill and Contamination Procedures
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
1. Evacuate and Ventilate:
-
Alert others in the vicinity and evacuate the immediate area if the spill is large.
-
Ensure adequate ventilation to disperse any airborne dust.
2. Don Appropriate PPE:
-
Before cleaning the spill, put on the recommended personal protective equipment.
3. Contain and Clean the Spill:
-
For solid spills: Gently cover the spill with a damp paper towel to avoid raising dust.
-
For liquid spills: Use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to contain the spill.
-
Carefully scoop the absorbed material or the covered solid into a designated hazardous waste container.
4. Decontaminate:
-
Wipe the spill area with a suitable solvent (e.g., ethanol or acetone) to remove any remaining residue. Collect this solvent rinse as hazardous liquid waste.
-
For final decontamination, wipe the area with a 70% ethanol solution or another suitable laboratory disinfectant.
5. Dispose of Cleanup Materials:
-
All materials used for the cleanup (e.g., absorbent pads, paper towels, gloves) must be placed in a sealed and properly labeled hazardous waste container for disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling (+)-Glaucine
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of (+)-Glaucine.
This compound, an aporphine alkaloid, requires careful handling to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a detailed operational plan, personal protective equipment (PPE) recommendations, and disposal procedures to support your research and development activities.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Recommended Use |
| Hand Protection | Protective gloves (e.g., nitrile) | Required for all handling activities. |
| Eye Protection | Safety goggles with side-shields | Required for all handling activities.[1] |
| Skin and Body Protection | Impervious clothing, such as a lab coat or gown | Required to prevent skin contact.[1] |
| Respiratory Protection | Suitable respirator | Required when handling powders or when aerosols may be generated.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for safety and regulatory compliance.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, well-ventilated area.[1]
-
For powdered this compound, store at -20°C. If in a solvent, store at -80°C.[1]
-
Keep the compound away from direct sunlight and sources of ignition.
2. Handling and Preparation of Solutions:
-
All handling of this compound, especially of the powdered form, should be conducted in a designated area with appropriate exhaust ventilation, such as a chemical fume hood.
-
Before handling, ensure that a safety shower and an eye wash station are readily accessible.
-
Don the appropriate PPE as outlined in the table above.
-
When weighing the powder, do so carefully to avoid creating dust.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
3. First Aid Procedures: In the event of exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with large amounts of water, separating the eyelids with fingers. Remove contact lenses if present. Seek prompt medical attention.
-
Skin Contact: Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and shoes and seek medical advice.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Call a physician for guidance.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental harm.
-
Waste Collection: All waste materials contaminated with this compound, including unused product, empty containers, and contaminated PPE, should be collected in a designated, sealed container.
-
Disposal Method: Dispose of the contents and the container at an approved waste disposal plant. All disposal activities must be conducted in accordance with prevailing country, federal, state, and local regulations.
Logical Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
